molecular formula C10H17NO5 B15544620 AC-Asp(OtBU)-OH

AC-Asp(OtBU)-OH

Numéro de catalogue: B15544620
Poids moléculaire: 231.25 g/mol
Clé InChI: NKNPTCBHHPHSEA-ZETCQYMHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

AC-Asp(OtBU)-OH is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPTCBHHPHSEA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of AC-Asp(OtBU)-OH in Biochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-Asp(OtBU)-OH, chemically known as N-acetyl-L-aspartic acid 4-tert-butyl ester, is a specialized amino acid derivative that serves as a crucial building block in synthetic biochemistry, particularly in the field of peptide synthesis. Its unique structure, featuring a protected N-terminus and a protected C-terminal side chain, makes it an invaluable tool for the controlled and sequential assembly of amino acids into peptides. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its use in the synthesis of enzyme substrates and inhibitors, supported by experimental data and detailed protocols.

Core Concepts: The Strategic Importance of Protecting Groups

In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions and ensure the formation of the correct peptide sequence. This compound is an example of a strategically protected amino acid.

  • N-terminal Acetyl Group (Ac): The acetyl group at the N-terminus serves as a permanent protecting group. This is particularly useful when the final peptide is required to have an acetylated N-terminus, a common modification in biologically active peptides that can increase their stability against degradation by aminopeptidases.

  • Side-Chain tert-Butyl (OtBu) Ester: The carboxylic acid group on the side chain of aspartic acid is highly reactive. The tert-butyl ester protects this group, preventing it from interfering with the peptide bond formation at the C-terminus of the amino acid backbone. The OtBu group is acid-labile and can be selectively removed under specific acidic conditions, typically at the final stage of synthesis.

This dual protection strategy allows for the precise incorporation of an N-acetylated aspartic acid residue at a specific position within a peptide chain.

G cluster_0 Protecting Group Strategy cluster_1 This compound Amino_Acid Aspartic Acid N_Terminus N-Terminus (NH2) Amino_Acid->N_Terminus C_Terminus C-Terminus (COOH) Amino_Acid->C_Terminus Side_Chain Side Chain (COOH) Amino_Acid->Side_Chain Acetyl Acetyl (Ac) Group (N-terminal Protection) N_Terminus->Acetyl is protected by Free_COOH Free Carboxyl Group (for Peptide Bond Formation) C_Terminus->Free_COOH remains free OtBu tert-Butyl (OtBu) Ester (Side-Chain Protection) Side_Chain->OtBu is protected by Protected_AA This compound Protected_AA->Acetyl protects Protected_AA->OtBu protects Protected_AA->Free_COOH enables

Figure 1: Protecting group strategy for this compound.

Application in the Synthesis of Enzyme Substrates: The Case of Ac-DEVD-pNA

A prominent application of aspartic acid-containing peptides is in the study of caspases, a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). Caspase-3 and caspase-7, in particular, are key executioner caspases that cleave specific substrate proteins after an aspartic acid residue. The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a recognized cleavage motif for these caspases.

The chromogenic substrate Ac-DEVD-pNA (N-acetyl-L-aspartyl-L-glutamyl-L-valyl-L-aspartyl-p-nitroanilide) is widely used to assay caspase-3/7 activity. Upon cleavage by the enzyme after the final aspartate residue, the p-nitroaniline (pNA) group is released, which can be detected spectrophotometrically at 405 nm. This compound is a key building block for the synthesis of this and similar peptidic substrates and inhibitors.

G Apoptotic_Signal Apoptotic Signal (Intrinsic or Extrinsic) Procaspase_9 Procaspase-9 Apoptotic_Signal->Procaspase_9 activates Caspase_9 Caspase-9 (Initiator) Procaspase_9->Caspase_9 Procaspase_3_7 Procaspase-3/7 Caspase_9->Procaspase_3_7 activates Caspase_3_7 Caspase-3/7 (Executioner) Procaspase_3_7->Caspase_3_7 Cellular_Substrates Cellular Substrates (e.g., PARP) Caspase_3_7->Cellular_Substrates cleaves Ac_DEVD_pNA Ac-DEVD-pNA (Substrate) Caspase_3_7->Ac_DEVD_pNA acts on Apoptosis Apoptosis Cellular_Substrates->Apoptosis Cleavage Cleavage Ac_DEVD_pNA->Cleavage pNA p-Nitroaniline (Chromophore) Cleavage->pNA releases

Figure 2: Caspase activation pathway and Ac-DEVD-pNA cleavage.

Experimental Protocol: Solution-Phase Synthesis of a DEVD Peptide

The following is a representative protocol for the solution-phase synthesis of a tetrapeptide, exemplified by Ac-DEVD-pNA. While this specific literature protocol starts with Fmoc-Asp(OtBu)-OH to attach the p-nitroanilide, this compound would be used in the final coupling step to introduce the N-terminal acetylated aspartic acid.

Materials:

  • Fmoc-Asp(OtBu)-OH

  • p-nitroaniline (pNA)

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Fmoc-Val-OH

  • Fmoc-Glu(OtBu)-OH

  • This compound

  • (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Water

  • Triisopropylsilane (TIS)

Workflow:

G Start Start: Fmoc-Asp(OtBu)-OH + p-nitroaniline Coupling1 Step 1: Couple pNA to Asp (POCl3, Pyridine) Start->Coupling1 Intermediate1 Fmoc-Asp(OtBu)-pNA Coupling1->Intermediate1 Deprotection1 Step 2: Fmoc Deprotection (Piperidine/DMF) Intermediate1->Deprotection1 Intermediate2 H-Asp(OtBu)-pNA Deprotection1->Intermediate2 Coupling2 Step 3: Couple Fmoc-Val-OH (PyBOP, DIPEA) Intermediate2->Coupling2 Intermediate3 Fmoc-Val-Asp(OtBu)-pNA Coupling2->Intermediate3 Deprotection2 Step 4: Fmoc Deprotection Intermediate3->Deprotection2 Intermediate4 H-Val-Asp(OtBu)-pNA Deprotection2->Intermediate4 Coupling3 Step 5: Couple Fmoc-Glu(OtBu)-OH Intermediate4->Coupling3 Intermediate5 Fmoc-Glu(OtBu)-Val-Asp(OtBu)-pNA Coupling3->Intermediate5 Deprotection3 Step 6: Fmoc Deprotection Intermediate5->Deprotection3 Intermediate6 H-Glu(OtBu)-Val-Asp(OtBu)-pNA Deprotection3->Intermediate6 Coupling4 Step 7: Couple this compound Intermediate6->Coupling4 Protected_Peptide Protected Tetrapeptide Coupling4->Protected_Peptide Deprotection_Final Step 8: Global Deprotection (TFA/TIS/H2O) Protected_Peptide->Deprotection_Final Final_Product Final Product: Ac-DEVD-pNA Deprotection_Final->Final_Product

Figure 3: Solution-phase synthesis workflow for Ac-DEVD-pNA.

Procedure:

  • Synthesis of Fmoc-Asp(OtBu)-pNA:

    • Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent) and p-nitroaniline (1 equivalent) in pyridine.

    • Cool the solution in an ice-salt bath.

    • Add POCl₃ (1.1 equivalents) dropwise while maintaining the temperature.

    • Stir for a specified time, then quench the reaction.

    • Purify the product, Fmoc-Asp(OtBu)-pNA, by silica gel chromatography.

  • Fmoc Deprotection:

    • Dissolve the Fmoc-protected peptide in a solution of 20% piperidine in DMF.

    • Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent under reduced pressure.

  • Peptide Coupling:

    • Dissolve the deprotected peptide fragment and the next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) (1.1 equivalents) in DMF.

    • Add a coupling agent such as PyBOP (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Stir at room temperature until the reaction is complete.

    • Perform an aqueous workup to isolate the protected peptide.

  • Iterative Steps: Repeat steps 2 and 3 for the subsequent amino acids (Fmoc-Glu(OtBu)-OH and then This compound ).

  • Global Deprotection:

    • Dissolve the fully protected tetrapeptide in a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% TIS.[1]

    • Stir at room temperature for 2-4 hours. This step removes the OtBu protecting groups.

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the final product, Ac-DEVD-pNA, by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The following table summarizes key quantitative data associated with the synthesis of peptide substrates using protected aspartic acid derivatives.

StepProductStarting MaterialsReagentsYieldReference
Initial CouplingFmoc-Asp(OtBu)-pNAFmoc-Asp(OtBu)-OH, p-nitroanilinePOCl₃, Pyridine77%[2]
Global DeprotectionDeprotected PeptideOtBu-protected Peptide95% TFA, 2.5% H₂O, 2.5% TISHigh[1]

Other Applications

While the synthesis of caspase substrates is a well-documented application, the utility of this compound extends to other areas of biochemical research and drug development:

  • Synthesis of Caspase Inhibitors: By replacing the pNA group with an electrophilic "warhead" such as an aldehyde or a fluoromethyl ketone (FMK), peptide inhibitors of caspases can be synthesized. These inhibitors bind covalently to the active site of the enzyme and are critical tools for studying apoptosis. This compound can be used to introduce the N-terminal acetylated aspartic acid in these inhibitors.

  • Synthesis of HIV Integrase Inhibitors: Peptide-based inhibitors have been explored as therapeutics for HIV.[3] HIV integrase, an enzyme essential for viral replication, can be targeted by peptides designed to mimic its substrate or interfere with its function. This compound can be a component in the synthesis of such peptidic inhibitors.

Conclusion

This compound is a strategically designed and valuable reagent for the synthesis of complex peptides with specific N-terminal modifications and internal aspartic acid residues. Its primary application lies in the construction of enzyme substrates and inhibitors, most notably for the caspase family of proteases, which are central to the study of apoptosis. The detailed experimental protocols and quantitative data available for related syntheses provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. The principles of its use in solution-phase synthesis are also translatable to solid-phase peptide synthesis (SPPS), offering flexibility in synthetic strategy. As the demand for sophisticated peptide-based tools and therapeutics continues to grow, the importance of specialized building blocks like this compound in advancing biochemical research remains paramount.

References

An In-depth Technical Guide to AC-Asp(OtBU)-OH: Chemical Structure, Properties, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-L-aspartic acid β-tert-butyl ester, commonly abbreviated as AC-Asp(OtBU)-OH, is a valuable derivative of the amino acid L-aspartic acid. Its unique structure, featuring an N-terminal acetyl group and a tert-butyl ester protecting the side-chain carboxyl group, makes it a crucial building block in the field of peptide chemistry. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a focus on its utility for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a chiral molecule with the L-configuration at the α-carbon. The N-acetyl group provides stability against enzymatic degradation by aminopeptidases, while the tert-butyl ester offers acid-labile protection of the β-carboxyl group, a key feature for orthogonal protection strategies in peptide synthesis.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name (2S)-2-acetamido-4-(tert-butoxy)-4-oxobutanoic acid[1]
CAS Number 117833-18-8[1][2]
Molecular Formula C₁₀H₁₇NO₅[1][2]
Molecular Weight 231.25 g/mol [3]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in DMSO (approx. 1 mg/ml). Sparingly soluble in aqueous buffers. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Stability Stable for at least 4 years when stored at -20°C.[1]
Purity Typically ≥95%[1]

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

Materials:

  • L-Aspartic acid β-tert-butyl ester (H-Asp(OtBu)-OH)

  • Acetic anhydride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolution: Dissolve L-Aspartic acid β-tert-butyl ester (1.0 equivalent) in pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Acetylation: Cool the solution to 0°C in an ice bath and add acetic anhydride (1.5–2.0 equivalents) dropwise.[4]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Quenching: Quench the reaction by the slow addition of dry methanol.[4]

  • Work-up:

    • Co-evaporate the reaction mixture with toluene to remove residual pyridine.[5]

    • Dilute the residue with dichloromethane (or ethyl acetate).[4]

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: Purify the crude residue by silica gel column chromatography to yield pure this compound.[4]

Diagram 1: Synthesis Workflow for this compound

G Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start H-Asp(OtBu)-OH dissolve Dissolve in Pyridine start->dissolve acetylate Add Acetic Anhydride at 0°C dissolve->acetylate stir Stir at Room Temperature acetylate->stir quench Quench with Methanol stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Silica Gel Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Characterization Data

Detailed analytical data is crucial for confirming the identity and purity of synthesized this compound. While specific spectra for this compound are not widely published, the expected NMR and mass spectrometry data can be predicted based on its structure.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Data
¹H NMR Signals corresponding to the acetyl methyl protons (singlet, ~2.0 ppm), the tert-butyl protons (singlet, ~1.4 ppm), the β-methylene protons (diastereotopic, two signals around 2.7-3.0 ppm), the α-methine proton (multiplet, ~4.5-4.8 ppm), and the amide proton (doublet, ~6.5-7.0 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR Resonances for the acetyl methyl carbon (~23 ppm), the tert-butyl methyl carbons (~28 ppm), the tert-butyl quaternary carbon (~82 ppm), the β-methylene carbon (~37 ppm), the α-methine carbon (~50 ppm), and three carbonyl carbons (acetyl, tert-butyl ester, and carboxylic acid, ~170-175 ppm).
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 230.1.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solution-phase and solid-phase peptide synthesis. It is particularly useful for introducing an N-terminally acetylated aspartic acid residue with a protected side chain.

Key Applications:
  • Synthesis of Caspase Substrates and Inhibitors: this compound is a key component in the synthesis of peptide substrates for caspases, a family of proteases involved in apoptosis. A prominent example is the synthesis of Ac-DEVD-pNA, a colorimetric substrate for caspase-3 and -7.[1][6] The N-acetyl group mimics the natural N-terminal modification of many proteins, and the aspartic acid residue is part of the recognition sequence for these enzymes.

  • Development of HIV Integrase Inhibitors: This compound has been utilized in the development of peptide-based inhibitors targeting HIV integrase, an essential enzyme for viral replication.[1]

Experimental Protocol: Use of this compound in Solution-Phase Peptide Synthesis (Final Coupling Step for Ac-DEVD-pNA)

This protocol is adapted from the synthesis of Ac-DEVD-pNA and illustrates the final coupling step where this compound is incorporated.[7]

Materials:

  • H-Glu(OtBu)-Val-Asp(OtBu)-pNA (the peptide fragment to be N-terminally extended)

  • This compound

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolution: Dissolve H-Glu(OtBu)-Val-Asp(OtBu)-pNA (1.0 equivalent) and this compound (1.2 equivalents) in DMF.

  • Activation and Coupling: Add DIPEA (3.0 equivalents) and PyBOP (1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for approximately 30-60 minutes, monitoring for completion by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting fully protected peptide, Ac-Asp(OtBu)-Glu(OtBu)-Val-Asp(OtBu)-pNA, by silica gel chromatography.

  • Deprotection: The final deprotection of the tert-butyl groups is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), to yield the final product, Ac-DEVD-pNA.

Diagram 2: Workflow for the Final Coupling Step in Ac-DEVD-pNA Synthesis

G Final Coupling Step in Ac-DEVD-pNA Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product peptide_fragment H-Glu(OtBu)-Val-Asp(OtBu)-pNA dissolve Dissolve Reactants in DMF peptide_fragment->dissolve ac_asp This compound ac_asp->dissolve coupling_reagent PyBOP couple Add Coupling Reagents coupling_reagent->couple base DIPEA base->couple solvent DMF solvent->dissolve dissolve->couple react Stir at Room Temperature couple->react workup Aqueous Work-up react->workup purify Purification workup->purify protected_peptide Protected Ac-DEVD(OtBu)₃-pNA purify->protected_peptide

Caption: Final coupling step using this compound.

Conclusion

This compound is a strategically important building block for the synthesis of complex peptides, particularly those requiring N-terminal acetylation and side-chain protection of aspartic acid. Its application in the development of enzyme substrates and inhibitors highlights its significance in chemical biology and drug discovery. The information and protocols provided in this guide are intended to assist researchers in the effective utilization of this versatile compound in their synthetic endeavors.

References

The Strategic Role of N-acetyl-L-aspartic acid 4-tert-butyl ester in Synthetic Chemistry and Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-aspartic acid 4-tert-butyl ester is a pivotal derivative of N-acetyl-L-aspartic acid (NAA), a metabolite of significant interest in neuroscience. While not possessing a direct biological function itself, its utility as a protected building block in synthetic chemistry is paramount. The tert-butyl ester group serves as a robust protecting group for the side-chain carboxylate of aspartic acid, preventing unwanted side reactions during complex chemical syntheses, most notably in solid-phase peptide synthesis (SPPS). This guide elucidates the core function of N-acetyl-L-aspartic acid 4-tert-butyl ester as a critical tool in the laboratory, provides detailed experimental protocols for its application, and contextualizes its importance by exploring the biological significance of its parent compound, NAA.

Core Function: A Chemist's Tool for Precision Synthesis

The primary function of N-acetyl-L-aspartic acid 4-tert-butyl ester is to serve as a protected derivative of N-acetyl-L-aspartic acid for use in organic synthesis. In multi-step syntheses, particularly in the assembly of peptides or other complex molecules, it is essential to temporarily block reactive functional groups to ensure that reactions occur only at the desired positions.

The 4-tert-butyl ester provides temporary protection for the side-chain (β-carboxyl group) of the aspartic acid residue. This is crucial in peptide synthesis, where the unprotected side-chain carboxyl group could interfere with the formation of the peptide bond at the α-carboxyl group. The tert-butyl group is favored as a protecting group due to its stability under a wide range of chemical conditions, yet it can be removed cleanly under acidic conditions, such as with trifluoroacetic acid (TFA), which are commonly used at the final stages of peptide synthesis.

This strategic protection allows for the precise incorporation of N-acetyl-aspartic acid residues into peptide chains, which is of interest for researchers studying the biological roles of NAA and its derivatives, or for developing novel therapeutics. Its unique structure enhances solubility and stability, making it an ideal candidate for drug formulation and delivery systems.[1]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of N-acetyl-L-aspartic acid 4-tert-butyl ester is essential for its effective application in the laboratory. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C10H17NO5
Molecular Weight 231.24 g/mol
Appearance Off-white solid
Boiling Point 449.609°C at 760 mmHg
Density 1.168 g/cm³
Storage Temperature 2-8 °C

Application in Solid-Phase Peptide Synthesis (SPPS): A Workflow

The most prominent application of N-acetyl-L-aspartic acid 4-tert-butyl ester is as a building block in solid-phase peptide synthesis (SPPS). After the N-α-amino group is protected (commonly with Fmoc or Boc), it can be incorporated into a growing peptide chain. The following diagram illustrates a typical workflow for using an N-terminally protected version of this compound, such as Fmoc-Asp(OtBu)-OH, in SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_cleavage Cleavage and Deprotection Resin Resin Swell_Resin Swell Resin (e.g., in DMF) Resin->Swell_Resin 1. Deprotection N-α-Fmoc Deprotection (20% Piperidine in DMF) Swell_Resin->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 2. Coupling Coupling of Fmoc-Asp(OtBu)-OH Washing_1->Coupling 3. Washing_2 Washing (DMF) Coupling->Washing_2 4. Washing_2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing_2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation 5. Purification Purification (RP-HPLC) Precipitation->Purification 6.

References

The Role of AC-Asp(OtBU)-OH in the Design and Synthesis of Peptide Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of N-acetyl-L-aspartic acid β-tert-butyl ester (AC-Asp(OtBU)-OH) as a critical building block in the solid-phase synthesis of peptide inhibitors. We delve into the synthetic methodologies, quantitative analysis of inhibitor efficacy, and the modulation of key signaling pathways, providing a comprehensive resource for professionals in peptide-based drug discovery.

Introduction to this compound in Peptide Inhibitor Synthesis

Peptide inhibitors have emerged as a promising class of therapeutics due to their high specificity and potency in modulating protein-protein interactions and enzyme activity. The synthesis of these complex biomolecules relies on a robust toolkit of protected amino acid derivatives. This compound, in its protected form Fmoc-Asp(OtBu)-OH, is a cornerstone for incorporating aspartic acid residues into a growing peptide chain during solid-phase peptide synthesis (SPPS). The N-terminal acetylation (Ac-) is a common modification to improve peptide stability and mimic natural proteins, while the tert-butyl (OtBu) protecting group on the side chain prevents unwanted reactions during synthesis.

A significant challenge in the use of Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a side reaction that can lead to impurities.[1][2] This guide will address this challenge and provide protocols for successful synthesis.

Solid-Phase Peptide Synthesis (SPPS) of an Exemplary Peptide Inhibitor: A Caspase-9 Inhibitor

To illustrate the practical application of this compound, we will focus on the synthesis of a peptide inhibitor of Caspase-9, a key initiator of the intrinsic apoptosis pathway. Inhibition of this pathway is a therapeutic strategy for diseases characterized by excessive cell death.

Synthesis Workflow

The synthesis of a peptide inhibitor using this compound as a building block follows a multi-step process, beginning with the assembly of the peptide chain on a solid support using Fmoc-Asp(OtBu)-OH, followed by N-terminal acetylation.

Peptide Synthesis Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Fmoc_Deprotection->Coupling Add Fmoc-Asp(OtBu)-OH and other amino acids Washing Washing (DMF, DCM) Coupling->Washing Washing->Fmoc_Deprotection Repeat for each amino acid Acetylation N-terminal Acetylation (Acetic Anhydride, DIPEA) Washing->Acetylation After final coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Acetylation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, NMR) Purification->Analysis

A generalized workflow for the solid-phase synthesis of an N-terminally acetylated peptide inhibitor.
Detailed Experimental Protocol: Synthesis of a Caspase-9 Inhibitor

This protocol is adapted from standard solid-phase peptide synthesis methodologies.[3][4]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Acetylation reagent: 10% Acetic Anhydride in DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2 hours. For subsequent amino acids, including Fmoc-Asp(OtBu)-OH, repeat steps 2-4.

  • N-terminal Acetylation:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DMF.

    • Treat the resin with a solution of 10% acetic anhydride and DIPEA in DMF for 30 minutes.[5][6]

    • Wash the resin with DMF and DCM and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by liquid chromatography-mass spectrometry (LC-MS) and NMR.

Quantitative Analysis of Peptide Inhibitor Activity

The efficacy of synthesized peptide inhibitors is determined through various biochemical assays. For the exemplary Caspase-9 inhibitors, inhibitory constants (Ki) are crucial quantitative metrics.

Peptide InhibitorSequenceKi (µM)[3]
Peptide 1Ac-LEHD-CHO0.0002
Peptide 2Ac-DNLD-CHO0.0003
Stabilized Peptide 27 (Sequence containing Asp)32
Stabilized Peptide 28 (Sequence containing Asp)>100

Note: The sequences of stabilized peptides 27 and 28 are complex and proprietary to the cited research, but their synthesis utilized standard Fmoc-amino acids including Fmoc-Asp(tBu)-OH. The table demonstrates the range of inhibitory potencies that can be achieved.

Signaling Pathway Modulation: Targeting Apoptosis

Peptide inhibitors synthesized using this compound can be designed to target specific nodes in cellular signaling pathways. Caspase-9 is a critical initiator caspase in the intrinsic apoptosis pathway, which is often dysregulated in various diseases.

The Intrinsic Apoptosis Pathway

The intrinsic apoptosis pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, which oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases (e.g., Caspase-3), leading to apoptosis.[7]

Intrinsic Apoptosis Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol CytoC_mito Cytochrome c Apaf1 Apaf-1 CytoC_mito->Apaf1 binds to Apoptosome Apoptosome Apaf1->Apoptosome forms ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 recruits Casp9 Active Caspase-9 ProCasp9->Casp9 activates ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 activates Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Inhibitor Peptide Inhibitor (e.g., Ac-LEHD-CHO) Inhibitor->Casp9 inhibits Stress Intracellular Stress Stress->CytoC_mito triggers release

The intrinsic apoptosis pathway and the point of intervention for a Caspase-9 peptide inhibitor.
Broader Context: Targeting Other Signaling Pathways

The principles of designing peptide inhibitors using building blocks like this compound extend to other critical signaling pathways implicated in diseases such as cancer and inflammation. For instance, the PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8][9][10] Peptide-based inhibitors can be developed to disrupt key protein-protein interactions within this cascade, offering another avenue for therapeutic intervention.

Conclusion

This compound, through its protected form Fmoc-Asp(OtBu)-OH, is an indispensable tool in the solid-phase synthesis of peptide inhibitors. This guide has provided a comprehensive overview of its application, from detailed synthetic protocols and quantitative analysis of inhibitor potency to the modulation of critical cellular signaling pathways like apoptosis. By understanding the chemistry and biological context, researchers can effectively leverage this building block to advance the development of novel peptide-based therapeutics.

References

A Technical Guide to the Application of AC-Asp(OtBU)-OH in Novel Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-aspartic acid β-tert-butyl ester (AC-Asp(OtBU)-OH) is a critical building block in the synthesis of specialized peptides. Its unique N-terminal acetylation and side-chain protection offer distinct advantages in the design of peptides with enhanced stability and specific biological activities. This technical guide provides a comprehensive investigation into the use of this compound in the synthesis of novel peptides, with a particular focus on its application in caspase substrates and inhibitors. We present a detailed overview of its chemical properties, experimental protocols for its incorporation into peptide chains, and a comparative analysis of its performance against other aspartic acid derivatives. Furthermore, this document elucidates the significant challenge of aspartimide formation associated with tert-butyl protected aspartic acid residues and outlines strategies for its mitigation.

Introduction to this compound

This compound is a derivative of the amino acid L-aspartic acid, featuring an acetyl group on the α-amino group and a tert-butyl (tBu) ester protecting the β-carboxyl group. This modification makes it a valuable reagent in solution-phase and solid-phase peptide synthesis (SPPS) for introducing a stable N-terminal acetylated aspartic acid residue. The tert-butyl ester provides acid-labile side-chain protection, compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Chemical Properties of this compound:

PropertyValue
CAS Number 117833-18-8
Molecular Formula C₁₀H₁₇NO₅
Molecular Weight 231.25 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMF, DCM, and DMSO

Applications in Novel Peptide Synthesis

This compound has been instrumental in the synthesis of peptides with specific biological functions, most notably in the field of apoptosis research.

Caspase Substrates and Inhibitors

A prominent application of this compound is in the synthesis of peptides that act as substrates or inhibitors for caspases, a family of proteases crucial for apoptosis (programmed cell death). The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is a preferred recognition motif for caspase-3 and caspase-7.

  • Ac-DEVD-pNA: This chromogenic substrate for caspase-3 and -7 is synthesized using this compound as the N-terminal building block.[1][2] Upon cleavage by active caspases, the p-nitroaniline (pNA) group is released, which can be quantified spectrophotometrically.

  • Ac-DEVD-CHO: This peptide aldehyde is a potent and reversible inhibitor of caspase-3 (Ki = 0.23 nM) and caspase-7 (Ki = 1.6 nM).[1][2][3] The C-terminal aldehyde interacts with the active site cysteine of the caspase. It is widely used to study the downstream effects of caspase-3/7 inhibition in apoptotic pathways.[1][3]

HIV Integrase Inhibitors

While less specifically documented, N-acetylated aspartic acid derivatives are explored in the design of HIV integrase inhibitors. The core structures of many integrase inhibitors feature acidic moieties that chelate metal ions in the enzyme's active site. N-acetylation can influence the pharmacokinetic properties of these inhibitors.

The Challenge of Aspartimide Formation

A significant drawback of using tert-butyl protected aspartic acid residues, including this compound and the more common Fmoc-Asp(OtBU)-OH, in Fmoc-SPPS is the base-catalyzed formation of a succinimide ring, known as an aspartimide.[4][5] This side reaction is particularly prevalent when the subsequent amino acid in the sequence is glycine, asparagine, or serine.[4][6] Aspartimide formation can lead to a mixture of undesired byproducts, including α- and β-peptides and racemization of the aspartic acid residue, which are often difficult to separate from the target peptide.[7]

Mechanism of Aspartimide Formation

The mechanism involves the deprotonation of the backbone amide nitrogen following the aspartic acid residue by the base used for Fmoc deprotection (typically piperidine). This is followed by an intramolecular nucleophilic attack on the β-carbonyl carbon of the tert-butyl ester, leading to the formation of the five-membered aspartimide ring.

Aspartimide_Formation Peptide_Backbone Peptide Chain-NH-CH(CH2-CO-OtBu)-CO-NH-CH(R)-CO-Resin Anion Peptide Chain-NH-CH(CH2-CO-OtBu)-CO-N⁻-CH(R)-CO-Resin Peptide_Backbone->Anion Deprotonation Deprotonation Piperidine (Base) Aspartimide Peptide Chain-NH-CH       |      CH2-CO       |        N-CH(R)-CO-Resin       |      CO Anion->Aspartimide Intramolecular Cyclization Byproducts α-peptide β-peptide Racemized peptide Aspartimide->Byproducts Hydrolysis/ Piperidinolysis

Caption: Mechanism of base-catalyzed aspartimide formation.

Quantitative Data Presentation: Aspartimide Formation

The choice of the side-chain protecting group for aspartic acid significantly impacts the extent of aspartimide formation. The following table provides a comparative summary of the percentage of desired peptide versus aspartimide-related byproducts for different protecting groups in a model peptide sequence known to be prone to this side reaction (H-Val-Lys-Asp-Gly-Tyr-Ile-OH).

Protecting GroupDesired Peptide (%)Aspartimide-Related Byproducts (%)
Fmoc-Asp(OtBu)-OH ~30-50%~50-70%
Fmoc-Asp(OMpe)-OH ~70-85%~15-30%
Fmoc-Asp(OEpe)-OH ~85-95%~5-15%
Fmoc-Asp(OPhp)-OH >95%<5%
Fmoc-Asp(OBno)-OH >98%<2%
Fmoc-Asp(OtBu)-(Dmb)Gly-OH >99%<1%

Data is aggregated from multiple sources and represents typical values under prolonged piperidine treatment to simulate a stress test. Actual results may vary based on sequence and conditions.[4][8]

Experimental Protocols

Solution-Phase Synthesis of Ac-DEVD-pNA (Abbreviated Protocol)

This protocol is adapted from Peterson, Q.P., et al. (2010).[1]

  • Coupling of p-nitroaniline to Fmoc-Asp(OtBu)-OH: Fmoc-Asp(OtBu)-OH is reacted with p-nitroaniline in the presence of POCl₃ to form Fmoc-Asp(OtBu)-pNA. The product is purified by silica gel chromatography.

  • Fmoc Deprotection: The Fmoc group is removed from Fmoc-Asp(OtBu)-pNA using a solution of tris(2-aminoethyl)amine (TAEA) in dichloromethane.

  • Coupling of Fmoc-Val-OH: The deprotected Asp(OtBu)-pNA is coupled with Fmoc-Val-OH using PyBOP as the coupling reagent and DIEA as the base.

  • Iterative Deprotection and Coupling: The process of Fmoc deprotection and coupling is repeated sequentially with Fmoc-Glu(OtBu)-OH and finally with This compound .

  • Global Deprotection: The tert-butyl protecting groups are removed using a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to yield the final product, Ac-DEVD-pNA.

  • Purification: The crude peptide is purified by precipitation and washing.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating this compound as the N-terminal residue in Fmoc-SPPS.

  • Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with a solution of 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of this compound: this compound is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF and then added to the resin. The coupling reaction is allowed to proceed for a specified time.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group of aspartic acid) are removed simultaneously using a TFA-based cleavage cocktail with scavengers (e.g., water, TIS, thioanisole).

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

SPPS_Workflow start Start: Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (this compound, HBTU, DIEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 cleavage Cleavage & Deprotection (TFA Cocktail) wash2->cleavage purification Precipitation & HPLC Purification cleavage->purification end Pure Acetylated Peptide purification->end

Caption: General workflow for N-terminal acetylation using this compound in SPPS.

Signaling Pathway Visualization: Caspase-3 Activation

Peptides derived from this compound, such as Ac-DEVD-CHO, are crucial tools for studying the caspase signaling cascade in apoptosis. The following diagram illustrates the central role of Caspase-3 in both the intrinsic and extrinsic apoptotic pathways.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 -> Active Caspase-3 Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA Damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Ac_DEVD_CHO Ac-DEVD-CHO (Inhibitor) Ac_DEVD_CHO->Caspase3 Apoptosis Apoptosis (Cell Death) PARP_Cleavage->Apoptosis

Caption: The central role of Caspase-3 activation in apoptosis.[9][10]

Conclusion

This compound is a specialized amino acid derivative that enables the synthesis of N-terminally acetylated peptides. Its primary application lies in the creation of tools for apoptosis research, namely caspase-3/7 substrates and inhibitors. While its use in Fmoc-SPPS is complicated by the potential for aspartimide formation, this side reaction can be significantly mitigated through the use of sterically hindered protecting groups or backbone protection strategies. A thorough understanding of the chemistry of this compound and the associated challenges is essential for its successful application in the development of novel and biologically active peptides. The detailed protocols and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this important building block in their synthetic endeavors.

References

The Strategic Incorporation of AC-Asp(OtBU)-OH in Modern Peptide Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and diagnostics, the strategic selection of building blocks is paramount to achieving desired potency, selectivity, and stability. Among these, N-acetylated amino acids play a crucial role in mimicking protein termini and enhancing biological activity. This technical guide focuses on the application of N-acetyl-L-aspartic acid β-tert-butyl ester (AC-Asp(OtBU)-OH), a key building block for the synthesis of bioactive peptides, notably in the development of enzyme inhibitors and substrates. This document provides an in-depth overview of its utility, quantitative performance considerations, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Concepts and Applications

This compound is an amino acid derivative where the N-terminus is protected by an acetyl group and the side-chain carboxylic acid is protected by a tert-butyl (OtBu) group. This dual protection scheme makes it a valuable reagent in peptide synthesis, particularly for introducing an N-terminal acetylated aspartic acid residue. The acetyl group can be critical for biological recognition, often mimicking the natural post-translational modification of proteins. The OtBu protecting group on the side chain is labile to strong acids, such as trifluoroacetic acid (TFA), making it compatible with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[1]

A prominent application of this building block is in the synthesis of substrates and inhibitors for caspases, a family of cysteine proteases central to apoptosis (programmed cell death).[2] For instance, the widely used caspase-3 and caspase-7 substrate, Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), incorporates an N-terminal acetylated aspartic acid.[2][3] The synthesis of such peptides has been instrumental in high-throughput screening for novel caspase inhibitors and activators.[3] Beyond caspases, peptides incorporating this compound have been explored in the development of HIV integrase inhibitors.

Data Presentation: Performance and Purity Considerations

The successful synthesis of high-purity peptides is a critical factor in drug discovery and research. While direct quantitative comparisons for this compound are not extensively published, data for the structurally related Fmoc-Asp(OtBu)-OH building block provide valuable insights into potential challenges and outcomes. The primary concern when incorporating aspartic acid with side-chain protection is the formation of aspartimide, a cyclic imide byproduct that can lead to a mixture of α- and β-peptides and racemization.[4]

Table 1: Comparative Performance of Aspartic Acid Protecting Groups in SPPS [4]

Protecting GroupPeptide Sequence Context% Aspartimide-Related ImpuritiesKey Considerations
Fmoc-Asp(OtBu)-OHProne to aspartimide formation, especially in Asp-Xxx sequences where Xxx is Gly, Asn, or Ser.Can be significant, especially with prolonged piperidine treatment.Standard, cost-effective option for sequences not prone to aspartimide formation.
Fmoc-Asp(OMpe)-OH-Reduced compared to OtBu.Sterically hindered group that minimizes aspartimide formation.
Fmoc-Asp(OtBu)-(Dmb)Gly-OHAsp-Gly sequencesHighly effective at preventing aspartimide formation.Dipeptide building block that offers backbone protection. More expensive.

Note: The data presented are representative and can vary depending on the specific peptide sequence, synthesis protocol, and purification efficiency.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents like DMF and NMP.

Mandatory Visualizations

Signaling Pathway: Caspase-3 Activation

Caspase3_Activation_Pathway cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) Cellular_Stress Cellular Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Procaspase9 Procaspase-9 Procaspase9->Apoptosome Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage Death_Ligand Death Ligand (e.g., FasL, TNF) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Activation Procaspase8 Procaspase-8 Procaspase8->DISC Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis HIV_Integrase_Assay_Workflow cluster_prep Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis with this compound Purification HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Incubation Incubate HIV-1 IN, DNA Substrate, and Peptide Inhibitor Characterization->Incubation HIV_IN Recombinant HIV-1 Integrase HIV_IN->Incubation DNA_Substrate Labeled DNA Substrate DNA_Substrate->Incubation Reaction Integrase Catalytic Reaction (3'-processing and Strand Transfer) Incubation->Reaction Quenching Quench Reaction Reaction->Quenching Gel_Electrophoresis Denaturing Polyacrylamide Gel Electrophoresis Quenching->Gel_Electrophoresis Autoradiography Autoradiography Gel_Electrophoresis->Autoradiography Quantification Quantify Inhibition (IC50) Autoradiography->Quantification

References

N-Terminal Acetylation of Aspartic Acid Residues: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of N-terminal acetylation of aspartic acid (Asp) residues, a significant post-translational modification influencing a myriad of cellular processes. This document provides a detailed overview of the underlying molecular mechanisms, functional consequences, and key experimental methodologies for studying this modification, with a specific focus on its implications for drug development.

Introduction to N-Terminal Acetylation of Aspartic Acid

N-terminal acetylation (Nt-acetylation) is one of the most common protein modifications in eukaryotes, affecting an estimated 80% of the human proteome.[1] This process involves the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the α-amino group of the N-terminal amino acid of a protein.[1] While this modification can occur on various amino acids, Nt-acetylation of proteins starting with a methionine followed by an aspartic acid (Met-Asp) is of particular interest due to its specific enzymatic control and distinct functional outcomes.

The primary enzyme responsible for the Nt-acetylation of proteins with N-terminal Met-Asp, Met-Glu, Met-Asn, and Met-Gln sequences is the N-terminal acetyltransferase B (NatB).[2][3][4][5] The NatB complex is composed of a catalytic subunit, Naa20, and an auxiliary subunit, Naa25.[6] Structural studies have revealed that the specificity of NatB for its substrates is determined by key hydrogen bonds formed between the Asp residue of the substrate and residues within the active site of Naa20.

The functional consequences of Nt-acetylation of Asp residues are vast and include the regulation of protein stability, involvement in protein-protein interactions, and determination of subcellular localization. A critical role for this modification has been identified in the context of the N-end rule pathway of protein degradation and in the cellular response to apoptosis.

Functional Roles of N-Terminal Acetylation in Asp Residues

Regulation of Protein Stability: The Ac/N-End Rule Pathway

Nt-acetylation of certain residues can create a degradation signal, or "degron," marking the protein for ubiquitination and subsequent proteasomal degradation. This is a branch of the N-end rule pathway known as the Ac/N-end rule pathway.[7][8] For proteins with an N-terminal Met-Asp sequence, Nt-acetylation by NatB can generate an Ac/N-degron.[8] This acetylated N-terminus is then recognized by specific E3 ubiquitin ligases, such as Doa10, which target the protein for degradation.[7] This pathway is crucial for cellular protein quality control and the regulation of the half-lives of specific proteins.

Table 1: Quantitative Data on NatB Substrates and Protein Stability

OrganismStudy TypeNumber of Identified NatB SubstratesKey Quantitative FindingsReference
Saccharomyces cerevisiaeQuantitative N-terminomics11059 confidently identified NatB substrates from a total of 756 detected acetylated N-termini.[4][9]
Human (HEK293 cells)Quantitative N-terminomics180NatB is presumed to Nt-acetylate 18% of all human proteins.[2][3][4]
Mycobacterium marinumQuantitative N-Terminal Footprinting347 endogenously Nt-acetylated peptides41.4% of the detected N-terminal proteome was N-terminally acetylated.[10]
Mycobacterium tuberculosisQuantitative N-Terminal Footprinting211 endogenously Nt-acetylated peptides42.3% of the observed N-terminal proteome was N-terminally acetylated.[10]
Role in Apoptosis: A Link Between Caspase Cleavage and Neo-Nt-Acetylation

A fascinating interplay exists between apoptosis and Nt-acetylation. During apoptosis, caspases, a family of proteases, cleave numerous cellular proteins at specific sites, frequently after an aspartic acid residue. This cleavage exposes new N-termini, many of which begin with an Asp residue.[11][12][13][14] These newly generated N-termini can then be post-translationally acetylated.[11][12][13][14] This "neo-Nt-acetylation" can have significant functional consequences, potentially altering the stability or function of the resulting protein fragments and influencing the progression of apoptosis.[11][13]

For instance, studies have shown that Nt-free N-termini containing Asp or Glu residues are more susceptible to caspase-3 cleavage.[11] Following cleavage, the newly exposed Asp N-terminus can be acetylated, potentially modulating the activity of the resulting protein fragment.

Diagram 1: Signaling Pathway of Caspase-Induced Neo-N-terminal Acetylation

Caspase_Neo_Acetylation Caspase Cleavage and Neo-N-terminal Acetylation Pathway Apoptotic_Stimulus Apoptotic Stimulus Caspase_Activation Caspase Activation Apoptotic_Stimulus->Caspase_Activation Cleavage Caspase Cleavage Caspase_Activation->Cleavage Protein_Substrate Protein Substrate (...-Asp-Xxx-...) Protein_Substrate->Cleavage Protein_Fragment Protein Fragment (Asp-Xxx-...) Cleavage->Protein_Fragment Acetylation Neo-N-terminal Acetylation Protein_Fragment->Acetylation Nat_Enzyme N-terminal Acetyltransferase (NAT) Nat_Enzyme->Acetylation Acetylated_Fragment Acetylated Fragment (Ac-Asp-Xxx-...) Acetylation->Acetylated_Fragment Functional_Consequence Altered Stability/ Function Acetylated_Fragment->Functional_Consequence

Caption: Caspase cleavage during apoptosis can expose new N-termini starting with Asp, which can be subsequently acetylated.

Influence on Protein-Protein Interactions and Subcellular Localization

Nt-acetylation can modulate protein-protein interactions by altering the charge and hydrophobicity of the N-terminus.[1] This can either create or block binding sites for other proteins. For example, the Nt-acetylation-dependent interaction between the E2 conjugating enzyme UBE2M and DCN1, a subunit of an E3 ligase, is a well-characterized example of how this modification can mediate protein complex formation.[15] While specific quantitative data for Asp-initiated proteins are limited, the general principle suggests that Nt-acetylation of an N-terminal Asp could similarly influence its interaction partners.

Furthermore, Nt-acetylation has been implicated in the subcellular localization of proteins.[1] However, studies on the role of NatC-mediated acetylation suggest that it is not a general determinant for the subcellular localization of all its substrates. More research is needed to elucidate the specific role of NatB-mediated acetylation of Asp residues in protein trafficking.

Experimental Protocols for Studying N-Terminal Acetylation of Asp Residues

A variety of experimental techniques are available to identify and characterize the function of Nt-acetylation of Asp residues. These range from proteomic approaches to identify acetylated proteins to biochemical and molecular biology methods to probe their function.

Identification of N-Terminally Acetylated Proteins by Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the primary method for identifying N-terminally acetylated proteins on a large scale.[16] Due to the low abundance of N-terminal peptides in a typical whole-proteome digest, enrichment strategies are crucial.

Experimental Workflow: N-Terminal Peptide Enrichment for MS Analysis

MS_Workflow Workflow for Identification of N-terminally Acetylated Peptides Start Protein Lysate Denature Denaturation, Reduction & Alkylation Start->Denature Block Blocking of Primary Amines (e.g., Acetylation) Denature->Block Digest Proteolytic Digestion (e.g., Trypsin) Block->Digest Enrich N-terminal Peptide Enrichment (e.g., COFRADIC) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis LCMS->Data End Identification of Nt-acetylated Peptides Data->End

Caption: A general workflow for the enrichment and identification of N-terminally acetylated peptides using mass spectrometry.

Detailed Protocol: N-Terminal Peptide Enrichment using COFRADIC (Combined Fractional Diagonal Chromatography)

COFRADIC is a powerful technique for the specific isolation of N-terminal peptides.[17][18][19][20]

  • Protein Extraction and Preparation:

    • Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

    • Block all primary amines (N-terminal α-amines and lysine ε-amines) by chemical acetylation (e.g., using N-hydroxysuccinimide acetate). This prevents trypsin from cleaving at lysine residues.

  • Proteolytic Digestion:

    • Digest the protein mixture with trypsin. Since lysines are blocked, trypsin will only cleave C-terminal to arginine residues.

  • N-Terminal Peptide Enrichment:

    • Strong Cation Exchange (SCX) Chromatography: At a low pH, N-terminal peptides (which are blocked and thus have a reduced positive charge) will not bind strongly to the SCX column and can be separated from most internal peptides.[17]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) - First Dimension: Separate the enriched N-terminal peptides by hydrophobicity.

    • Chemical Modification: Treat the collected fractions with 2,4,6-trinitrobenzenesulfonic acid (TNBS), which modifies the free α-amino groups of the internal peptides, making them more hydrophobic.[17]

    • RP-HPLC - Second Dimension (Diagonal Chromatography): Re-inject the modified fractions onto the same RP-HPLC column. The TNBS-modified internal peptides will now elute later, separating them from the unmodified N-terminal peptides which elute at the same time as in the first dimension.[17]

  • LC-MS/MS Analysis:

    • Analyze the collected N-terminal peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use database search algorithms to identify the peptides and confirm the presence of N-terminal acetylation.

In Vitro N-Terminal Acetyltransferase (NAT) Assays

In vitro assays are essential for confirming that a specific protein is a substrate of a particular NAT, such as NatB, and for studying the kinetics of the acetylation reaction.[21][22][23]

Protocol: Radio-enzymatic NAT Assay

This is a highly sensitive method to measure NAT activity.[22][23]

  • Reaction Mixture Preparation:

    • Combine purified recombinant NatB enzyme, a synthetic peptide corresponding to the N-terminus of the putative substrate (e.g., MDV...), and [14C]-acetyl-CoA in a reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period.

  • Stopping the Reaction:

    • Stop the reaction by adding an acid (e.g., trifluoroacetic acid).

  • Separation and Detection:

    • Spot the reaction mixture onto P81 phosphocellulose paper discs. The positively charged paper will bind the peptide substrate, while the unincorporated [14C]-acetyl-CoA will be washed away.

    • Wash the discs extensively to remove unincorporated radioactivity.

    • Measure the radioactivity incorporated into the peptide using a scintillation counter.

Protocol: Fluorescence-Based NAT Assay

This method is suitable for high-throughput screening of NAT inhibitors.[24][25]

  • Reaction Principle:

    • The assay measures the production of Coenzyme A (CoA), a product of the acetylation reaction.

  • Reaction Mixture:

    • Combine the NAT enzyme, substrate peptide, and acetyl-CoA.

  • Detection:

    • Add a reagent (e.g., ThioGlo4) that fluoresces upon binding to the free thiol group of CoA.[24]

    • Measure the increase in fluorescence over time using a plate reader.

Site-Directed Mutagenesis to Elucidate Function

Site-directed mutagenesis is a powerful tool to investigate the functional consequences of Nt-acetylation of a specific Asp residue.[26][27][28][29] By mutating the Asp residue, one can prevent or mimic the effects of acetylation and observe the resulting cellular phenotype.

Experimental Design:

  • Objective: To determine if Nt-acetylation of an N-terminal Asp residue is required for a specific protein's function (e.g., stability, protein-protein interaction).

  • Mutations:

    • Asp to Ala (D-to-A): This mutation will likely prevent Nt-acetylation by NatB, as Ala is not a NatB substrate. This allows for the study of the unacetylated protein.

    • Asp to Glu (D-to-E): Glutamic acid is also a substrate for NatB, so this mutation would likely result in an acetylated N-terminus and can serve as a control for the acidic nature of the side chain.

    • Asp to Asn (D-to-N): Asparagine is also a NatB substrate, providing another control for the effect of the side chain while maintaining the potential for acetylation.

Protocol: Site-Directed Mutagenesis using PCR

  • Primer Design: Design primers containing the desired mutation flanked by 15-20 bases of correct sequence on both sides.

  • PCR Amplification: Use a high-fidelity DNA polymerase to amplify the entire plasmid containing the gene of interest with the mutagenic primers.

  • Digestion of Parental DNA: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Select colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

  • Functional Assays: Express the wild-type and mutant proteins in a suitable cell line and perform functional assays to assess changes in protein stability (e.g., by cycloheximide chase and Western blotting), protein-protein interactions (e.g., by co-immunoprecipitation), or subcellular localization (e.g., by immunofluorescence).

Diagram 2: Logic of Site-Directed Mutagenesis to Study N-terminal Acetylation

SDM_Logic Investigating the Function of N-terminal Asp Acetylation via Site-Directed Mutagenesis WT Wild-Type Protein (N-term: Met-Asp-...) NatB NatB WT->NatB Substrate Acetylated_WT Acetylated WT Protein NatB->Acetylated_WT Acetylation No_Acetylation No Acetylation NatB->No_Acetylation Function_WT Normal Cellular Function Acetylated_WT->Function_WT Mutant_DA Mutant Protein (D -> A) (N-term: Met-Ala-...) Mutant_DA->NatB Not a Substrate Mutant_DA->No_Acetylation Altered_Function Altered Cellular Function No_Acetylation->Altered_Function

Caption: Site-directed mutagenesis can be used to prevent N-terminal acetylation and study its functional consequences.

Implications for Drug Development

The critical roles of Nt-acetylation in various cellular processes, including those dysregulated in diseases like cancer and neurodegenerative disorders, make the enzymes involved, particularly the N-terminal acetyltransferases, attractive targets for therapeutic intervention.[1]

  • Targeting NatB in Cancer: Increased expression of NatB subunits has been observed in some cancers, and inhibition of NatB activity has been shown to block cell cycle progression and tumor growth.[6] Developing specific inhibitors of NatB could therefore be a promising anti-cancer strategy.

  • Modulating Protein Stability: By understanding the role of Nt-acetylation of Asp residues in the N-end rule pathway, it may be possible to develop small molecules that either promote or inhibit the degradation of specific proteins. This could be beneficial in diseases where the accumulation of a toxic protein or the loss of a protective protein is a key pathological feature.

  • Targeting Acetylation-Dependent Interactions: The development of chemical probes that block Nt-acetylation-dependent protein-protein interactions has been demonstrated, providing a proof-of-concept for a new class of therapeutics.[15]

Conclusion

N-terminal acetylation of aspartic acid residues, primarily catalyzed by the NatB complex, is a widespread and functionally significant post-translational modification. It plays a crucial role in regulating protein stability through the Ac/N-end rule pathway, is intricately linked to the apoptotic process through caspase-mediated neo-Nt-acetylation, and influences protein-protein interactions. The experimental methodologies outlined in this guide provide a robust toolkit for researchers to further unravel the complexities of this modification. A deeper understanding of the mechanisms and consequences of Nt-acetylation of Asp residues holds significant promise for the development of novel therapeutic strategies for a range of human diseases.

References

Methodological & Application

Protocol for the Incorporation of AC-Asp(OtBU)-OH in Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-terminal acetylation is a common post-translational modification that can significantly impact the biological activity, stability, and pharmacokinetic properties of peptides. The incorporation of an N-acetylated aspartic acid residue with a tert-butyl (OtBU) protected side chain, AC-Asp(OtBU)-OH, at the N-terminus of a peptide sequence during Fmoc solid-phase peptide synthesis (SPPS) allows for the synthesis of peptides with a blocked N-terminus, mimicking native proteins and potentially enhancing their therapeutic potential. This document provides a detailed protocol for the efficient incorporation of this compound in Fmoc SPPS, including recommended coupling conditions, and discusses the potential challenges and quality control measures.

Key Applications of N-Terminal Acetylation

The introduction of an N-terminal acetyl group can confer several advantageous properties to synthetic peptides:

  • Increased Proteolytic Stability: The acetyl group can protect the N-terminal peptide bond from degradation by exopeptidases, thereby increasing the peptide's half-life in vivo.

  • Mimicking Natural Proteins: A large proportion of eukaryotic proteins are N-terminally acetylated. Synthetic peptides with this modification can more closely resemble the structure of native proteins.

  • Modulation of Biological Activity: The charge at the N-terminus can be critical for receptor binding and biological function. Acetylation neutralizes the positive charge of the N-terminal amine, which can alter the peptide's interaction with its target.

  • Improved Pharmacokinetic Properties: By enhancing stability and potentially altering interactions with biological membranes and proteins, N-terminal acetylation can lead to improved pharmacokinetic profiles.

Experimental Protocols

This section details the step-by-step procedures for the incorporation of this compound as the N-terminal residue in a standard Fmoc SPPS workflow.

Materials and Reagents
  • Fmoc-compatible resin (e.g., Rink Amide, Wang resin)

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • Activators/additives (e.g., HOBt, Oxyma)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Protocol 1: Standard Fmoc SPPS Cycles (Peptide Elongation)

Prior to the coupling of this compound, the peptide chain is assembled on the solid support using standard Fmoc-SPPS chemistry.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent and base (see Table 1 for examples).

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

Protocol 2: Coupling of this compound

This protocol outlines the final coupling step to introduce the N-terminal acetylated aspartic acid.

  • Final Fmoc Deprotection: After the coupling of the last Fmoc-protected amino acid, perform the Fmoc deprotection as described in Protocol 1, step 2, to expose the free N-terminal amine of the peptide-resin.

  • This compound Activation and Coupling:

    • In a separate vial, dissolve this compound (2-4 equivalents) and an activating agent (e.g., HATU, 1.95 equivalents) in DMF.

    • Add a base such as DIPEA (4-6 equivalents) to the solution and pre-activate for 2-5 minutes.

    • Add the activated this compound solution to the peptide-resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. Longer coupling times or double coupling may be necessary due to the potential for slower kinetics of N-acetylated amino acids.

    • Monitor the reaction for completion (e.g., using the Kaiser test, which should be negative).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted material and byproducts.

  • Drying: Dry the peptide-resin under vacuum.

Protocol 3: Cleavage and Deprotection

This procedure cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the OtBU group from the aspartic acid side chain.

  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical RP-HPLC.[1] The molecular weight should correspond to the acetylated peptide. Purity is typically assessed by the peak area at a specific wavelength (e.g., 214 nm).[2]

Data Presentation

Table 1: Recommended Coupling Conditions for this compound

Coupling Reagent/MethodReagent Equivalents (relative to resin loading)Base (Equivalents)SolventTypical Coupling TimeNotes
HATU This compound (2-4), HATU (1.9-3.9)DIPEA (4-8)DMF2-4 hoursHighly efficient and fast, often the reagent of choice for standard and difficult couplings.[3]
HBTU/HOBt This compound (3-5), HBTU (2.9-4.9), HOBt (3-5)DIPEA (6-10)DMF2-4 hoursA standard and effective coupling method.[4]
DIC/HOBt This compound (3-5), DIC (3-5), HOBt (3-5)None or catalytic DIPEADMF/DCM4-12 hoursA cost-effective method, though generally slower than aminium/uronium salt-based reagents.[3][5]
DIC/Oxyma This compound (3-5), DIC (3-5), Oxyma (3-5)None or catalytic DIPEADMF2-6 hoursOxyma is a safer and often more efficient alternative to HOBt.[6]

Potential Challenges and Considerations

  • Aspartimide Formation: Peptides containing Asp residues are susceptible to aspartimide formation, a side reaction that can occur during the basic conditions of Fmoc deprotection.[7] This can lead to the formation of difficult-to-separate impurities. While the N-terminal acetyl group may slightly reduce the propensity for this side reaction at the final residue, careful control of deprotection times is still recommended.

  • Coupling Efficiency: While the N-acetyl group is smaller than the Fmoc group, it can still influence the reactivity of the carboxylic acid. Monitoring the coupling reaction of this compound is crucial to ensure complete incorporation. If the initial coupling is incomplete, a second coupling (double coupling) should be performed.

  • Purification: The acetylated peptide will have a different retention time on RP-HPLC compared to its non-acetylated counterpart. This allows for good separation during purification.

Mandatory Visualizations

Diagram 1: General Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Start: Resin Swell Resin Swelling (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Fmoc-AA Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for all AAs Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Repeat->Deprotection Ac_Asp_Coupling Couple This compound Final_Deprotection->Ac_Asp_Coupling Wash3 Wash (DMF/DCM) Ac_Asp_Coupling->Wash3 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash3->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide Coupling_Reaction cluster_reactants Reactants cluster_products Products Peptide_Resin H₂N-Peptide-Resin Coupled_Peptide AC-Asp(OtBU)-NH-Peptide-Resin Peptide_Resin->Coupled_Peptide Coupling Ac_Asp This compound Activated_Ester Activated Ester Intermediate Coupling_Reagent Coupling Reagent (e.g., HATU) Base Base (e.g., DIPEA) Byproducts Byproducts Activated_Ester->Coupled_Peptide Activated_Ester->Byproducts

References

Application Notes and Protocols for the Synthesis of Caspase Substrates Using AC-Asp(OtBU)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of peptide-based caspase substrates utilizing N-α-Acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBU)-OH) as a key building block. The protocols focus on a robust solution-phase synthesis methodology, offering a cost-effective and scalable alternative to solid-phase synthesis for producing the quantities required for high-throughput screening and detailed kinetic analysis.

Introduction to Caspase Substrate Synthesis

Caspases, a family of cysteine-aspartic proteases, are central players in the intricate signaling pathways of apoptosis (programmed cell death) and inflammation. The detection of caspase activity is a critical tool for studying these processes and for the development of novel therapeutics targeting diseases characterized by dysregulated apoptosis, such as cancer and neurodegenerative disorders.

Synthetic peptide substrates, designed to mimic the natural cleavage sites of specific caspases, are indispensable for assaying their enzymatic activity. These substrates typically consist of a four-amino-acid recognition sequence C-terminally linked to a reporter molecule, such as a chromophore (e.g., p-nitroaniline, pNA) or a fluorophore (e.g., 7-amino-4-trifluoromethylcoumarin, AFC). This compound is a crucial reagent in the synthesis of these peptides, providing the acetylated N-terminal aspartate residue with a protected carboxylic acid side chain, which is essential for solution-phase peptide coupling reactions.

Data Presentation: Synthesis and Kinetic Parameters

The following tables summarize the quantitative data for the solution-phase synthesis of various caspase substrates and their corresponding kinetic parameters.

Table 1: Summary of Solution-Phase Synthesis of Caspase Substrates
Substrate Target Caspase(s) Intermediate Yield (Fmoc-Asp(OtBu)-pNA) Overall Yield
Ac-DEVD-pNACaspase-3, Caspase-777%[1][2][3]40%[3]
Ac-DEVD-AFCCaspase-3, Caspase-7Data not availableData not available
Ac-LEHD-pNACaspase-9Data not availableData not available
Ac-IETD-pNACaspase-8Data not availableData not available
Ac-VEID-pNACaspase-6Data not availableData not available

Note: While specific yields for all substrates are not available in the literature, the protocol for Ac-DEVD-pNA can be adapted for the synthesis of other pNA-based substrates. Purity of synthesized substrates is typically confirmed to be >95% by HPLC.[4]

Table 2: Kinetic Parameters of Synthesized Caspase Substrates
Substrate Enzyme Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Ac-DEVD-pNACaspase-39.7[5]Data not availableData not available
Ac-DEVD-AFCCaspase-311-230,000[6]
Caspase-717-190,000[6]
Ac-LEHD-pNACaspase-911.3[6]Data not availableData not available
Ac-LEHD-afc*Caspase-9--128,000[7]
Ac-IETD-pNACaspase-81.6[6]Data not availableData not available
Ac-YVAD-pNA**Caspase-112[6]Data not availableData not available

*Ac-LEHD-afc is a fluorogenic analog of Ac-LEHD-pNA. The kinetic data is provided for comparative purposes. **Ac-YVAD-pNA is a substrate for Caspase-1 and is included for a broader comparison of kinetic parameters.

Signaling Pathways and Experimental Workflows

The synthesis of specific caspase substrates allows for the targeted investigation of distinct apoptotic pathways. The two primary pathways leading to caspase activation are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caspase_Activation_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Ligand Death Ligand (e.g., FasL, TRAIL) Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Death_Ligand->Death_Receptor Binding DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Recruitment Pro_Caspase_8 Pro-Caspase-8 Caspase_8 Active Caspase-8 Pro_Caspase_8->Caspase_8 Activation Pro_Caspase_3_7 Pro-Caspase-3/7 Caspase_8->Pro_Caspase_3_7 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Pro_Caspase_9 Pro-Caspase-9 Caspase_9 Active Caspase-9 Pro_Caspase_9->Caspase_9 Activation Caspase_9->Pro_Caspase_3_7 Caspase_3_7 Active Caspase-3/7 (Executioner Caspases) Pro_Caspase_3_7->Caspase_3_7 Cleavage Substrates Cellular Substrates (e.g., PARP) Caspase_3_7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Experimental_Workflow cluster_synthesis Solution-Phase Peptide Synthesis cluster_assay Caspase Activity Assay Start Start with C-terminal reporter-coupled Asp Deprotection1 Fmoc Deprotection Start->Deprotection1 Coupling1 Couple next Fmoc-protected amino acid (e.g., Fmoc-Val-OH) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple next Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple this compound Deprotection3->Coupling3 Global_Deprotection Global Deprotection (TFA) Coupling3->Global_Deprotection Purification Purification and Characterization Global_Deprotection->Purification Final_Substrate Final Caspase Substrate Purification->Final_Substrate Incubate Incubate Lysate with Synthesized Substrate Final_Substrate->Incubate Prepare_Lysate Prepare Cell Lysate (containing active caspases) Prepare_Lysate->Incubate Detection Detect Reporter Signal (e.g., Absorbance at 405 nm for pNA) Incubate->Detection Analysis Data Analysis (Determine Caspase Activity) Detection->Analysis

References

Application of Protected Aspartic Acid Derivatives in the Synthesis of HIV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the role of N-protected Asp(OtBu)-OH derivatives in the development of therapeutic agents against HIV.

Introduction

The synthesis of novel therapeutic agents to combat the human immunodeficiency virus (HIV) is a cornerstone of medicinal chemistry. Among the various classes of inhibitors, those targeting the HIV integrase enzyme have proven to be highly effective. This document explores the application of protected aspartic acid derivatives, specifically focusing on N-acetyl-Asp(OtBu)-OH (Ac-Asp(OtBu)-OH), in the synthesis of HIV integrase inhibitors. While direct literature detailing the use of this compound in the synthesis of prominent non-peptide integrase inhibitors like Dolutegravir and Cabotegravir is not available, the structurally related and widely used N-Fmoc-Asp(OtBu)-OH is a critical component in the synthesis of peptide-based HIV inhibitors. This note will address the requested application by focusing on the well-documented use of Fmoc-Asp(OtBu)-OH in the context of peptide-based HIV inhibitor synthesis, providing a relevant and detailed guide for researchers.

Part 1: N-acetyl-Asp(OtBu)-OH (this compound) in HIV Inhibitor Synthesis

Current research and published synthetic routes for major non-peptide HIV integrase inhibitors such as Dolutegravir and Cabotegravir do not indicate the use of this compound as a starting material or intermediate. The synthesis of these complex heterocyclic compounds typically involves multi-step organic reactions that do not employ standard peptide coupling techniques with protected amino acids. While acetylation is a significant area of study in HIV research, it is primarily in the context of post-translational modifications of viral and host proteins, which is a different field from small molecule synthesis.

Part 2: Application of N-Fmoc-Asp(OtBu)-OH in Peptide-Based HIV Inhibitor Synthesis

Peptide-based inhibitors represent a promising class of therapeutics for HIV, targeting various stages of the viral lifecycle, including viral entry and integration. The synthesis of these peptides often relies on solid-phase peptide synthesis (SPPS), where Fmoc-Asp(OtBu)-OH is a key building block. The tert-butyl (OtBu) protecting group on the side chain of aspartic acid prevents unwanted side reactions during peptide elongation.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the use of Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis for HIV-1 inhibitors.

ParameterTypical ValueNotes
Coupling Efficiency >99%Monitored by Kaiser test or other in-process controls.
Purity of Crude Peptide 70-90%Dependent on peptide sequence and length.
Final Purity (after HPLC) >98%Achieved through reverse-phase high-performance liquid chromatography.
Overall Yield 15-40%Highly dependent on the length and complexity of the peptide.
Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Vpr-derived HIV-1 Integrase Inhibitory Peptide

This protocol describes the manual synthesis of a peptide derived from the HIV-1 Viral Protein R (Vpr) that has shown inhibitory activity against HIV-1 integrase.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Asp(OtBu)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Example: Coupling of Fmoc-Asp(OtBu)-OH):

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a Kaiser test to ensure the reaction is complete. If the test is positive, repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

Visualizations

SPPS_Workflow Resin Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat 4. Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect Next cycle Cleave 5. Cleavage from Resin (TFA/TIS/H2O) Repeat->Cleave Final cycle Precipitate 6. Precipitation in Ether Cleave->Precipitate Purify 7. HPLC Purification Precipitate->Purify FinalPeptide Final Purified Peptide Purify->FinalPeptide

Fig. 1: Solid-Phase Peptide Synthesis Workflow.

Coupling_Mechanism cluster_activation Amino Acid Activation cluster_coupling Peptide Bond Formation FmocAA Fmoc-Asp(OtBu)-OH R-COOH ActiveEster Activated Ester R-CO-OBt FmocAA->ActiveEster + HBTU/DIPEA HBTU HBTU ResinAmine Resin-Bound Peptide H2N-Peptide ActiveEster->ResinAmine Nucleophilic Attack PeptideBond Elongated Peptide R-CO-NH-Peptide ResinAmine->PeptideBond

Fig. 2: Amino Acid Activation and Coupling.

Conclusion

While the direct application of this compound in the synthesis of prominent non-peptide HIV integrase inhibitors like Dolutegravir and Cabotegravir is not supported by current literature, the closely related Fmoc-Asp(OtBu)-OH is an indispensable reagent in the solid-phase synthesis of peptide-based HIV inhibitors. The protocols and data provided herein for the use of Fmoc-Asp(OtBu)-OH offer a practical guide for researchers and drug development professionals working on novel peptide therapeutics for HIV. The robust methodologies for peptide synthesis allow for the creation of diverse peptide libraries to explore new avenues in the ongoing fight against HIV.

Application Notes and Protocols for Tert-Butyl (OtBu) Ester Deprotection using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a standard operating procedure for the cleavage of tert-butyl (OtBu) protecting groups from carboxylic acids using trifluoroacetic acid (TFA). The OtBu group is a common protecting group in organic synthesis, particularly in peptide and complex molecule synthesis, due to its stability in various conditions and its facile removal under acidic conditions.[1][2]

Introduction

The deprotection of tert-butyl esters is a critical step in many synthetic routes to liberate the free carboxylic acid for subsequent reactions.[1] Trifluoroacetic acid is a widely used reagent for this purpose due to its effectiveness and the volatile nature of its byproducts, which simplifies purification.[1] The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature and generally proceeds to completion within a few hours.[1]

Reaction Mechanism

The deprotection of OtBu esters is an acid-catalyzed process. The reaction is initiated by the protonation of the ester oxygen by TFA, leading to the formation of a stable tert-butyl cation and the desired carboxylic acid.[2] The tert-butyl cation can then be quenched by a scavenger, deprotonate to form isobutylene gas, or react with TFA to form tert-butyl trifluoroacetate.[3][4][5] In the absence of scavengers, the formation of tert-butyl trifluoroacetate can lead to an equilibrium that lies in favor of the starting ester, and this byproduct can also alkylate sensitive residues like methionine and tryptophan in peptide synthesis.[3]

Quantitative Data Summary

The following table summarizes various reported conditions and yields for the TFA-mediated deprotection of tert-butyl esters. Please note that yields are highly dependent on the specific substrate, reaction scale, and purification method.[1]

SubstrateTFA Concentration (v/v)SolventTemperatureReaction TimeYield (%)Reference
Di-tert-butyl 3,3'-iminodipropionateNot specified, excess TFA usedDichloromethaneRoom Temperature3 - 5 hoursHigh (not specified)[1]
Ugi Product (unspecified)50%DichloromethaneRoom Temperature5 hours93%[6]
Fmoc-Asp(OtBu)-OH0.1 N HCl in HFIPHexafluoroisopropanolRoom Temperature4 hoursQuantitative[7]
Fmoc-Glu(OtBu)-OH0.1 N HCl in HFIPHexafluoroisopropanolRoom Temperature4 hoursQuantitative[7]
General ProcedureNot specified, excess TFA usedDichloromethaneRoom TemperatureNot specifiedHigh (general observation)[2]
Peptide on Rink Amide Resin10% TFA in DCMDichloromethaneNot specifiedNot specifiedNot specified[8]
Peptide on Solid Support95% TFA, 2.5% Water, 2.5% TISNoneRoom Temperature1 hourNot specified[9]

*Note: While this entry uses HCl in HFIP, it provides a relevant example of acid-catalyzed OtBu deprotection with quantitative outcomes.

Experimental Protocols

General Protocol for OtBu Deprotection in Solution Phase

This protocol describes a general procedure for the deprotection of a tert-butyl ester in solution.

Materials:

  • OtBu-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Petroleum ether (or other suitable anti-solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the OtBu-protected compound in dichloromethane (DCM) in a round-bottom flask. A common concentration is a 1:1 mixture of DCM and TFA.[6]

  • Addition of TFA: Carefully add trifluoroacetic acid (TFA) to the solution. The reaction is typically carried out with an excess of TFA.

  • Reaction: Stir the reaction mixture at room temperature.[1][6]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.[1][2] This typically takes between 3 to 5 hours.[1][6]

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[1][6]

  • Product Precipitation and Isolation:

    • Dissolve the residue in a minimal amount of a suitable solvent in which the product is soluble but the desired carboxylic acid is not, such as diethyl ether.[1]

    • Induce precipitation of the product by adding an anti-solvent, such as petroleum ether, while stirring.[1]

    • Collect the solid product by filtration, wash with the anti-solvent (e.g., petroleum ether), and dry under vacuum to afford the purified carboxylic acid.[1]

  • Alternative Work-up (for products soluble in organic solvents):

    • After removing the TFA and DCM, dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer with water twice and then with a saturated sodium chloride (brine) solution.[6]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be used without further purification or purified by chromatography if necessary.[2][6]

Safety Precautions:

  • Trifluoroacetic acid is a strong, corrosive acid. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[1]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it with appropriate PPE in a fume hood.[1]

Visualizations

experimental_workflow cluster_procedure Experimental Workflow cluster_purification Purification Options A Dissolve OtBu-protected compound in DCM B Add Trifluoroacetic Acid (TFA) A->B C Stir at Room Temperature B->C D Monitor Reaction (TLC or LC-MS) C->D E Remove Solvent and excess TFA in vacuo D->E Reaction Complete F Purification E->F G Precipitation with anti-solvent F->G H Aqueous Work-up (Extraction) F->H reaction_mechanism cluster_mechanism Reaction Mechanism RCOOtBu R-CO-O-tBu (tert-Butyl Ester) ProtonatedEster R-COOH(+)-O-tBu (Protonated Ester) RCOOtBu->ProtonatedEster + H+ TFA CF3COOH (Trifluoroacetic Acid) CarboxylicAcid R-COOH (Carboxylic Acid) ProtonatedEster->CarboxylicAcid tBu_cation tBu+ (tert-Butyl Cation) ProtonatedEster->tBu_cation Elimination Isobutylene Isobutylene tBu_cation->Isobutylene - H+ TFA_anion CF3COO-

References

Application Notes and Protocols for the Incorporation of AC-Asp(OtBu)-OH into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-Asp(OtBu)-OH, or N-acetyl-L-aspartic acid β-tert-butyl ester, is a valuable building block in solid-phase peptide synthesis (SPPS). The N-terminal acetyl group mimics a common post-translational modification, enhancing the peptide's stability against aminopeptidases and often influencing its biological activity. The tert-butyl (OtBu) group provides acid-labile side-chain protection for the aspartic acid residue, compatible with the widely used Fmoc/tBu orthogonal protection strategy. This document provides detailed protocols for the efficient incorporation of this compound into a peptide sequence, addressing potential challenges and outlining best practices for synthesis, cleavage, and deprotection.

Chemical Properties

PropertyValue
CAS Number 117833-18-8[1]
Molecular Formula C₁₀H₁₇NO₅[1]
Molecular Weight 231.2 g/mol [1]
Structure N-acetylated L-aspartic acid with the side-chain carboxyl group protected as a tert-butyl ester.

Key Applications

This compound is utilized in the synthesis of peptides where an N-terminal acetylated aspartic acid residue is required. This is particularly relevant in:

  • Drug Development: Enhancing the pharmacokinetic properties of peptide-based therapeutics by increasing their in vivo half-life.

  • Biochemical Probes: Synthesizing acetylated peptide substrates or inhibitors for studying enzymes such as caspases and HIV integrase.

  • Protein Structure and Function Studies: Investigating the role of N-terminal acetylation in protein conformation and interaction.

Experimental Protocols

The incorporation of this compound is typically performed at the beginning of an SPPS run on a free amine resin or as the first amino acid coupled to a linker-functionalized resin.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound

This protocol describes the manual coupling of this compound onto a resin with a free amino group (e.g., Rink Amide resin).

Materials:

  • This compound

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide) with HOBt (Hydroxybenzotriazole).

  • Piperidine (20% in DMF for subsequent deprotection if chain elongation is desired)

  • Kaiser test kit (for monitoring coupling completion)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling (double coupling) may be necessary. Repeat steps 2 and 3.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Quantitative Data Summary: Coupling Parameters

ParameterRecommended RangeNotes
This compound Equivalents 3 - 5Higher equivalents can drive the reaction to completion, especially for sterically hindered couplings.
Coupling Reagent Equivalents 3 - 5Matched to the amino acid equivalents.
DIPEA Equivalents 6 - 10A higher excess of base is often used to ensure the reaction proceeds efficiently.
Coupling Time 1 - 2 hoursCan be extended if monitoring indicates a slow reaction. Double coupling is a common strategy for difficult sequences.[2]
Protocol 2: Chain Elongation (If Applicable)

If additional amino acids are to be added after this compound, the standard SPPS cycle of deprotection and coupling is followed. Since this compound does not have an N-terminal Fmoc group, this protocol applies to the deprotection of the subsequent Fmoc-protected amino acid.

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times) to remove residual piperidine.

  • Coupling of the Next Amino Acid: Proceed with the activation and coupling of the next Fmoc-protected amino acid as described in Protocol 1.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu side-chain protecting group.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), thioanisole)

  • Cold diethyl ether

Cleavage Cocktail Selection:

The choice of scavenger cocktail is critical to prevent side reactions, such as the alkylation of sensitive residues by the tert-butyl cations generated during cleavage.

Cleavage CocktailCompositionUse Case
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TIS[3]Suitable for peptides without sensitive residues like Cysteine or Methionine.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT[4]A robust cocktail for peptides containing Cys, Met, Trp, or Tyr.[3]

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 1-3 hours.

  • Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.

  • Peptide Precipitation:

    • Combine the filtrates.

    • Add this solution dropwise to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation:

    • Place the precipitation mixture at -20°C for at least 30 minutes to maximize precipitation.

    • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Potential Side Reactions and Mitigation

Aspartimide Formation: A significant side reaction associated with aspartic acid is the formation of a cyclic aspartimide intermediate, particularly in sequences containing Asp-Gly or Asp-Ser. This can occur during both Fmoc deprotection with piperidine and the final acidic cleavage.

Mitigation Strategies:

  • During Synthesis: Use of 0.1 M HOBt in the piperidine deprotection solution can help to minimize aspartimide formation.

  • During Cleavage: Keep the cleavage time to a minimum (1-2 hours) and perform the reaction at room temperature. For highly susceptible sequences, consider using specialized protecting groups.

Visualizing the Workflow

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle cluster_cleavage Final Cleavage & Deprotection Resin Start: Resin (Free Amine) Swell 1. Resin Swelling (DMF) Resin->Swell Couple 3. Couple to Resin Swell->Couple Activate 2. Activate This compound Activate->Couple Monitor 4. Monitor Coupling (Kaiser Test) Couple->Monitor Wash_1 5. Wash (DMF, DCM) Monitor->Wash_1 Wash_2 6. Wash & Dry Peptide-Resin Wash_1->Wash_2 Peptide Synthesis Complete Cleave 7. Cleave with TFA Cocktail Wash_2->Cleave Precipitate 8. Precipitate in Cold Ether Cleave->Precipitate Isolate 9. Isolate & Wash Crude Peptide Precipitate->Isolate Purify 10. RP-HPLC Purification Isolate->Purify

Caption: Workflow for SPPS with this compound.

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-X-Resin Intermediate Cyclic Aspartimide Intermediate Peptide->Intermediate Acid/Base (TFA or Piperidine) Alpha_Peptide Desired α-Aspartyl Peptide Intermediate->Alpha_Peptide Hydrolysis Beta_Peptide β-Aspartyl Peptide (Side Product) Intermediate->Beta_Peptide Hydrolysis

Caption: Side reaction pathway of aspartimide formation.

By following these detailed protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into their peptide sequences to generate high-quality, N-terminally acetylated peptides for a wide range of applications.

References

Application Notes and Protocols for the Activation of AC-Asp(OtBU)-OH with HBTU for Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-acetyl-L-aspartic acid(β-tert-butyl ester) (AC-Asp(OtBU)-OH) into peptide sequences is a critical step in the synthesis of various therapeutic peptides and peptidomimetics. The N-acetyl group can mimic the N-terminus of a protein or provide specific binding interactions, while the tert-butyl ester protects the side-chain carboxyl group of aspartic acid. The activation of the carboxyl group of this compound is essential for efficient peptide bond formation. O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used and highly efficient uronium-based coupling reagent in solid-phase peptide synthesis (SPPS).[1] HBTU promotes rapid activation of carboxylic acids, leading to high coupling yields with minimal racemization.[1]

However, the coupling of aspartic acid derivatives, even with efficient activators like HBTU, presents unique challenges. The primary side reaction is the formation of aspartimide, which can lead to the formation of β-peptides and racemization of the α-carbon.[2][3] Additionally, as an aminium/uronium salt, HBTU can cause a side reaction known as guanidinylation of the N-terminal amine, which terminates the peptide chain elongation.[1][4]

These application notes provide a detailed overview of the activation of this compound with HBTU, including optimized protocols to maximize coupling efficiency while minimizing side reactions.

Data Presentation

The following tables present illustrative quantitative data to demonstrate the impact of various reaction parameters on the coupling efficiency and the formation of side products during the incorporation of this compound using HBTU. This data is intended to serve as a guideline for optimization.

Table 1: Illustrative Effect of Reagent Equivalents on Coupling Efficiency

This compound (eq)HBTU (eq)Base (DIPEA) (eq)Pre-activation Time (min)Coupling Time (h)Crude Purity (%)
21.942285
32.962292
43.982295
54.9102294

Note: Data is illustrative and based on typical observations in SPPS. Equivalents are relative to the resin loading.

Table 2: Illustrative Comparison of Bases for HBTU-mediated Coupling

BaseBase EquivalentsCoupling Time (h)Crude Purity (%)Guanidinylation (%)
DIPEA6292< 1
N-Methylmorpholine (NMM)6288< 1
2,4,6-Collidine6390< 0.5

Note: Data is illustrative. DIPEA (N,N-Diisopropylethylamine) is the most commonly used base for HBTU couplings.

Table 3: Illustrative Impact of Pre-activation Time on Coupling and Side Reactions

Pre-activation Time (min)Crude Purity (%)Aspartimide Formation (%)
0 (in-situ activation)90~2-3
292~1-2
591~1-2
1585~2-3

Note: Data is illustrative. Short pre-activation times are generally recommended to avoid side reactions of the activated species.

Experimental Protocols

Protocol 1: Manual Coupling of this compound using HBTU in SPPS

This protocol describes a standard procedure for the manual coupling of this compound onto a solid support (e.g., Rink Amide resin) with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • HBTU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Preparation:

    • If starting from an Fmoc-protected resin, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (e.g., 5 min and then 10 min).

    • Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation Solution Preparation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents, typically ~0.95 eq to the amino acid) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution. The solution will typically change color (e.g., to yellow), indicating activation.

    • Allow the activation to proceed for 2-5 minutes at room temperature.[5]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[6]

    • Agitate the reaction mixture for 1-2 hours at room temperature.[5] For sterically hindered couplings, the reaction time may be extended.

  • Monitoring the Coupling:

    • Perform a qualitative Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates an incomplete coupling.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin extensively with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and by-products.

  • Capping (Optional):

    • If the Kaiser test is positive after the initial coupling, a second coupling can be performed.

    • Alternatively, to prevent the formation of deletion sequences, any unreacted N-terminal amines can be "capped" by acetylation. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA in DMF) for 30 minutes.

Protocol 2: Cleavage and Final Deprotection

This protocol is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per gram of resin) and incubate at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the crude peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Experimental Workflows

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_byproducts By-products AA This compound ActiveEster O-acylisourea intermediate AA->ActiveEster + HBTU HBTU HBTU Base Base (DIPEA) Base->ActiveEster HOBtEster HOBt Active Ester ActiveEster->HOBtEster Rearrangement CoupledPeptide Coupled Peptide-Resin HOBtEster->CoupledPeptide + Peptide-Resin Urea Tetramethylurea HOBtEster->Urea PeptideResin Peptide-Resin (with free N-terminus) PeptideResin->CoupledPeptide

Caption: Reaction pathway for the activation of this compound with HBTU.

G cluster_workflow Experimental Workflow start Start: Deprotected Peptide-Resin deprotection Fmoc Deprotection (if necessary) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Add Activation Solution to Resin Couple for 1-2 hours wash1->coupling activation Prepare Activation Solution: This compound + HBTU + DIPEA in DMF preactivate Pre-activate for 2-5 min activation->preactivate preactivate->coupling wash2 Wash with DMF and DCM coupling->wash2 monitoring Kaiser Test wash2->monitoring incomplete Incomplete Coupling monitoring->incomplete Positive complete Complete Coupling monitoring->complete Negative recouple_cap Recouple or Cap incomplete->recouple_cap recouple_cap->wash2 next_cycle Proceed to Next Cycle or Final Cleavage complete->next_cycle

Caption: Experimental workflow for HBTU-mediated coupling of this compound.

Potential Side Reactions and Mitigation Strategies

Aspartimide Formation

Aspartimide formation is a significant side reaction when coupling aspartic acid residues, particularly when the following amino acid is glycine, asparagine, or serine.[5] The reaction is base-catalyzed and can occur during the Fmoc deprotection step with piperidine.[3]

Mitigation Strategies:

  • Use of Additives in Deprotection: Adding an acidic additive to the piperidine deprotection solution can reduce the basicity and suppress aspartimide formation. A common solution is 20% piperidine with 0.1 M HOBt in DMF.[7]

  • Backbone Protection: For particularly sensitive sequences, using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the backbone amide nitrogen, is a highly effective method to prevent cyclization.[7][8]

Guanidinylation

HBTU and other uronium/aminium-based coupling reagents can react with the free N-terminal amine of the peptide chain, leading to the formation of a tetramethylguanidinium cap.[1] This terminates the peptide chain and results in a difficult-to-remove impurity.

Mitigation Strategies:

  • Stoichiometry Control: Avoid using a large excess of HBTU relative to the carboxylic acid. A slight excess of the amino acid derivative over the coupling reagent is recommended (e.g., 1 equivalent of amino acid to 0.95 equivalents of HBTU).[9]

  • Order of Addition: Pre-activation of the carboxylic acid with HBTU and the base before adding the mixture to the resin is crucial. This ensures that the highly reactive HBTU is consumed in the activation of the amino acid rather than reacting with the N-terminus of the peptide on the resin.

By following these optimized protocols and being mindful of potential side reactions, researchers can successfully incorporate this compound into their target peptides with high yield and purity.

References

Application Notes: Solution-Phase Synthesis of Peptides using AC-Asp(OtBU)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical and highly effective method for the production of peptides. While solid-phase peptide synthesis (SPPS) is often favored for its ease of automation and purification of intermediates, solution-phase synthesis offers distinct advantages, particularly for large-scale production and the synthesis of short peptides or peptide fragments.[1] Key benefits of the solution-phase approach include the ability to purify and characterize intermediates at each step, leading to a highly pure final product, and often more economical use of reagents compared to the large excesses required in SPPS.[2]

This document provides detailed protocols for the use of N-acetyl-L-aspartic acid β-tert-butyl ester (AC-Asp(OtBU)-OH) in solution-phase peptide synthesis. The N-terminal acetyl group provides a stable block, preventing unwanted polymerization or side reactions at the N-terminus. The tert-butyl (OtBu) ester protecting the side-chain carboxyl group of the aspartic acid residue is stable under the conditions of peptide coupling and can be selectively removed under acidic conditions, a strategy that is orthogonal to many common C-terminal protecting groups.[3]

Target Audience: These protocols are designed for researchers, scientists, and professionals in the field of drug development and peptide chemistry who are engaged in the synthesis of custom peptides.

Core Experimental Workflow

The overall workflow for the solution-phase synthesis of a dipeptide using this compound involves three main stages:

  • Peptide Coupling: Formation of the peptide bond between this compound and the N-terminus of a C-terminally protected amino acid (e.g., an amino acid methyl ester).

  • Side-Chain Deprotection: Removal of the tert-butyl (OtBu) protecting group from the aspartic acid side chain.

  • Purification: Isolation and purification of the final peptide product.

experimental_workflow cluster_coupling Peptide Coupling cluster_deprotection Side-Chain Deprotection cluster_purification Purification start This compound + H-AA-OR' coupling Coupling Reaction (e.g., DCC, DMAP in DCM) start->coupling 1. Activation protected_peptide Protected Dipeptide Ac-Asp(OtBu)-AA-OR' coupling->protected_peptide 2. Nucleophilic Attack deprotection Acidic Cleavage (e.g., TFA in DCM) protected_peptide->deprotection deprotected_peptide Deprotected Dipeptide Ac-Asp(OH)-AA-OR' deprotection->deprotected_peptide workup Aqueous Work-up & Extraction deprotected_peptide->workup final_product Purified Dipeptide workup->final_product

Caption: General experimental workflow for solution-phase dipeptide synthesis.

Experimental Protocols

Protocol 1: Dipeptide Synthesis - Coupling of this compound with an Amino Acid Ester

This protocol details the coupling of this compound with a generic amino acid methyl ester (H-AA-OMe) using dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. DCC is a widely used and effective coupling reagent for solution-phase synthesis.[4][5]

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Amino Component:

    • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add triethylamine (TEA) or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature to generate the free amine.

  • Coupling Reaction:

    • To the solution containing the free amino acid ester, add this compound (1.0 eq) and a catalytic amount of DMAP (0.1 eq).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[6]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Combine the filtrates and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[7]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude protected dipeptide can be further purified by flash column chromatography on silica gel or by recrystallization.[8]

Quantitative Data (Expected):

ParameterValue/RangeReference/Note
Stoichiometry
This compound1.0 eqLimiting Reagent
H-AA-OMe·HCl1.0 eq
TEA/DIPEA1.1 eqFor neutralization
DCC1.1 eqCoupling Agent
DMAP0.1 eqCatalyst
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to Room Temp.[7]
Reaction Time12 - 24 hours[9]
Expected Yield 70 - 90%Dependent on amino acid and purification method
Protocol 2: Side-Chain Deprotection of Ac-Asp(OtBu)-AA-OMe

This protocol describes the removal of the tert-butyl (OtBu) protecting group from the aspartic acid side chain using trifluoroacetic acid (TFA). The tert-butyl group is highly susceptible to acidolysis.[10]

Materials:

  • Protected Dipeptide (Ac-Asp(OtBu)-AA-OMe)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold Diethyl Ether

  • Rotary Evaporator

Procedure:

  • Deprotection Reaction:

    • Dissolve the protected dipeptide in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the stirred solution. A common ratio is a 1:1 mixture of TFA and DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction generates isobutylene and carbon dioxide as byproducts.[10]

  • Reaction Monitoring:

    • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Isolation of the Deprotected Peptide:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[10]

    • Dissolve the oily residue in a minimal amount of DCM or methanol.

    • Precipitate the deprotected peptide by adding the solution dropwise to a flask containing cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation.

    • Wash the peptide pellet with cold diethyl ether to remove any remaining organic-soluble impurities.

    • Dry the final peptide product under vacuum.

Quantitative Data (Expected):

ParameterValue/RangeReference/Note
Reagents
Protected Dipeptide1.0 eq
TFA/DCM1:1 (v/v)[10]
Reaction Conditions
Temperature0 °C to Room Temp.
Reaction Time2 - 4 hours[10]
Expected Yield > 90%Typically a high-yielding reaction

Signaling Pathway Diagram (Illustrative)

While the synthesis of a simple dipeptide is a chemical process, the resulting peptides can be designed to interact with biological signaling pathways. For instance, if the synthesized peptide is an inhibitor of a specific kinase, its mechanism of action could be depicted as follows.

signaling_pathway cluster_pathway Kinase Signaling Pathway Receptor Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Peptide Synthesized Peptide (Ac-Asp-AA-OR') Peptide->Kinase Inhibits

Caption: Illustrative diagram of a synthesized peptide inhibiting a kinase.

This application note provides a comprehensive guide for the solution-phase synthesis of peptides utilizing this compound. By following these detailed protocols, researchers can effectively synthesize and purify custom dipeptides for a variety of applications in research and drug development.

References

Application Notes and Protocols for Scavenger Cocktails in the Cleavage of Asp(OtBu)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Challenge of Asp(OtBu) Cleavage: Aspartimide Formation

The final cleavage of a peptide from its solid support is a critical step in solid-phase peptide synthesis (SPPS). For peptides containing aspartic acid protected with a tert-butyl (OtBu) group, the strongly acidic conditions required for cleavage can trigger a significant side reaction: the formation of a cyclic aspartimide intermediate. This side reaction is particularly problematic as the aspartimide can subsequently be hydrolyzed to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide and racemized products.[1] These byproducts are often difficult to separate from the target peptide, leading to reduced purity and overall yield.[2]

The propensity for aspartimide formation is highly sequence-dependent.[1][2] Peptides containing Asp-Gly, Asp-Asp, Asp-Asn, Asp-Gln, or Asp-Arg motifs are especially susceptible to this side reaction.[1] The mechanism involves the nucleophilic attack of the backbone amide nitrogen of the C-terminal neighboring amino acid on the side-chain carbonyl of the aspartic acid, leading to the formation of a five-membered ring.

The Role of Scavenger Cocktails

During the cleavage of the Asp(OtBu) group and other protecting groups with trifluoroacetic acid (TFA), highly reactive tert-butyl cations are generated. These carbocations can re-attach to nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired side products. Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive carbocations, thereby preventing these side reactions.[3]

Commonly used scavengers include:

  • Triisopropylsilane (TIS): An effective scavenger for tert-butyl cations.

  • Water: Acts as a proton source and can help hydrolyze the aspartimide intermediate back to the desired α-aspartyl peptide.

  • Phenol: A scavenger that can also help to suppress aggregation.

  • Thioanisole and 1,2-ethanedithiol (EDT): Particularly important for protecting Cysteine and Methionine residues from oxidation and other modifications.

The careful selection of a cleavage cocktail containing an appropriate combination of scavengers is therefore essential to maximize the yield and purity of the target peptide.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Asp(OtBu)-Containing Peptides

The following table summarizes the composition of commonly used cleavage cocktails for peptides containing Asp(OtBu) and other sensitive residues.

Reagent NameCompositionKey Applications & Remarks
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISA good general-purpose, "odorless" cocktail. Effective for scavenging trityl groups. Not recommended for peptides with multiple Met or Cys residues.[3][4]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTA robust cocktail for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[1][3]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide (DMS), 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine.[3]
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% WaterA simple cocktail suitable for peptides without sensitive residues that are prone to oxidation or other side reactions.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleRecommended for peptides containing Arginine protected with sulfonyl groups and Trp-containing peptides on PAL or BAL resins.
Table 2: Quantitative Impact of Protecting Groups and Cleavage Conditions on Aspartimide Formation for the Model Peptide VKDGYI-OH

This table illustrates the significant influence of both the aspartic acid side-chain protecting group and the cleavage conditions on the extent of aspartimide formation. The data is based on the treatment of the resin-bound peptide with 20% piperidine in DMF to simulate multiple deprotection cycles, followed by cleavage.

Aspartic Acid Derivative% Target Peptide% Aspartimide & Related Byproducts
Fmoc-Asp(OtBu)-OH65.234.8
Fmoc-Asp(OMpe)-OH83.516.5
Fmoc-Asp(OBno)-OH99.90.1

Data adapted from literature reports on the synthesis of the Scorpion toxin II peptide fragment VKDGYI.[5]

Experimental Protocols

Protocol 1: General Peptide Cleavage from Resin

This protocol describes a standard procedure for the cleavage of a peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail (freshly prepared)

  • Cold diethyl ether or methyl tert-butyl ether (MTBE)

  • Centrifuge tubes

  • Nitrogen gas or vacuum desiccator

Procedure:

  • Place the dried peptide-resin in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

  • Add the freshly prepared cleavage cocktail to the resin (typically 10-15 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours. For peptides known to be highly susceptible to aspartimide formation, it is advisable to perform a small-scale time-course study to determine the optimal cleavage time.[1]

  • Filter the cleavage mixture to separate the resin from the peptide-containing solution.

  • Wash the resin 2-3 times with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE. A white precipitate of the crude peptide should form.

  • To maximize precipitation, store the mixture at -20°C for at least 30 minutes.

  • Isolate the peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Cleavage with Reagent B

This protocol is suitable for peptides that do not contain highly sensitive residues like Cysteine or Methionine.

Procedure:

  • Follow steps 1 and 2 of Protocol 1, using Reagent B as the cleavage cocktail.

  • Incubate the mixture with gentle agitation for 2 hours at room temperature.

  • Proceed with steps 4-11 of Protocol 1 to isolate and dry the crude peptide.

Protocol 3: Cleavage with Reagent K

This protocol is recommended for peptides containing sensitive residues such as Cysteine, Methionine, Tryptophan, and Tyrosine.

Procedure:

  • Follow steps 1 and 2 of Protocol 1, using Reagent K as the cleavage cocktail.

  • Incubate the mixture with gentle agitation for 2-4 hours at room temperature.

  • Proceed with steps 4-11 of Protocol 1 to isolate and dry the crude peptide.

Visualizations

Peptide_Resin Peptide on Resin (with Asp(OtBu)) Filtration Filtration Peptide_Resin->Filtration Add Cleavage Cocktail Cleavage_Cocktail Cleavage Cocktail (TFA + Scavengers) Resin_Waste Resin Waste Filtration->Resin_Waste Peptide_Solution Peptide in TFA Solution Filtration->Peptide_Solution Precipitation Precipitation (Cold Ether/MTBE) Peptide_Solution->Precipitation Crude_Peptide_Pellet Crude Peptide Pellet Precipitation->Crude_Peptide_Pellet Washing Washing (Cold Ether) Crude_Peptide_Pellet->Washing Drying Drying Washing->Drying Purified_Peptide Purified Peptide (via RP-HPLC) Drying->Purified_Peptide Purification

Caption: Experimental workflow for peptide cleavage and purification.

Asp_OtBu Asp(OtBu) residue in peptide chain Aspartimide Aspartimide Intermediate (Cyclic) Asp_OtBu->Aspartimide Intramolecular Cyclization TFA TFA (Acid) TFA->Asp_OtBu Cleavage of OtBu Hydrolysis Hydrolysis (H₂O) Aspartimide->Hydrolysis Alpha_Peptide Desired α-Aspartyl Peptide Hydrolysis->Alpha_Peptide Beta_Peptide β-Aspartyl Peptide (Side Product) Hydrolysis->Beta_Peptide Racemized_Peptide Racemized Peptide (Side Product) Hydrolysis->Racemized_Peptide

Caption: Side reaction pathway of aspartimide formation during cleavage.

References

Practical Guide to Manual Peptide Synthesis with AC-Asp(OtBU)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the creation of peptides for research, therapeutic, and diagnostic applications. The use of Fmoc-protected amino acids is the most common strategy in modern SPPS. This guide provides a detailed practical overview of manual solid-phase peptide synthesis with a specific focus on the incorporation of N-terminally acetylated L-aspartic acid with a tert-butyl (OtBu) side-chain protection, denoted as AC-Asp(OtBU)-OH. N-terminal acetylation is a common modification that can enhance the stability of peptides against enzymatic degradation.

The incorporation of aspartic acid, however, presents a significant challenge in Fmoc-SPPS due to the propensity for aspartimide formation, a side reaction that can lead to impurities that are difficult to remove.[1] This guide will address these challenges and provide detailed protocols for successful manual synthesis.

Challenges in Peptide Synthesis with Asp(OtBu)-OH

The primary challenge associated with the use of Fmoc-Asp(OtBu)-OH in SPPS is the formation of aspartimide.[1] This intramolecular cyclization is catalyzed by the basic conditions of the Fmoc deprotection step (typically 20% piperidine in DMF) and can lead to a mixture of α- and β-peptides, as well as racemized products.[1] The sequence of the peptide significantly influences the rate of this side reaction, with Asp-Gly sequences being particularly susceptible to aspartimide formation.[2]

Strategies to mitigate aspartimide formation include:

  • Use of sterically hindered protecting groups: While this guide focuses on the standard OtBu protection, it is worth noting that bulkier side-chain protecting groups can physically block the nucleophilic attack that initiates aspartimide formation.[3]

  • Modification of deprotection conditions: The addition of an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help to reduce the basicity and suppress aspartimide formation.[4]

Data Presentation

Table 1: Comparative Purity of Manual vs. Automated Peptide Synthesis
Synthesis MethodAverage Crude Purity (%)
Manual SPPS70
Microwave-Assisted Automated SPPS50
Data from a study comparing rapid manual synthesis with in-house microwave-assisted automated peptide synthesis for a set of peptides.[5]
Table 2: Impact of Aspartic Acid Protecting Group on Aspartimide Formation
Aspartic Acid DerivativeDesired Peptide (%)Aspartimide-related Impurities (%)
Fmoc-Asp(OtBu)-OH5644
Fmoc-Asp(OMpe)-OH8515
Fmoc-Asp(OBno)-OH>99<1
Data from a comparative test on the model peptide VKDGYI after treatment with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.
Table 3: Typical Yields in Manual Peptide Synthesis
StageTypical Yield (%)Notes
Crude Peptide YieldVariableHighly dependent on peptide length and sequence.
Purified Peptide Yield~50For peptides containing Asp(OtBu) isomers after RP-HPLC purification.[6]

Experimental Protocols

Materials and Reagents
  • Resin (e.g., Rink Amide resin, pre-loaded with the first amino acid)

  • This compound

  • Fmoc-protected amino acids

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether

  • Deprotection solution: 20% piperidine in DMF (v/v)

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)

  • Activator base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5 v/v/v/v/v)

  • Acetic anhydride

  • Kaiser test kit (for monitoring coupling completion)

Protocol 1: Manual Solid-Phase Peptide Synthesis Workflow
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 3 minutes, then drain.

    • Add fresh deprotection solution and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (3 times).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue color) indicates successful Fmoc deprotection.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours. For hindered couplings, the reaction time may need to be extended.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow/colorless) indicates a complete reaction. If the test is positive, the coupling step should be repeated.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • N-terminal Acetylation (if the peptide starts with a different amino acid and needs to be acetylated):

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Prepare a solution of 10% acetic anhydride and a slight excess of DIPEA in DMF.

    • Add this solution to the resin and agitate for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin in a well-ventilated fume hood.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation and Isolation:

    • Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

    • Analyze the purity of the fractions by analytical RP-HPLC and characterize the final product by mass spectrometry.

Visualizations

Experimental Workflow

Manual_Peptide_Synthesis_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (this compound + Coupling Reagent + DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test (Check for completion) Wash2->KaiserTest Repeat Repeat for next Amino Acid KaiserTest->Repeat Incomplete Cleavage Cleavage & Deprotection (TFA Cocktail) KaiserTest->Cleavage Complete & Final AA Repeat->Deprotection Next Cycle Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (HPLC, Mass Spec) Purification->Analysis

Caption: Workflow for manual solid-phase peptide synthesis.

Aspartimide Formation Pathway

Aspartimide_Formation PeptideResin Peptide-Asp(OtBu)-AA-Resin Deprotonation Peptide-Asp(OtBu)-AA(deprotonated N)-Resin PeptideResin->Deprotonation Piperidine Aspartimide Peptide-Aspartimide-AA-Resin Deprotonation->Aspartimide Intramolecular Cyclization AlphaPeptide α-Peptide Aspartimide->AlphaPeptide Hydrolysis BetaPeptide β-Peptide Aspartimide->BetaPeptide Hydrolysis

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

References

Troubleshooting & Optimization

How to prevent aspartimide formation from Asp(OtBu) residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation from Asp(OtBu) residues during peptide synthesis.

Troubleshooting Guides

This section offers solutions to common issues encountered during the synthesis of peptides containing Asp(OtBu).

Issue 1: Significant aspartimide formation detected in a peptide containing an Asp-Gly, Asp-Asn, or Asp-Ser sequence.

  • Immediate Action: Halt the synthesis and analyze the extent of the side reaction. If the formation is minimal, proceed with caution and consider optimizing the subsequent steps. If it is substantial, it is advisable to restart the synthesis with a modified protocol.

  • Root Cause Analysis: Asp-Gly, Asp-Asn, and Asp-Ser sequences are particularly prone to aspartimide formation due to the low steric hindrance of the C-terminal residue, which facilitates the intramolecular cyclization.[1] Standard Fmoc deprotection conditions (e.g., 20% piperidine in DMF) can exacerbate this issue.[2][3]

  • Recommended Solutions:

    • Modify Deprotection Conditions:

      • Use a weaker base for Fmoc deprotection, such as 5% piperazine, which has been shown to suppress aspartimide formation.[4]

      • Add an acidic additive to the deprotection solution. For example, using 20% piperidine in DMF with 0.1 M HOBt or formic acid can significantly reduce aspartimide formation.[4][5][6]

    • Incorporate a Sterically Hindered Asp Protecting Group: Replace Fmoc-Asp(OtBu)-OH with a bulkier alternative like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH.[4][7][8] These groups sterically hinder the nucleophilic attack required for aspartimide formation.[4]

    • Utilize Backbone Protection: For Asp-Gly sequences, employ a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[3][8] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the cyclization.[4]

Issue 2: Aspartimide formation is observed even with modified deprotection conditions.

  • Immediate Action: Assess the level of impurity. If it is still unacceptably high, a more robust prevention strategy is required.

  • Root Cause Analysis: While modified deprotection conditions can reduce the rate of aspartimide formation, they may not eliminate it, especially in highly susceptible sequences or at elevated temperatures.[1][4]

  • Recommended Solutions:

    • Combine Strategies: Consider a multi-faceted approach. For instance, use a sterically hindered protecting group in conjunction with modified deprotection conditions.

    • Introduce an α-Methyl Asp Residue: Incorporate Fmoc-α-methyl-L-Asp(OtBu)-OH at the problematic position. The α-methyl group provides significant steric hindrance, effectively blocking the intramolecular cyclization.[1]

    • Optimize Reaction Temperature: If the synthesis is being performed at an elevated temperature (e.g., microwave synthesis), reduce the temperature to minimize the rate of aspartimide formation.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

Aspartimide formation is an intramolecular side reaction that occurs during solid-phase peptide synthesis (SPPS), particularly under the basic conditions of Fmoc deprotection.[3] The backbone amide nitrogen of the amino acid C-terminal to an aspartic acid residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring known as an aspartimide.[1] This intermediate is unstable and can be opened by nucleophiles (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, which are often difficult to separate from the desired product.[2][10] This leads to reduced yield and purity of the target peptide.[8]

Q2: Which Asp-Xxx sequences are most susceptible to aspartimide formation?

Sequences where the amino acid following aspartic acid (Xxx) has a small side chain are most prone to this side reaction. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser due to the lack of steric bulk, which facilitates the formation of the cyclic intermediate.[1]

Q3: How can I detect aspartimide formation?

Aspartimide formation results in a mass loss of 18 Da (loss of water) from the peptide, which can be detected by mass spectrometry. The resulting α- and β-aspartyl peptides will have the same mass as the target peptide but can often be separated by reverse-phase HPLC, appearing as distinct peaks close to the main product peak.[4]

Q4: Can I reverse aspartimide formation?

Once the aspartimide has formed and the ring has been opened to form α- and β-aspartyl peptides, the reaction is not reversible. Therefore, prevention is the most effective strategy.[11]

Q5: Are there any alternatives to Asp(OtBu) that completely prevent this side reaction?

While no single method is universally applicable to all sequences, some strategies offer very high levels of prevention. The use of cyanosulfurylide (CSY) as a protecting group for the aspartic acid side chain has been shown to completely suppress aspartimide formation.[10][12] Another highly effective method is the use of backbone protection on the adjacent residue, such as a Dmb group on a following glycine.[4][8]

Quantitative Data Summary

The following tables summarize the effectiveness of various strategies in preventing aspartimide formation.

Table 1: Effect of Asp Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting GroupPeptide Sequence FragmentDeprotection ConditionsAspartimide Formation (%)Reference
OtBuAc-Gly-Asp-Gly-Ala-Lys-Phe-NH₂20% piperidine/DMF, 2 x 10 min12.3[13]
OMpeAc-Gly-Asp-Gly-Ala-Lys-Phe-NH₂20% piperidine/DMF, 2 x 10 min2.1[13]
OtBuH-Val-Lys-Asp-Asn-Tyr-Ile-OH20% piperidine/DMF, 16h~27[2][7]
OBnoH-Val-Lys-Asp-Asn-Tyr-Ile-OH20% piperidine/DMF, 16h~2[2][7]

Table 2: Effect of Deprotection Reagent on Aspartimide Formation for VKDGYI Peptide

Deprotection ReagentTreatment TimeTemperatureAspartimide Formation (%)Reference
20% piperidine1h50°CHigh[6]
20% piperidine + 1% Formic Acid1h50°CReduced[6]
5% piperazine + 1% DBU1h50°C14[6]
5% piperazine + 1% Formic Acid1h50°C7.2[6]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is for peptides not highly susceptible to aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Allow to react for 10 minutes.

  • Drain and Repeat: Drain the solution and repeat the treatment with fresh deprotection solution for another 10 minutes.

  • Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[3]

Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation using an Acidic Additive

  • Reagent Preparation: Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M HOBt or 1% formic acid.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Add the prepared deprotection solution to the resin and react for 10-15 minutes.

  • Drain and Repeat: Drain and repeat the deprotection step.

  • Washing: Extensively wash the resin with DMF (5-7 times).[4][6]

Protocol 3: Incorporation of Fmoc-Asp(OMpe)-OH

This protocol uses a sterically hindered Asp protecting group.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OMpe)-OH (1.5-3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 1.5-3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (2-4 equivalents) and allow to activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF.[3]

Protocol 4: Incorporation of an Fmoc-α-methyl-L-Asp(OtBu)-OH Residue

  • Fmoc Deprotection: Remove the Fmoc group from the preceding amino acid by treating the resin with 20% piperidine in DMF for 2 x 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation: In a separate vessel, dissolve 3 equivalents of Fmoc-α-Me-Asp(OtBu)-OH and 3 equivalents of Oxyma Pure in DMF.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Washing: Wash the resin with DMF.[1]

Protocol 5: Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.[3]

  • Dipeptide Coupling: Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., with HCTU/DIEA) to the N-terminus of the growing peptide chain. Coupling times may need to be extended.

  • Subsequent Steps: After coupling the dipeptide, proceed with standard SPPS cycles of deprotection and coupling for the remaining amino acids.[3]

Visualizations

Aspartimide_Formation_Mechanism Peptide Peptide with Asp(OtBu)-Xxx Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Peptide->Deprotection Deprotonated_Amide Deprotonated Backbone Amide Deprotection->Deprotonated_Amide Cyclization Intramolecular Nucleophilic Attack Deprotonated_Amide->Cyclization Fast Aspartimide Aspartimide Intermediate (-18 Da) Cyclization->Aspartimide Nucleophilic_Opening Nucleophilic Ring Opening (Piperidine or H₂O) Aspartimide->Nucleophilic_Opening Side_Products Mixture of α- and β-Aspartyl Peptides Nucleophilic_Opening->Side_Products

Caption: Mechanism of base-catalyzed aspartimide formation.

Prevention_Strategies_Workflow Start Asp-containing Peptide Synthesis Check_Sequence Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Check_Sequence Standard_SPPS Standard SPPS Protocol Check_Sequence->Standard_SPPS No Modify_Protocol Modify Synthesis Protocol Check_Sequence->Modify_Protocol Yes Proceed Proceed with Synthesis Standard_SPPS->Proceed Option1 Modify Deprotection: - Weaker Base - Acidic Additive Modify_Protocol->Option1 Option2 Use Bulky Protecting Group: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OEpe)-OH Modify_Protocol->Option2 Option3 Use Backbone Protection: - Fmoc-Asp(OtBu)-(Dmb)Gly-OH Modify_Protocol->Option3 Option4 Use Modified Amino Acid: - Fmoc-α-Me-Asp(OtBu)-OH Modify_Protocol->Option4 Option1->Proceed Option2->Proceed Option3->Proceed Option4->Proceed

Caption: Decision workflow for preventing aspartimide formation.

References

Optimizing the coupling time for sterically hindered AC-Asp(OtBU)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time for the sterically hindered amino acid, N-Acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH).

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "sterically hindered" amino acid?

A1: this compound presents a significant challenge in peptide synthesis due to steric hindrance from two sources: the N-terminal acetyl group and the bulky tert-butyl (OtBu) protecting group on the side-chain carboxyl. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to slower and less efficient coupling reactions.

Q2: What are the common issues encountered when coupling this compound?

A2: The most common issues are incomplete or slow coupling reactions, leading to deletion sequences in the final peptide product. Standard coupling protocols may not be sufficient to achieve a high yield.

Q3: How does the N-acetyl group affect the coupling reaction?

A3: The N-acetyl group, while smaller than an Fmoc or Boc group, still contributes to the steric bulk around the alpha-carbon. More importantly, it neutralizes the positive charge of the N-terminal amine, which can affect the kinetics of the coupling reaction.

Q4: Are there any specific side reactions to be aware of with this compound?

A4: While the primary challenge is steric hindrance, aspartimide formation is a known side reaction for aspartic acid residues, especially when followed by residues like glycine, serine, or asparagine. Although the N-acetylation might slightly alter the propensity, it is a possibility to consider, particularly under basic conditions or during prolonged coupling times.

Troubleshooting Guide

Issue: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (or other amine test) after the coupling step.

  • Presence of deletion sequences corresponding to the mass of the peptide minus this compound in the final analysis.

Possible Cause Recommended Solution
Insufficiently reactive coupling reagent Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Onium salt-based reagents are generally preferred. Consider HATU, HCTU, or COMU for their high reactivity.[1][2]
Suboptimal reaction time Extend the coupling time. For sterically hindered amino acids, a standard 1-2 hour coupling may be insufficient. Consider extending the reaction to 4 hours or even overnight.[3]
Incomplete activation Ensure proper pre-activation of this compound with the coupling reagent and a suitable base (e.g., DIPEA) for a few minutes before adding to the resin.
Steric hindrance from the growing peptide chain If the N-terminal amino acid of the peptide on the resin is also bulky, the steric hindrance is compounded. In such cases, a more potent coupling strategy is crucial.
Peptide aggregation on the solid support For longer or hydrophobic peptide sequences, aggregation can block reactive sites. Consider using solvents known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO.
Issue: Suspected Side Reactions

Symptoms:

  • Presence of unexpected peaks in the HPLC or mass spectrometry analysis of the crude peptide.

  • Products with the same mass but different retention times, potentially indicating epimerization or aspartimide-related byproducts.

Possible Cause Recommended Solution
Aspartimide formation Minimize exposure to basic conditions. If the subsequent amino acid is prone to inducing aspartimide formation (e.g., Gly, Ser), ensure the coupling is as efficient and rapid as possible. Using a less basic amine like 2,4,6-collidine might be beneficial.
Racemization While less common with onium salt reagents, prolonged activation times or the use of stronger, less hindered bases can increase the risk of racemization. Use a hindered base like DIPEA or 2,4,6-collidine and keep pre-activation times to a minimum (1-5 minutes). Performing the coupling at a lower temperature (e.g., 0°C) can also help.[4]

Data Presentation

The choice of coupling reagent is critical for overcoming the steric hindrance of this compound. The following table summarizes the relative effectiveness of common coupling reagents for challenging couplings, which can guide the optimization of your reaction conditions.

Coupling ReagentReagent TypeRelative Reactivity for Hindered CouplingsRecommended Coupling Time (Initial)Key Considerations
HATU Aminium SaltVery High30 - 60 minOften considered the gold standard for difficult couplings due to its high reactivity and ability to suppress racemization.[2]
HCTU Aminium SaltHigh30 - 60 minA cost-effective alternative to HATU, offering comparable performance in many cases.[2]
COMU Uronium SaltVery High15 - 45 minKnown for its high efficiency and rapid reaction kinetics. The reaction progress can sometimes be monitored by a color change.[5]
PyAOP Phosphonium SaltHigh45 - 90 minParticularly effective for coupling N-methylated amino acids and other sterically hindered residues.[6]
PyBOP Phosphonium SaltModerate to High60 - 120 minA reliable reagent, though may require longer coupling times for highly hindered amino acids compared to HATU or COMU.[2]
DIC/HOBt Carbodiimide/AdditiveModerate2 - 4 hoursA more traditional and cost-effective option, but generally less efficient for sterically hindered couplings and may require longer reaction times.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is recommended as a starting point for achieving high coupling efficiency with this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound (3-5 equivalents relative to resin loading)

  • HATU (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Standard solid-phase peptide synthesis (SPPS) washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

  • Resin Preparation: Ensure the resin-bound peptide has been properly deprotected to expose the free N-terminal amine and has been thoroughly washed with DMF.

  • Amino Acid Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads for the Kaiser test) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

  • Double Coupling (if necessary): If the monitoring test indicates an incomplete coupling, repeat steps 2-5 with a fresh solution of activated this compound.

Protocol 2: Capping Unreacted Amines

If a coupling reaction remains incomplete after a double coupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

Materials:

  • Peptide-resin with unreacted N-terminal amines

  • Acetic anhydride (10 equivalents relative to resin loading)

  • DIPEA (10 equivalents) or Pyridine (10 equivalents)

  • DMF

Procedure:

  • Washing: Wash the peptide-resin thoroughly with DMF.

  • Capping Solution: Prepare a solution of acetic anhydride and DIPEA (or pyridine) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) and DCM (3-5 times).

Mandatory Visualization

Troubleshooting_Coupling_Ac_Asp_OtBu_OH cluster_troubleshooting Troubleshooting Steps start Start: Coupling this compound coupling Perform Coupling (e.g., HATU, 2 hrs) start->coupling monitor Monitor Reaction (e.g., Kaiser Test) coupling->monitor complete Coupling Complete monitor->complete Negative incomplete Incomplete Coupling monitor->incomplete Positive proceed Proceed to Next Step complete->proceed double_coupling Perform Double Coupling incomplete->double_coupling 1st Attempt change_reagent Switch to More Potent Reagent (e.g., COMU if using HCTU) incomplete->change_reagent Persistent Issue monitor2 Monitor Reaction Again double_coupling->monitor2 monitor2->complete Negative extend_time Extend Coupling Time (e.g., to 4 hrs or overnight) monitor2->extend_time Positive capping Cap Unreacted Amines monitor2->capping If still incomplete after extended time/potent reagent extend_time->monitor change_reagent->coupling capping->proceed

Caption: Troubleshooting workflow for optimizing the coupling of this compound.

References

Technical Support Center: Troubleshooting OtBu Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete cleavage of the OtBu (tert-butyl ester) protecting group.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for OtBu group cleavage?

The deprotection of OtBu esters is most commonly achieved through an acid-catalyzed mechanism. The reaction begins with the protonation of the ester oxygen, which is followed by the elimination of isobutylene, resulting in the formation of a stable tert-butyl cation and the desired carboxylic acid.[1]

Q2: I'm observing incomplete removal of the OtBu group. What are the common causes?

Several factors can lead to incomplete OtBu deprotection:

  • Insufficient Acid Strength or Concentration: The tert-butyl group is stable under basic and weakly acidic conditions. Strong acids like Trifluoroacetic Acid (TFA) are typically required for efficient cleavage.[1][2] For some substrates, especially peptides containing Ser(tBu) or Thr(tBu), a high concentration of TFA (90-95%) may be necessary.[2]

  • Inadequate Reaction Time: Deprotection is not instantaneous. Depending on the substrate and specific reaction conditions, cleavage may require anywhere from 30 minutes to several hours.[2][3] Monitoring the reaction progress is crucial.

  • Steric Hindrance: The accessibility of the OtBu group to the acid catalyst can be impeded by the surrounding molecular structure, slowing down the cleavage rate.[2]

  • Low Reaction Temperature: Most OtBu deprotections are performed at room temperature. Lowering the temperature will decrease the reaction rate.[2]

Q3: What are scavengers, and why are they important in OtBu deprotection?

During the acid-mediated cleavage of the OtBu group, a reactive tert-butyl cation (tBu+) is generated.[2] This cation is a powerful electrophile that can react with nucleophilic residues in the substrate, such as the thiol group of cysteine (leading to S-tert-butylation) and the indole ring of tryptophan.[2][3] Scavengers are added to the reaction mixture to "trap" these carbocations, thereby preventing unwanted side reactions.[2]

Q4: How do I select the appropriate scavengers for my reaction?

The choice of scavengers depends on the composition of your molecule, particularly in peptide synthesis. Here are some commonly used scavengers and their applications:

  • Triisopropylsilane (TIS): A very effective scavenger for the tert-butyl cation.[2]

  • Water: Often used in small percentages (2.5-5%) to help hydrolyze the tert-butyl cations.[2]

  • Thioanisole: Can accelerate the removal of other protecting groups like Arg(Pmc/Mtr) and helps prevent the oxidation of tryptophan.[2]

  • 1,2-Ethanedithiol (EDT): A good scavenger for t-butyl cations and is particularly effective at preventing acid-catalyzed oxidation of tryptophan.[4]

  • Dithiothreitol (DTT): Can be used as an alternative to EDT to avoid its pungent odor.[5]

Troubleshooting Guide

This section provides a structured approach to resolving incomplete OtBu cleavage.

Symptom: Incomplete Deprotection

Analysis: HPLC or Mass Spectrometry data indicates the presence of starting material or partially deprotected intermediates.

Workflow for Troubleshooting Incomplete Deprotection:

G cluster_0 Troubleshooting Incomplete OtBu Cleavage start Incomplete Cleavage Observed q1 Is the TFA concentration sufficient? (Typically 90-95%) start->q1 s1 Increase TFA concentration. q1->s1 No q2 Was the reaction time adequate? q1->q2 Yes s1->q2 s2 Increase reaction time and monitor progress (e.g., by HPLC). q2->s2 No q3 Is steric hindrance a likely issue? q2->q3 Yes s2->q3 s3 Consider longer reaction times or a stronger acid system. q3->s3 Yes q4 Are appropriate scavengers being used? q3->q4 No s3->q4 s4 Optimize scavenger cocktail based on substrate. q4->s4 No end_node Complete Cleavage Achieved q4->end_node Yes s4->end_node

Caption: A logical workflow for troubleshooting incomplete OtBu deprotection.

Symptom: Presence of Side Products

Analysis: Mass Spectrometry data shows unexpected masses, such as +56 Da, indicating tert-butylation of nucleophilic residues.

Common Side Reactions and Solutions

Side ReactionCauseRecommended Solution
S-tert-butylation of Cysteine Reaction of the liberated cysteine thiol with the tert-butyl cation.[3]Use a scavenger cocktail containing TIS, water, and potentially a thiol scavenger like EDT or DTT.[3][4]
Tryptophan Modification Alkylation of the indole ring by the tert-butyl cation.[2]Include scavengers like TIS, thioanisole, or EDT in the cleavage cocktail.[2][4]
Methionine Alkylation Reaction of the methionine side chain with the tert-butyl cation.[6]Utilize scavengers such as thioanisole or dimethyl sulfide (DMS).[7]

Experimental Protocols

Protocol 1: Standard TFA-Mediated OtBu Cleavage

This protocol is suitable for many standard peptides and other molecules.

  • Preparation: Ensure the OtBu-protected compound is dry. Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) fresh.[8]

  • Reaction: Dissolve the protected compound in the cleavage cocktail.

  • Incubation: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). A typical reaction time is 1-2 hours.[5]

  • Work-up: Once the reaction is complete, remove the TFA under a stream of nitrogen or by rotary evaporation.

  • Precipitation: Add the concentrated residue dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the deprotected product.[2]

  • Isolation: Isolate the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two to three times.[2]

  • Drying: Dry the final product under vacuum.

Protocol 2: Two-Stage TFA Cleavage for Sensitive Peptides

This method can be beneficial for peptides prone to side reactions, particularly those containing cysteine.

  • First Stage: Treat the peptide-resin with a mixture of TFA/TIS/H₂O/thioanisole/DMS/1% DTT (70:5:5:10:10 v/v/v/v/w) for 30 minutes.[3]

  • Second Stage: Add neat TFA to the reaction mixture to bring the final TFA concentration to 80%.[3]

  • Incubation: Continue the reaction for an additional 150 minutes.[3]

  • Work-up and Isolation: Follow steps 4-7 from Protocol 1.

General Experimental Workflow Diagram:

G cluster_workflow General OtBu Deprotection Workflow start Start with OtBu-protected compound prepare_cocktail Prepare fresh cleavage cocktail (e.g., TFA/TIS/H2O) start->prepare_cocktail reaction Dissolve compound in cocktail and stir at room temperature prepare_cocktail->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Remove TFA (N2 stream or rotovap) monitor->workup Complete precipitate Precipitate product in cold diethyl ether workup->precipitate isolate Isolate by centrifugation and wash precipitate->isolate dry Dry final product under vacuum isolate->dry end_product Obtain deprotected compound dry->end_product

Caption: A generalized workflow for the acid-catalyzed deprotection of the OtBu group.

Alternative Deprotection Methods

In cases where the substrate is highly sensitive to strong acid, alternative methods can be considered:

  • Milder Acidic Conditions: Using anhydrous HCl in an organic solvent like dioxane or acetic acid can be an effective alternative to TFA.[1] Aqueous phosphoric acid has also been used.[1]

  • Lewis Acid Catalysis: Systems like CeCl₃·7H₂O-NaI can promote OtBu deprotection under milder conditions.[9]

  • Radical Cation Catalysis: A newer approach involves the use of a catalytic amount of a triarylammonium radical cation, such as tris(4-bromophenyl)ammonium radical cation (Magic Blue), in the presence of a silane under neutral conditions.[1]

  • Thermal Cleavage: In some instances, OtBu esters can be cleaved by heating in the presence of a protic solvent, avoiding the need for additional reagents.[1]

References

Technical Support Center: Synthesis of Peptides Containing Asp(OtBu)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and purity of peptides containing Fmoc-Asp(OtBu)-OH.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you may encounter during the synthesis of peptides containing Asp(OtBu), with a focus on diagnosing the issue and implementing effective solutions.

Issue 1: Unexpected mass loss of -18 Da in the final product.

Question: My mass spectrometry results show a significant peak with a mass 18 Da lower than my target peptide. What is the likely cause and how can I fix it?

Answer: This mass loss is a classic indicator of aspartimide formation.[1] This side reaction is one of the biggest challenges when using Fmoc-Asp(OtBu)-OH, especially in sequences where the aspartic acid is followed by residues like glycine, asparagine, serine, or arginine.[1][2] The reaction is initiated by the piperidine used for Fmoc deprotection, which abstracts a proton from the backbone amide nitrogen following the Asp residue. This nitrogen then attacks the side-chain ester, forming a five-membered succinimide ring (aspartimide) and eliminating the tert-butyl group.[3]

Solutions:

  • Modify Fmoc-Deprotection Conditions: The basic conditions of Fmoc removal are the primary driver of aspartimide formation.[3]

    • Add an Acidic Additive: Incorporating a small amount of organic acid into your piperidine deprotection solution can significantly suppress the side reaction.[4] For example, using 20% piperidine with 0.1 M HOBt has been shown to reduce aspartimide formation.[5]

    • Use a Weaker Base: Replacing piperidine with a weaker base like piperazine can also be effective, although it may not completely eliminate the problem.[1][5]

  • Employ Sterically Hindered Protecting Groups: Using a bulkier protecting group on the Asp side chain can sterically block the formation of the succinimide ring.[1][5] While Fmoc-Asp(OtBu)-OH is standard, alternatives like Fmoc-Asp(OMpe)-OH or Fmoc-Asp(Odmab)-OH have shown improvements in reducing aspartimide formation.[5]

  • Utilize Backbone Protection: This is one of the most effective methods to completely prevent aspartimide formation.[2][5] By protecting the amide nitrogen of the residue following the Asp, you remove the nucleophile required for the cyclization reaction. This is typically achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where the glycine's backbone amide is protected with a 2,4-dimethoxybenzyl (Dmb) group.[2][6]

Issue 2: Low coupling efficiency for the amino acid following Asp(OtBu).

Question: I am observing a low yield after the coupling step immediately following the incorporation of Asp(OtBu). What could be the reason?

Answer: Low coupling efficiency after an Asp(OtBu) residue can sometimes be linked to the steric hindrance of the tert-butyl group, although this is less common than aspartimide formation. More often, if aspartimide formation has occurred during the previous deprotection step, it can interfere with the subsequent coupling reaction.

Solutions:

  • Optimize Coupling Protocol: For sterically hindered couplings, using a more potent activating agent can improve efficiency.

    • Use HATU or HCTU: These uronium/aminium-based coupling reagents are highly effective for difficult couplings.[7] A standard protocol would involve using 3-5 equivalents of the Fmoc-amino acid and the coupling reagent, with 6-10 equivalents of a non-nucleophilic base like DIPEA.[7]

    • Increase Coupling Time: Extending the reaction time from the standard 1-2 hours up to 4 hours or even performing a double coupling can help drive the reaction to completion.[8]

  • Address Aspartimide Formation: As mentioned in the previous issue, preventing aspartimide formation is key. If the succinimide ring has formed on the resin, it will not present a free amine for the next coupling step, thus reducing the overall yield of the target peptide. Refer to the solutions in Issue 1 to mitigate this primary problem.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it a problem?

A1: Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis (SPPS).[3] The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue attacks the β-carboxyl group of the Asp side chain.[1] This forms a cyclic succinimide intermediate, known as an aspartimide. This is problematic for several reasons:

  • Yield Reduction: The formation of the aspartimide is a competing reaction that reduces the yield of the desired peptide.

  • Difficult Purification: The aspartimide can be hydrolyzed by piperidine or water to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl group.[1] These two isomers often have very similar retention times in RP-HPLC, making purification extremely challenging.[9]

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization (racemization) during the aspartimide formation and subsequent ring-opening, leading to the formation of D-Asp peptides which are difficult to separate from the desired L-Asp peptide.[2][9]

Q2: Which amino acid sequences are most susceptible to aspartimide formation?

A2: The propensity for aspartimide formation is highly sequence-dependent.[1] The reaction is most prevalent in sequences where the aspartic acid residue is followed by an amino acid with low steric hindrance, allowing the backbone nitrogen to easily attack the side chain. The most problematic sequences are:

  • Asp-Gly [1][3]

  • Asp-Asn [2]

  • Asp-Ser [2]

  • Asp-Arg [1][10]

  • Asp-Asp [10]

Q3: How can I change my Fmoc deprotection protocol to minimize aspartimide formation?

A3: You can modify your standard 20% piperidine in DMF deprotection step in several ways:

  • Use Additives: Adding 0.1 M HOBt to the 20% piperidine solution can reduce aspartimide formation.[5] Alternatively, adding a small amount of a weak organic acid like formic acid has also been shown to be effective.[4][11]

  • Lower Piperidine Concentration: While 20% is standard, for sensitive sequences, reducing the concentration and/or the exposure time can help, though this may lead to incomplete Fmoc removal.

  • Use Alternative Bases: Using 5% piperazine in DMF is a milder alternative to piperidine that can suppress the side reaction.[5]

Q4: Are there better side-chain protecting groups for Aspartic Acid than OtBu?

A4: Yes, several alternative protecting groups have been developed to be more resistant to aspartimide formation by increasing steric hindrance around the side-chain carboxyl group.[1][5] While OtBu is the most common, for problematic sequences, consider using:

  • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl ester)[5]

  • Fmoc-Asp(OBno)-OH [9]

  • Fmoc-Asp(Odmab)-OH [5]

These bulkier groups physically obstruct the nucleophilic attack that initiates aspartimide formation.[1]

Q5: What is backbone protection and how does it work?

A5: Backbone protection is a highly effective strategy to prevent aspartimide formation by temporarily modifying the backbone amide nitrogen that initiates the side reaction.[2] By introducing a protecting group on this nitrogen, it is no longer available to act as a nucleophile. The most common method is to use a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH .[6] In this dipeptide, the glycine's amide nitrogen is protected with a 2,4-dimethoxybenzyl (Dmb) group. This Dmb group is stable to the basic conditions of Fmoc deprotection but is cleaved during the final acidic cleavage from the resin.[12]

Data Presentation: Comparison of Strategies

The following tables summarize quantitative data on the effectiveness of different strategies to reduce aspartimide formation.

Table 1: Effect of Deprotection Reagent on Aspartimide Formation for VKDGYI Peptide

Deprotection Reagent (in DMF)Target Peptide (%)Aspartimide (%)Piperidides (%)
30% Piperidine35.815.249.0
30% Piperidine / 0.1M Formic Acid85.12.512.4
Morpholine>99<0.5<0.5

Data adapted from Iris Biotech GmbH technical literature. The VKDGYI sequence is highly prone to this side reaction.[1]

Table 2: Influence of Asp Side-Chain Protecting Group on Aspartimide Formation

Asp Protecting GroupPeptide Sequence% Aspartimide Formation (per cycle)% D-Asp Formed
OtBu VKDGYIHigh (not specified)16.2
OMpe VKDGYILower than OtBu12.1
OBno VKDGYI0.10.2
OtBu VKDNYIHigh (not specified)10.2
OMpe VKDNYILower than OtBu7.9
OBno VKDNYI<0.10.1

Data from comparative tests on the Scorpion toxin II peptide model (VKDXYI), which is highly susceptible to aspartimide formation.[9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5 minutes.

  • Second Deprotection: Drain the solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Modified Fmoc Deprotection with HOBt
  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Asp(OMpe)-OH)
  • Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (5-7 times).

  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-Asp(OMpe)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • Activation: Add DIPEA (6 equivalents) to the solution and vortex briefly. Allow pre-activation to proceed for 1-2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the coupling completion with a Kaiser test. If incomplete, a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3-5 times).

Protocol 4: Final Peptide Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a standard peptide without sensitive residues, Reagent B (TFA/Water/TIS, 95:2.5:2.5 v/v/v) is suitable.[10][13]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5 mL per 0.5 g of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1-2 hours.[10]

  • Peptide Filtration: Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.

  • Peptide Precipitation: Combine the filtrates and add this solution dropwise into a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Peptide Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OtBu)-Xaa Deprotection Fmoc Deprotection (20% Piperidine in DMF) Peptide->Deprotection Base Intermediate Deprotonated Backbone Amide Deprotection->Intermediate Attack Intramolecular Nucleophilic Attack Intermediate->Attack Aspartimide Aspartimide Intermediate (-18 Da) Attack->Aspartimide Hydrolysis Hydrolysis (Piperidine/Water) Aspartimide->Hydrolysis AlphaPeptide Desired α-Peptide Hydrolysis->AlphaPeptide Desired Path BetaPeptide β-Peptide Impurity Hydrolysis->BetaPeptide Side Reaction Racemized Racemized Peptides (D-Asp) Hydrolysis->Racemized Side Reaction

Caption: Base-catalyzed pathway of aspartimide formation during Fmoc-SPPS.

Troubleshooting_Workflow Start Low Yield or -18 Da Impurity Detected CheckSeq Is Asp followed by Gly, Asn, Ser, Arg? Start->CheckSeq Strategy1 Modify Deprotection: - Add HOBt/Acid - Use Piperazine CheckSeq->Strategy1 Yes NoAsp Investigate other issues: - Incomplete Coupling - Cleavage Problems CheckSeq->NoAsp No Strategy2 Use Bulky Protecting Group (e.g., Fmoc-Asp(OMpe)-OH) Strategy1->Strategy2 If problem persists End Improved Yield and Purity Strategy1->End Strategy3 Use Backbone Protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) Strategy2->Strategy3 For maximum prevention Strategy2->End Strategy3->End

Caption: Decision workflow for troubleshooting low peptide yield due to aspartimide.

References

Technical Support Center: Minimizing Aspartate Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization of aspartate (Asp) residues during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization at Asp residues during Fmoc-SPPS?

A1: The primary cause of racemization at aspartic acid residues during Fmoc-based solid-phase peptide synthesis is the formation of an aspartimide intermediate.[1][2] This process is catalyzed by the basic conditions used for the removal of the Fmoc protecting group, typically with piperidine. The aspartimide ring is prone to nucleophilic attack, which can lead to the formation of a mixture of α- and β-peptides, as well as racemization at the α-carbon of the aspartate residue.[3][4][5][6]

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: Aspartimide formation is highly sequence-dependent. The most problematic sequences are those where the Asp residue is followed by a small, sterically unhindered amino acid. The Asp-Gly motif is particularly notorious for its high propensity to form aspartimide.[3][7] Other sequences of concern include Asp-Asn, Asp-Ser, and Asp-Ala.[1][8]

Q3: How does temperature affect Asp racemization?

A3: Elevated temperatures can increase the rate of aspartimide formation and subsequent racemization.[9] While microwave-assisted SPPS can accelerate coupling and deprotection steps, high temperatures (e.g., 80°C) can lead to significant racemization of sensitive amino acids, including aspartic acid.[10][11] Lowering the temperature during coupling and deprotection steps is a recommended strategy to minimize this side reaction.[10][11]

Troubleshooting Guide

Issue 1: High levels of aspartimide-related impurities detected by HPLC/MS.

Possible Cause: Use of standard Fmoc-Asp(OtBu)-OH in a sequence prone to aspartimide formation (e.g., Asp-Gly).

Solution 1: Employ a sterically hindered side-chain protecting group for Aspartic Acid.

Increasing the steric bulk of the ester-based protecting group on the Asp side chain can significantly reduce the rate of aspartimide formation.[1][12]

Data Summary: Comparison of Asp Protecting Groups

The following table summarizes the percentage of desired peptide and aspartimide-related byproducts for the model peptide H-Val-Lys-Asp-Gly-Tyr-Ile-OH using different Asp side-chain protecting groups after extended treatment with 20% piperidine in DMF.

Protecting GroupDesired Peptide (%)Aspartimide Byproducts (%)D-Asp Content (%)
OtBu (tert-butyl)45.254.811.5
OMpe (3-methylpent-3-yl)88.511.53.2
OBno (2-phenyl-2-propyl)98.61.40.5
Odmab 35.764.3Not Reported

Data aggregated from multiple sources and normalized for comparison.[1][2][13]

Experimental Protocol: Synthesis using Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH

  • Resin and Peptide Assembly: Standard solid-phase peptide synthesis is carried out on a suitable resin (e.g., Rink Amide).

  • Coupling of Protected Asp: For the introduction of the Asp residue, use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of the standard Fmoc-Asp(OtBu)-OH.

    • Dissolve Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH (3-5 equivalents) and a suitable coupling additive like Oxyma (3-5 equivalents) in DMF.

    • Add a carbodiimide-based coupling reagent such as DIC (3-5 equivalents).

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature before adding it to the deprotected peptide-resin.

    • Let the coupling reaction proceed for 1-2 hours at room temperature.

  • Washing: After coupling, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Continue Synthesis: Proceed with the synthesis of the peptide using standard protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Solution 2: Modify the Fmoc-Deprotection Cocktail.

Adding an acidic additive to the piperidine deprotection solution can suppress base-catalyzed aspartimide formation.

Data Summary: Effect of Additives in Deprotection Solution

Deprotection CocktailAspartimide-related Impurities (%)
20% Piperidine in DMF44
20% Piperidine, 0.1 M HOBt in DMFSignificantly Reduced
20% Piperidine, 1 M Oxyma in DMF15
50% Morpholine in DMF1.2 (at RT)

Data is based on the synthesis of the scorpion toxin II fragment (VKDGYI).[3][12]

Experimental Protocol: Fmoc Deprotection with Additives

  • Prepare Deprotection Solution: Prepare a fresh solution of 20% piperidine in DMF containing either 0.1 M 1-hydroxybenzotriazole (HOBt) or 1 M ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • Fmoc Removal: During the synthesis, treat the peptide-resin with the prepared deprotection solution for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: After deprotection, wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.

  • Proceed with Coupling: Continue with the next coupling step as per the standard protocol.

Solution 3: Utilize Backbone Protection.

For extremely sensitive sequences, protecting the backbone amide nitrogen of the residue following the Asp can completely prevent aspartimide formation.[14][15][16] This is often achieved by using pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH, where Dmb is 2,4-dimethoxybenzyl.

Experimental Protocol: Using a Backbone-Protected Dipeptide

  • Peptide Synthesis: Synthesize the peptide up to the residue preceding the Asp-Gly sequence.

  • Incorporate Dipeptide: Couple the Fmoc-Asp(OtBu)-Dmb-Gly-OH dipeptide building block using standard coupling protocols. Due to the steric hindrance of the Dmb group, extended coupling times or the use of more potent coupling reagents may be necessary.

  • Continue Synthesis: After the dipeptide is coupled, continue with the synthesis of the remaining peptide sequence.

  • Cleavage: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage step.

Issue 2: Racemization is observed even with strategies to minimize aspartimide formation.

Possible Cause: Inappropriate choice of coupling reagents or reaction conditions.

Solution 1: Optimize Coupling Reagents and Conditions.

The choice of coupling reagent and the addition of a base can influence the extent of racemization. Carbodiimide-based reagents like DIC in the presence of an additive such as Oxyma are generally preferred as they do not require an additional base.[17][18][19][20] If a stronger activating agent is needed, use a weaker base like N-methylmorpholine (NMM) instead of a stronger, more hindered base like diisopropylethylamine (DIPEA).

Data Summary: Coupling Reagent and Base Effects on Racemization

Coupling ReagentBaseExpected Racemization
DIC/Oxyma or HOBtNoneLow
HATU/HBTUNMMLow to Moderate
HATU/HBTUDIPEAModerate to High

Experimental Protocol: Low-Racemization Coupling

  • Reagent Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Pre-activation: Add DIC (3 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Visualizing the Chemistry

Mechanism of Aspartimide Formation

Caption: Base-catalyzed formation of an aspartimide intermediate, leading to racemization.

Experimental Workflow for Minimizing Asp Racemization

workflow start Start SPPS is_asp_present Asp residue in sequence? start->is_asp_present is_problematic Problematic sequence? (e.g., Asp-Gly) is_asp_present->is_problematic Yes use_standard Use Fmoc-Asp(OtBu)-OH Standard Conditions is_asp_present->use_standard No strategy Select Strategy is_problematic->strategy Yes continue_synthesis Continue Synthesis use_standard->continue_synthesis protecting_group Use Bulky Protecting Group (e.g., OMpe, OBno) strategy->protecting_group deprotection_cocktail Modify Deprotection Cocktail (add HOBt/Oxyma) strategy->deprotection_cocktail backbone_protection Use Backbone Protection (e.g., Dmb dipeptide) strategy->backbone_protection coupling Optimize Coupling (e.g., DIC/Oxyma) protecting_group->coupling deprotection_cocktail->coupling backbone_protection->coupling coupling->continue_synthesis cleavage Final Cleavage & Analysis continue_synthesis->cleavage

Caption: Decision workflow for selecting a strategy to minimize Asp racemization.

References

Technical Support Center: The Asp(OtBu)-Xxx Sequence in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the challenges associated with the Asp(OtBu)-Xxx sequence during solid-phase peptide synthesis (SPPS). The primary issue addressed is the formation of aspartimide, a side reaction that can significantly compromise the purity and yield of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue with the Asp(OtBu)-Xxx sequence in peptide synthesis?

The main problem is the base-catalyzed formation of a cyclic aspartimide intermediate. This occurs when the backbone amide nitrogen of the amino acid following the aspartic acid residue (Xxx) attacks the side-chain carbonyl group of Asp(OtBu).[1][2] This side reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection steps in SPPS.[1][2]

Q2: Why is aspartimide formation detrimental to peptide purity?

Aspartimide formation leads to several impurities that are often difficult to separate from the target peptide.[3][4] The aspartimide ring can be opened by piperidine or other nucleophiles, resulting in the formation of α- and β-aspartyl peptides, as well as their corresponding D-isomers due to racemization.[1][2][3] These byproducts can have similar masses and chromatographic retention times to the desired peptide, making purification challenging.[3][4]

Q3: Which 'Xxx' residues in the Asp(OtBu)-Xxx sequence are most problematic?

The identity of the Xxx residue significantly influences the rate of aspartimide formation. Sequences where Xxx is Glycine (Gly) are the most susceptible due to the lack of steric hindrance.[1] Other residues that increase the risk of aspartimide formation include Alanine (Ala), Serine (Ser), Threonine (Thr), Asparagine (Asn), Aspartic acid (Asp), Cysteine (Cys), and Arginine (Arg).[1][2]

Q4: How does the choice of protecting group on the Xxx residue affect purity?

The side-chain protecting group of the Xxx residue can also play a role. For instance, in the Asp(OtBu)-Cys motif, using a bulky protecting group like Trityl (Trt) on the Cysteine residue resulted in significantly less aspartimide formation (5.5%) compared to using the Acm group (27%).[1]

Troubleshooting Guide

This section provides solutions to common problems encountered when synthesizing peptides containing the Asp(OtBu)-Xxx sequence.

ProblemPotential CauseRecommended Solution(s)
Low purity of crude peptide with multiple peaks close to the main product. High levels of aspartimide formation leading to a mixture of α- and β-peptides and their epimers.1. Modify Fmoc-Deprotection Conditions: Use a weaker base like piperazine or add an acidic additive like 0.1 M HOBt to the piperidine deprotection solution.[4] 2. Use a Bulkier Asp Side-Chain Protecting Group: Replace Fmoc-Asp(OtBu)-OH with a derivative containing a more sterically hindering protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH.[3][4][5] 3. Implement Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly), utilize a backbone protection strategy by introducing a protecting group on the nitrogen of the amino acid C-terminal to the Asp.[2][6]
Significant peak broadening or tailing in HPLC analysis. Presence of closely eluting diastereomers resulting from racemization during aspartimide formation and subsequent ring-opening.In addition to the solutions above, consider optimizing HPLC purification conditions, such as using a different solvent system or a shallower gradient, to improve the separation of isomers.
Complete failure to synthesize the desired peptide. Extensive aspartimide formation leading to chain termination or the generation of byproducts that are impossible to purify.For extremely difficult sequences, a combination of strategies may be necessary. For example, using both a bulky Asp protecting group and modified deprotection conditions. In some cases, switching to Boc-chemistry SPPS, which avoids the use of strong bases for deprotection, may be a viable alternative.[1]

Quantitative Data Summary

The following tables summarize the quantitative impact of different strategies on reducing aspartimide formation.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupModel Peptide SequenceAspartimide Formation (% per cycle)D-Aspartate (%)Reference
OtBu VKDG YIHigh (not specified)High (not specified)[3]
OMpe VKDG YIModerate (not specified)Moderate (not specified)[3]
OBno VKDG YI0.1Low (not specified)[3]
OtBu VKDN YIHigh (not specified)High (not specified)[3]
OMpe VKDN YIModerate (not specified)Moderate (not specified)[3]
OBno VKDN YIAlmost undetectableLow (not specified)[3]
OtBu VKDR YIHigh (not specified)High (not specified)[3]
OMpe VKDR YIModerate (not specified)Moderate (not specified)[3]
OBno VKDR YIAlmost undetectableLow (not specified)[3]

Table 2: Influence of Fmoc Deprotection Conditions on Aspartimide Formation

Deprotection ReagentAdditiveModel PeptideAspartimide FormationReference
20% Piperidine in DMFNoneNot specifiedSignificant[4]
20% Piperidine in DMF0.1 M HOBtNot specifiedSignificantly reduced[4]
Piperazine in DMFNoneNot specifiedSuppressed[4]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS of a Peptide Containing Asp(OtBu)-Xxx

  • Resin Swelling: Swell the appropriate resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • Prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Continue with the deprotection and coupling cycles for the subsequent amino acids in the sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Protocol 2: Mitigation of Aspartimide Formation using Fmoc-Asp(OBno)-OH

  • Follow the steps outlined in Protocol 1 , but in the coupling step for aspartic acid, substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OBno)-OH.[6]

  • Amino Acid Activation and Coupling:

    • Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF.

    • Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.[6]

  • Proceed with the subsequent deprotection and coupling steps as described in Protocol 1.

Visualizations

Aspartimide_Formation cluster_peptide Peptide Backbone cluster_asp_side_chain Asp(OtBu) Side Chain Peptide_N ...-NH-CH(R)-CO-... Asp_alpha_C N-CH-CO-... Peptide_N->Asp_alpha_C Peptide Bond Xxx_NH NH-CH(R')-CO-... Asp_alpha_C->Xxx_NH Peptide Bond Asp_beta_C CH₂-C=O Xxx_NH->Asp_beta_C Nucleophilic Attack OtBu O-tBu Asp_beta_C->OtBu Aspartimide Aspartimide Intermediate Asp_beta_C->Aspartimide Cyclization Piperidine Piperidine (Base) Piperidine->Xxx_NH Deprotonation Impurities α/β-peptides (D/L isomers) Aspartimide->Impurities Ring Opening & Racemization

Caption: Mechanism of base-catalyzed aspartimide formation.

Mitigation_Strategies cluster_solutions Mitigation Strategies Aspartimide_Problem Aspartimide Formation in Asp(OtBu)-Xxx Sequences Change_PG Use Bulky Asp Protecting Group (e.g., OMpe, OBno) Aspartimide_Problem->Change_PG Reduces susceptibility to nucleophilic attack Modify_Deprotection Modify Fmoc-Deprotection (e.g., Weaker Base, Additives) Aspartimide_Problem->Modify_Deprotection Reduces basicity of the reaction environment Backbone_Protection Backbone Protection (e.g., Dmb/Tmb on Xxx) Aspartimide_Problem->Backbone_Protection Sterically hinders the cyclization reaction

Caption: Strategies to mitigate aspartimide formation.

References

Technical Support Center: Large-Scale Synthesis of Asp(OtBu) Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of peptides containing Asp(OtBu). Our aim is to offer practical solutions to common challenges, ensuring higher purity and yield in your peptide production.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the large-scale synthesis of peptides containing Asp(OtBu)?

A1: The most prevalent and challenging side reaction is the formation of aspartimide.[1][2][3] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp(OtBu) residue, forming a five-membered succinimide ring.[1][2] This side reaction is catalyzed by the basic conditions used for Fmoc-deprotection, typically with piperidine.[1]

Q2: What are the consequences of aspartimide formation?

A2: Aspartimide formation leads to a mixture of impurities that are often difficult to separate from the target peptide.[1] The aspartimide ring can be opened by a nucleophile (like piperidine or water) to yield not only the desired α-peptide but also the isomeric β-peptide, where the peptide bond is formed with the side-chain carboxyl group.[1][2] This can also lead to racemization at the α-carbon of the aspartic acid residue.[1] These impurities can compromise the final product's purity, yield, and biological activity.[3]

Q3: Which peptide sequences are most susceptible to aspartimide formation?

A3: Sequences with a small, unhindered amino acid C-terminal to the aspartic acid residue are particularly prone to this side reaction. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Ala.[2] The lack of steric hindrance from the adjacent residue's side chain facilitates the nucleophilic attack that initiates aspartimide formation.[1]

Troubleshooting Guide

Issue 1: High levels of aspartimide-related impurities detected by HPLC.

This is a common issue, especially in sequences known to be prone to aspartimide formation. The following steps can help mitigate this problem.

Root Cause Analysis & Suggested Actions:

The primary cause is the base-catalyzed intramolecular cyclization during the Fmoc-deprotection step.[1] The following diagram illustrates the logical relationship between the problem, its causes, and potential solutions.

Problem High Aspartimide Impurities Cause1 Base-Catalyzed Cyclization (Fmoc-Deprotection) Problem->Cause1 Solution1 Modify Deprotection Conditions Cause1->Solution1 Solution2 Use Alternative Asp Protecting Group Cause1->Solution2 Solution3 Backbone Protection Cause1->Solution3 Action1a Add Acidic Additive (e.g., Formic Acid, HOBt) Solution1->Action1a Action1b Use Weaker Base (e.g., Piperazine) Solution1->Action1b Action2a Sterically Hindered Esters (e.g., Fmoc-Asp(OBno)-OH) Solution2->Action2a Action3a Incorporate Dmb or Hmb on preceding residue Solution3->Action3a cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh Crude Peptide prep2 Dissolve in Mobile Phase A (1 mg/mL) prep1->prep2 prep3 Vortex/Sonicate prep2->prep3 prep4 Filter (0.22 µm) prep3->prep4 hplc1 Inject Sample prep4->hplc1 hplc2 Gradient Elution hplc1->hplc2 hplc3 UV Detection (210-230 nm) hplc2->hplc3 data1 Integrate Peaks hplc3->data1 data2 Calculate % Purity data1->data2 cluster_cleavage Cleavage cluster_isolation Isolation cleavage1 Wash and Dry Resin cleavage2 Add Cleavage Cocktail cleavage1->cleavage2 cleavage3 Incubate (1-2 hours) cleavage2->cleavage3 iso1 Filter to Remove Resin cleavage3->iso1 iso2 Precipitate in Cold Ether iso1->iso2 iso3 Centrifuge and Decant iso2->iso3 iso4 Wash Pellet with Ether iso3->iso4 iso5 Dry Crude Peptide iso4->iso5

References

Technical Support Center: Refinement of Cleavage Protocols to Avoid t-Butyl Cation Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their cleavage protocols and minimize side reactions caused by t-butyl cations.

Troubleshooting Guides

This section addresses specific issues that may arise during the cleavage process due to t-butyl cation side reactions.

Issue 1: Mass addition of +56 Da observed in the final peptide product.

  • Question: My peptide shows a mass addition of +56 Da after cleavage. What is this and how can I prevent it?

  • Answer: A mass addition of +56 Da typically corresponds to the alkylation of a nucleophilic residue by a tert-butyl (t-Bu) cation.[1] These reactive carbocations are generated from t-butyl-based protecting groups (e.g., Boc, tBu ethers, and Pbf for Arg) during trifluoroacetic acid (TFA) cleavage.[1][2] Amino acids with nucleophilic side chains, such as Tryptophan (Trp), Cysteine (Cys), Methionine (Met), and Tyrosine (Tyr), are particularly susceptible to this modification.[2][3]

    To prevent this side reaction, it is crucial to use an effective scavenger cocktail that can trap the t-butyl cations before they react with the peptide.[1][2] Triisopropylsilane (TIS) is a highly effective scavenger for this purpose.[1] Ensure that you are using a sufficient concentration of scavengers in your cleavage cocktail.[1]

Issue 2: Incomplete removal of t-butyl protecting groups.

  • Question: I'm observing incomplete deprotection of tBu-based protecting groups. What could be the cause and how can I resolve it?

  • Answer: Incomplete removal of t-butyl protecting groups can occur due to several factors:

    • Insufficient Cleavage Time: Some protecting groups, like Pbf on Arginine, can be slow to cleave, sometimes requiring more than the standard 2-hour cleavage time. For peptides with multiple Arg(Pbf) residues, extending the cleavage time to 3-4 hours or even longer may be necessary.[1] It is advisable to perform a time-course study and monitor the deprotection progress by HPLC.[1]

    • Inadequate TFA Concentration: Ensure your cleavage cocktail contains a high concentration of TFA, typically between 90-95%.[1]

    • Peptide Aggregation: On-resin aggregation can hinder the access of cleavage reagents to the protecting groups. If you suspect aggregation, consider using aggregation-disrupting additives in your cleavage cocktail or performing the cleavage at a slightly elevated temperature. However, use caution with elevated temperatures as this can also increase the rate of side reactions.[1]

    • Steric Hindrance: The peptide sequence might create a sterically hindered environment around the protected residue, slowing down the deprotection kinetics. In such cases, extending the cleavage time is the primary solution.[1]

Issue 3: Side reactions with specific sensitive amino acids.

  • Question: My peptide contains Tryptophan/Methionine/Cysteine and I'm observing significant side products after cleavage. What are the best practices to avoid this?

  • Answer:

    • Tryptophan (Trp): The indole ring of Tryptophan is highly susceptible to tert-butylation.[2] To protect Trp, it is highly recommended to use scavengers like triisopropylsilane (TIS), 1,2-ethanedithiol (EDT), or thioanisole in the cleavage cocktail.[1][2][4] Using Fmoc-Trp(Boc)-OH during synthesis also protects the indole nitrogen from electrophilic attack.[1]

    • Methionine (Met): The thioether side chain of Methionine can be alkylated to form a sulfonium salt.[2][5] Thioanisole is an effective scavenger to prevent S-alkylation.[2] The addition of reducing agents like dimethyl sulfide (DMS) can also help prevent oxidation.[2][5]

    • Cysteine (Cys): The free thiol group of Cysteine is a prime target for alkylation, leading to the formation of S-tert-butylated Cys residues.[2][6] The use of scavengers such as dithiothreitol (DTT), 1,4-butanedithiol (BDT), thioanisole, or DMS is beneficial.[6] A two-step cleavage procedure can also be effective.[6]

Frequently Asked Questions (FAQs)

Q1: What is a "scavenger" and why is it necessary in a cleavage cocktail?

A1: A scavenger is a reagent added to the cleavage mixture, typically TFA, to "trap" reactive carbocations, such as the tert-butyl cation, that are generated during the removal of protecting groups.[2][4] These carbocations are highly electrophilic and can otherwise react with nucleophilic side chains of certain amino acids (Trp, Met, Cys, Tyr), leading to undesired side products.[2][3] By reacting with the carbocations, scavengers prevent these side reactions and help to ensure the integrity of the final peptide product.[2]

Q2: What are some common scavenger cocktails and when should I use them?

A2: The choice of scavenger cocktail depends on the amino acid composition of your peptide. Here are some commonly used cocktails:

  • TFA / TIS / H₂O (95:2.5:2.5 v/v/v): This is a standard and effective cocktail for many peptides, especially when sensitive residues like Trp, Met, or Cys are not present in multiples.[7][8] TIS is a potent scavenger of t-butyl cations, and water helps to hydrolyze reactive intermediates.[1][7]

  • Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT - 82.5:5:5:5:2.5 v/v/v/v/v): This is a more robust cocktail recommended for peptides containing sensitive residues like Tryptophan, Methionine, and Cysteine.[7] The combination of scavengers provides broad protection against various side reactions.[7]

  • TFA / Thioanisole / DTT (90:5:5 v/v/w): This cocktail is particularly useful for peptides containing Met and Cys residues.[2]

Q3: Can I reuse a cleavage cocktail?

A3: No, it is not recommended to reuse a cleavage cocktail. The scavengers are consumed during the reaction as they trap the reactive carbocations. Reusing the cocktail would lead to a decreased concentration of active scavengers, significantly increasing the risk of side reactions. Always prepare a fresh cleavage cocktail for each use.[9]

Q4: How does temperature affect the cleavage process and side reactions?

A4: Increasing the temperature can accelerate the rate of deprotection, which might be beneficial for sterically hindered residues.[1] However, higher temperatures can also increase the rate of side reactions.[1] For instance, one study showed that increasing the cleavage temperature from 25°C to 40°C led to a higher percentage of S-t-butylation of Cysteine.[6][10] Therefore, it is generally recommended to perform the cleavage at room temperature unless facing significant deprotection challenges.

Q5: Are there alternatives to TFA-based cleavage to avoid t-butyl cation formation?

A5: While TFA is the most common reagent for cleaving t-butyl-based protecting groups, for extremely acid-sensitive peptides, alternative, milder conditions have been explored.[1] One such method involves using 0.1 N HCl in hexafluoroisopropanol (HFIP).[1] However, this method is not as universally applicable as TFA-based cleavage and would require optimization for each specific peptide. Another approach is to use protecting groups that are not based on the t-butyl group, such as the Fmoc/Bn strategy, although this is a quasi-orthogonal system.[11]

Data Presentation

Table 1: Comparison of Scavenger Cocktails for the Mitigation of S-t-Butylation of a C-terminal Cysteine-containing Peptide

Cleavage Cocktail Composition (v/v/v)Total S-t-butylation (%)
TFA / TIS / H₂O (95:2.5:2.5)18.6
TFA / TIS / H₂O / DMS (90:2.5:2.5:5)10.3
TFA / TIS / H₂O / Thioanisole (90:2.5:2.5:5)9.0
TFA / TIS / H₂O / DTT (90:2.5:2.5:5)13.5
TFA / TIS / H₂O / 1,4-BDMT (90:2.5:2.5:5)12.1

Data adapted from a study on a model Cys-peptide.[6] DMS: Dimethyl sulfide; DTT: Dithiothreitol; 1,4-BDMT: 1,4-Butanedithiol.

Table 2: Effect of Temperature and Reaction Time on S-t-Butylation of Cysteine

ConditionTemperature (°C)TimeTotal S-t-butylation (%)
1251 h15.4
22530 minNot reported
34030 min18.8
4402 h32.3

Cleavage cocktail used: TFA-TIS-H₂O (95:2.5:2.5). Data from a study on a linear somatostatin peptide with C-terminal Cys.[6][10]

Experimental Protocols

Protocol 1: Standard Cleavage for Peptides without Multiple Sensitive Residues

  • Place the dry peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel.[7]

  • Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.[7]

  • Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the resin.[7]

  • Gently agitate the mixture at room temperature for 2 to 4 hours.[7]

  • Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.[7]

  • Wash the resin with a small volume of fresh TFA or Dichloromethane (DCM) and combine the filtrates.[7]

  • Slowly add the TFA solution containing the peptide to a centrifuge tube containing cold diethyl ether or methyl tert-butyl ether (MTBE) (approximately 10 times the volume of the TFA solution) to precipitate the crude peptide.[7]

  • Centrifuge the mixture to pellet the peptide.[7]

  • Carefully decant the ether.[7]

  • Wash the peptide pellet with cold ether twice.[7]

  • Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.[7]

Protocol 2: Cleavage for Peptides Containing Sensitive Residues (Trp, Met, Cys)

  • Place the dry peptidyl-resin in a reaction vessel.[7]

  • Prepare a fresh cleavage cocktail of "Reagent K": TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.[7]

  • Add Reagent K to the resin (e.g., 1-2 mL per 100 mg of resin).[7]

  • Gently agitate the mixture at room temperature for 2 to 4 hours.[7]

  • Follow steps 5-11 from Protocol 1 for peptide filtration, precipitation, and drying.[7]

Visualizations

Cleavage_Workflow start Start: Dry Peptidyl-Resin prep_resin Swell Resin (e.g., with DCM) start->prep_resin cleavage Add Cocktail to Resin Agitate at RT (2-4h) prep_resin->cleavage prep_cocktail Prepare Fresh Cleavage Cocktail prep_cocktail->cleavage filtration Filter to Separate Peptide Solution from Resin cleavage->filtration precipitation Precipitate Peptide in Cold Ether/MTBE filtration->precipitation centrifugation Centrifuge to Pellet Peptide precipitation->centrifugation wash Wash Pellet with Cold Ether centrifugation->wash dry Dry Crude Peptide wash->dry end_product End: Crude Peptide dry->end_product

Caption: General workflow for peptide cleavage and deprotection.

Scavenger_Selection peptide_seq Analyze Peptide Sequence sensitive_residues Contains Trp, Met, Cys? peptide_seq->sensitive_residues standard_cocktail Use Standard Cocktail (TFA/TIS/H2O) sensitive_residues->standard_cocktail No robust_cocktail Use Robust Cocktail (e.g., Reagent K) sensitive_residues->robust_cocktail Yes

Caption: Decision guide for selecting a cleavage cocktail.

References

Validation & Comparative

A Comparative Guide to Mitigating Aspartimide Formation: Fmoc-Asp(OtBu)-OH vs. Backbone Protection with Fmoc-Asp(ODmb)-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solid-phase peptide synthesis (SPPS), particularly when employing Fmoc chemistry, the synthesis of peptides containing aspartic acid residues presents a significant challenge due to the formation of an aspartimide intermediate.[1][2] This undesirable side reaction can lead to impurities such as α- and β-peptides, racemization at the aspartic acid residue, and chain termination, all of which complicate purification and reduce the overall yield of the target peptide.[2][3] This guide provides a detailed comparison of two common strategies to address this issue: the conventional use of Fmoc-Asp(OtBu)-OH and the backbone protection strategy utilizing a dimethoxybenzyl (Dmb) group on the subsequent amino acid, often in the form of a pre-formed dipeptide like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.

The core of the problem lies in the base-catalyzed intramolecular cyclization that occurs during the repeated piperidine treatments for Fmoc group removal. The backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue nucleophilically attacks the side-chain carbonyl of the Asp residue, forming a five-membered succinimide ring.[4] This aspartimide is susceptible to nucleophilic attack, leading to the aforementioned byproducts.[3] The propensity for this side reaction is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic.[2][4]

Comparative Analysis of Protective Strategies

The choice between the standard Fmoc-Asp(OtBu)-OH and a backbone protection strategy hinges on the specific peptide sequence and the desired level of purity. While Fmoc-Asp(OtBu)-OH is a cost-effective and widely used reagent, its side-chain tert-butyl ester provides minimal steric hindrance, making it susceptible to aspartimide formation in problematic sequences.[2][5] In contrast, the use of a Dmb group on the backbone amide of the following residue offers a robust method to sterically block the intramolecular cyclization, thereby significantly reducing aspartimide formation.[6][7]

The following table summarizes the performance of different aspartic acid protection strategies in the synthesis of the model peptide scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is known to be prone to aspartimide formation at the Asp-Gly linkage.

Protecting Group StrategyAspartimide-Related Byproducts (%)Racemization (D-Asp %)Reference
Fmoc-Asp(OtBu)-OHHighHigh[2][8]
Fmoc-Asp(OMpe)-OHSignificantly ReducedReduced[2][9]
Fmoc-Asp(OBno)-OHVery LowVery Low[2][8]
Fmoc-Asp(OtBu)-(Dmb)Gly-OHHighly Effective PreventionSignificantly Reduced[6][7]

Note: "OMpe" (3-methylpent-3-yl ester) and "OBno" (5-n-butyl-5-nonyl ester) are examples of bulkier side-chain protecting groups that also reduce aspartimide formation through steric hindrance.[2][10]

Experimental Protocols

A standardized experimental workflow is crucial for accurately comparing the efficacy of different aspartic acid protecting groups. The following protocols outline a general approach for the synthesis of a model peptide and the subsequent analysis of aspartimide formation.

  • Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • For the standard approach, couple Fmoc-Asp(OtBu)-OH using a suitable coupling reagent like HATU or HCTU (4 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours.

    • For the backbone protection approach, couple the dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH using similar activation conditions.

  • Monitoring and Washing: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Once complete, wash the resin with DMF (5 x 1 min).

  • Chain Elongation: Repeat steps 2-5 for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it. Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This protocol is designed to assess the stability of the protecting group strategy under prolonged exposure to basic conditions, simulating a lengthy peptide synthesis.

  • Peptide Synthesis: Synthesize the model peptide up to the residue following the aspartic acid (e.g., H-Gly-Tyr-Ile-OH on resin).

  • Aspartic Acid Incorporation: Couple the desired aspartic acid derivative (Fmoc-Asp(OtBu)-OH or the dipeptide).

  • Extended Base Treatment: After coupling the subsequent amino acid (e.g., Lys), treat the peptidyl-resin with 20% piperidine in DMF for an extended period (e.g., 18 hours) at room temperature.[4]

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Cleavage and Analysis: Cleave the peptide from the resin as described in Protocol 1 and analyze the crude product by RP-HPLC and mass spectrometry to quantify the percentage of aspartimide-related byproducts.

Visualizing the Mechanisms and Workflows

To better understand the chemical pathways and experimental procedures, the following diagrams have been generated.

cluster_0 Fmoc-Asp(OtBu)-OH Pathway cluster_1 Fmoc-Asp(OtBu)-(Dmb)Gly-OH Pathway Peptide-Asp(OtBu)-Gly Peptide-Asp(OtBu)-Gly Deprotonated_Backbone Deprotonated Backbone Amide Peptide-Asp(OtBu)-Gly->Deprotonated_Backbone Piperidine Aspartimide Aspartimide Intermediate Deprotonated_Backbone->Aspartimide Intramolecular Attack Byproducts α/β-peptides, Racemization Aspartimide->Byproducts Piperidine/H2O Attack Peptide-Asp(OtBu)-(Dmb)Gly Peptide-Asp(OtBu)-(Dmb)Gly Steric_Hindrance Steric Hindrance by Dmb Peptide-Asp(OtBu)-(Dmb)Gly->Steric_Hindrance Piperidine No_Attack No Intramolecular Attack Steric_Hindrance->No_Attack Target_Peptide Desired Peptide No_Attack->Target_Peptide

Caption: Comparative pathways of aspartimide formation.

Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling e.g., Fmoc-Asp(OtBu)-OH or Dipeptide Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for Sequence Washing2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage Cleavage from Resin (TFA) Repeat->Cleavage No Analysis Analysis (HPLC/MS) Cleavage->Analysis

References

A Head-to-Head Comparison: Fmoc-Asp(OBno)-OH versus Fmoc-Asp(OtBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of protecting groups for reactive amino acid side chains is a critical decision that significantly impacts yield, purity, and the overall success of the synthesis. Aspartic acid, with its reactive β-carboxyl group, is notoriously prone to a debilitating side reaction: aspartimide formation. This intramolecular cyclization, occurring under the basic conditions of Fmoc deprotection, leads to a cascade of hard-to-remove impurities, including β-aspartyl peptides and racemized products.

This guide provides an in-depth, objective comparison of the standard Fmoc-Asp(OtBu)-OH and the more advanced Fmoc-Asp(OBno)-OH, offering supporting experimental data, detailed protocols, and visual aids to inform the selection of the optimal aspartic acid derivative for your specific peptide synthesis needs.

At a Glance: Key Differences and Performance

Fmoc-Asp(OtBu)-OH has long been the workhorse for incorporating aspartic acid in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2][3][4] Its tert-butyl (OtBu) side-chain protecting group is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step.[1][3][4][5] However, its Achilles' heel is its susceptibility to aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Arg motifs.[6][7]

In contrast, Fmoc-Asp(OBno)-OH was specifically engineered to overcome this challenge.[6][7][8][9] The bulky 5-n-butyl-5-nonyl (OBno) ester protecting group provides significantly greater steric hindrance around the β-carboxyl group, effectively shielding it from intramolecular attack and drastically reducing the rate of aspartimide formation.[6][7][8][9] This enhanced protection translates to higher purity of the crude peptide and improved yields of the desired product.[6][8]

Quantitative Performance Data

The superior performance of Fmoc-Asp(OBno)-OH is not merely theoretical. Experimental data from the synthesis of model peptides known to be susceptible to aspartimide formation, such as the scorpion toxin II fragment (VKDXYI) and (Gly²)-GLP-2, quantitatively demonstrates its advantages.

ParameterFmoc-Asp(OtBu)-OHFmoc-Asp(OBno)-OHReference
Scorpion Toxin II (VKDNYI) - % Target Peptide LowHigh
Scorpion Toxin II (VKDNYI) - % Aspartimide Byproducts HighAlmost Undetectable
Scorpion Toxin II (VKDRYI) - % Target Peptide LowHigh
Scorpion Toxin II (VKDRYI) - % Aspartimide Byproducts HighAlmost Undetectable
Scorpion Toxin II (VKDGYI) - % Aspartimide/cycle ~0.5%~0.1%
(Gly²)-GLP-2 - Target Peptide Content BaselineIncreased by 25%[5]
Chiral Stability (D-Aspartate Formation) HigherLower

Data is compiled from studies involving prolonged piperidine treatment to simulate multiple deprotection cycles.

Visualizing the Chemistry: Structures and Mechanisms

To better understand the underlying chemical principles, the following diagrams illustrate the structures of the two derivatives and the mechanism of aspartimide formation.

Chemical Structures cluster_0 Fmoc-Asp(OtBu)-OH cluster_1 Fmoc-Asp(OBno)-OH OtBu OBno Aspartimide Formation Pathway Peptide Peptide with Asp(OtBu) residue Deprotection Fmoc Deprotection (Piperidine) Peptide->Deprotection Intermediate Cyclic Aspartimide Intermediate Deprotection->Intermediate Intramolecular cyclization Byproducts Mixture of Byproducts: - α-aspartyl peptide - β-aspartyl peptide - Racemized peptides Intermediate->Byproducts Hydrolysis SPPS Experimental Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Couple Wash2 Wash with DMF Couple->Wash2 Kaiser Kaiser Test Wash2->Kaiser Repeat Repeat for next Amino Acid Kaiser->Repeat Positive End Completed Peptide-Resin Kaiser->End Negative Repeat->Deprotect

References

Unraveling Peptide Impurities: A Comparative Guide to Mass Spectrometry Analysis of Aspartimide and Piperidide Side Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the formation of side products is a critical challenge that can impact product purity, yield, and biological activity. Among the most common impurities in Fmoc-based solid-phase peptide synthesis (SPPS) are aspartimide and piperidide derivatives. This guide provides a comprehensive comparison of mass spectrometry-based methods for the analysis of these side products, supported by experimental data and detailed protocols to aid in their identification and quantification.

Aspartimide formation is an intramolecular cyclization reaction of an aspartic acid (Asp) residue, resulting in a succinimide ring and a mass loss of 18 Da. This can subsequently lead to the formation of isoaspartyl (isoAsp) and β-aspartyl (β-Asp) peptide isomers, which are often difficult to separate from the target peptide. Piperidide formation, on the other hand, is the adduction of piperidine, the reagent commonly used for Fmoc deprotection, to the peptide, typically at the aspartimide intermediate, resulting in a mass increase. The accurate detection and quantification of these impurities are paramount for ensuring the quality and safety of synthetic peptides.

Quantitative Comparison of Side Product Formation

The choice of deprotection conditions during Fmoc-SPPS significantly influences the extent of aspartimide and piperidide formation. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for quantifying these impurities. The following tables summarize quantitative data from studies comparing different deprotection reagents and their impact on the formation of these side products.

Deprotection ReagentTarget Peptide Purity (%)Aspartimide (%)Piperidide (%)Reference
20% Piperidine in DMF77.124.420.0[1]
5% Piperazine + 2% DBU in DMF90.89.2-[1]
20% 4-Methylpiperidine in DMFSimilar to Piperidine--[2][3]
10% Piperazine in DMF/EthanolSimilar to Piperidine--[2][3]
25% Dipropylamine in DMF964-[4]

Table 1: Comparison of Deprotection Reagents on Side Product Formation. This table illustrates the percentage of the target peptide, aspartimide, and piperidide adducts detected by LC-MS after prolonged exposure to different deprotection solutions. DBU stands for 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Fmoc Deprotection Time (min)DKP (%)Aspartimide (%)
2 x 51.82.5
2 x 153.97.6
2 x 305.212.3

Table 2: Effect of Fmoc Deprotection Time on Side Product Formation. This table shows the impact of increasing the duration of piperidine treatment on the formation of diketopiperazine (DKP) and aspartimide side products for the peptide Ac-Gly-Asp-Gly-Ala-Lys-Phe-NH2.[5]

Experimental Protocols for Mass Spectrometry Analysis

Accurate and reproducible analysis of aspartimide and piperidide side products by LC-MS requires optimized experimental protocols. Below are detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry.

Sample Preparation
  • Cleavage and Deprotection: Cleave the synthesized peptide from the solid support and remove protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether to remove scavengers and residual cleavage reagents.

  • Dissolution: Dissolve the dried crude peptide in a suitable solvent for LC-MS analysis, typically a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid such as formic acid (e.g., 0.1% formic acid in water/acetonitrile 50:50 v/v).[6]

Liquid Chromatography (LC)
  • Column: A reversed-phase C18 column is commonly used for peptide separations (e.g., Agilent Zorbax-SB-C18, 5 µm, 250 x 4.6 mm or Waters Acquity C18, 1.7 µm).[5][7]

  • Mobile Phase A: 0.1% Formic Acid in Water.[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]

  • Gradient: A linear gradient from low to high percentage of mobile phase B is employed to elute the peptides. For example, a gradient of 5-60% B over 30 minutes.

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.[8]

  • Column Temperature: Maintaining a constant column temperature (e.g., 30°C) can improve reproducibility.[8]

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is standard for peptide analysis.[7]

  • Mass Analyzer: A variety of mass analyzers can be used, including Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole instruments.

  • Scan Mode:

    • Full Scan (MS1): Acquire full scan mass spectra to detect the molecular ions of the target peptide and its impurities. Aspartimide formation will result in a mass loss of 18 Da (M-18), while piperidide formation will lead to a mass gain of 85 Da (M+85).[9]

    • Tandem MS (MS/MS or MS2): Perform fragmentation of the precursor ions of interest to confirm their identity.

  • Fragmentation Method: Collision-Induced Dissociation (CID) is the most common fragmentation technique.[4]

Visualization of Side Product Formation and Analysis Workflow

To better understand the chemical transformations and the analytical process, the following diagrams illustrate the formation pathways of aspartimide and piperidide, and a typical LC-MS workflow for their analysis.

Asp_Peptide Aspartyl-Peptide Deprotonation Backbone Amide Deprotonation Asp_Peptide->Deprotonation + Base (e.g., Piperidine) Aspartimide Aspartimide Intermediate (M-18 Da) Deprotonation->Aspartimide - H₂O Hydrolysis Hydrolysis Aspartimide->Hydrolysis Piperidine_Attack Piperidine Attack Aspartimide->Piperidine_Attack Isoaspartyl Isoaspartyl-Peptide (IsoAsp) Hydrolysis->Isoaspartyl beta_Aspartyl beta-Aspartyl-Peptide (β-Asp) Hydrolysis->beta_Aspartyl Piperidide Piperidide Adduct (M+85 Da) Piperidine_Attack->Piperidide

Caption: Formation pathway of aspartimide and piperidide side products.

Crude_Peptide Crude Peptide Sample LC_Separation LC Separation (Reversed-Phase C18) Crude_Peptide->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Analysis MS1 Analysis (Full Scan) ESI->MS1_Analysis Precursor_Selection Precursor Ion Selection MS1_Analysis->Precursor_Selection Identify M, M-18, M+85 Data_Analysis Data Analysis and Quantification MS1_Analysis->Data_Analysis Quantify Peaks MS2_Analysis MS2 Analysis (Fragmentation) Precursor_Selection->MS2_Analysis MS2_Analysis->Data_Analysis Confirm Structure

Caption: Experimental workflow for LC-MS analysis of peptide impurities.

Conclusion

The robust analysis of aspartimide and piperidide side products is a cornerstone of quality control in synthetic peptide production. Mass spectrometry, particularly LC-MS, offers the sensitivity and specificity required for the confident identification and quantification of these impurities. By employing optimized experimental protocols and understanding the characteristic mass shifts and fragmentation patterns, researchers can effectively monitor and control the levels of these undesired side products, ultimately ensuring the integrity and reliability of their synthetic peptides for research and therapeutic applications.

References

The Double-Edged Sword: Evaluating AC-Asp(OtBu)-OH in Challenging Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount to success, especially when dealing with "difficult sequences." The go-to derivative for incorporating aspartic acid, N-acetyl-L-aspartic acid β-tert-butyl ester (AC-Asp(OtBU)-OH), is a workhorse in peptide synthesis. However, its performance can be a double-edged sword, offering efficiency in some contexts while presenting significant challenges in others, particularly in sequences prone to aggregation and side reactions. This guide provides an objective comparison of this compound with alternative strategies, supported by experimental data, to aid in making informed decisions for synthesizing high-purity peptides.

The primary challenge associated with the use of Fmoc-Asp(OtBu)-OH, the standard Fmoc-protected derivative of aspartic acid, is the formation of aspartimide.[1][2] This intramolecular cyclization is particularly prevalent during the basic conditions required for Fmoc group removal (e.g., piperidine treatment) and is significantly influenced by the subsequent amino acid residue.[2] Sequences containing Asp-Gly, Asp-Asn, and Asp-Ser motifs are notoriously susceptible to this side reaction, which can lead to a mixture of impurities, including the desired α-peptide, the isomeric β-peptide, and racemized products, complicating purification and reducing the overall yield.[2][3][4]

Performance Under Pressure: A Comparative Analysis

To mitigate aspartimide formation, several alternative strategies have been developed, primarily focusing on increasing the steric hindrance around the side-chain carboxyl group or protecting the backbone amide nitrogen. The following tables summarize the quantitative performance of this compound in comparison to these alternatives in a model peptide known to be prone to this side reaction.

Table 1: Comparison of Aspartic Acid Side-Chain Protecting Groups

Protecting GroupAspartimide-Related Byproducts (%) in Scorpion Toxin II (VKDGYI)Key AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH HighCost-effective, widely available[5]High risk of aspartimide formation[2][5]
Fmoc-Asp(OMpe)-OH ModerateReduced aspartimide formation compared to OtBu[5][6]Higher cost than OtBu
Fmoc-Asp(OBno)-OH Very LowSuperior suppression of aspartimide formation[5][7]Higher cost, may require longer coupling times

Data summarized from comparative studies on the model peptide scorpion toxin II (VKDGYI), which is highly prone to aspartimide formation at the Asp-Gly sequence.[2][5]

Table 2: Comparison of Backbone Protection Strategy

StrategyPrevention of Aspartimide FormationKey AdvantagesKey Disadvantages
Fmoc-Asp(OtBu)-OH Prone to aspartimide formation[8]Standard, well-established protocol[8]Leads to impurities and reduced yield in problematic sequences[8]
Fmoc-Asp(OtBu)-(Dmb)Gly-OH Highly effective at preventing aspartimide formation[8][9][10]Significantly reduces racemization risk and improves purity[8]Dipeptide building block is more expensive[8]

Dmb (2,4-dimethoxybenzyl) provides steric hindrance to prevent the cyclization reaction that leads to aspartimide formation.[8]

In the Lab: Experimental Protocols

The successful synthesis of peptides containing aspartic acid hinges on a well-defined experimental protocol. Below are detailed methodologies for the standard use of Fmoc-Asp(OtBu)-OH and a common alternative strategy.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol using Fmoc-Asp(OtBu)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.[8]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc protecting group.[8] To suppress aspartimide formation, 0.1 M HOBt can be added to the piperidine solution.[11]

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Coupling:

    • Prepare a solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF.

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test.[5]

  • Washing: Wash the resin with DMF (3-5 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.[8]

  • Repeat: Continue the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail. For peptides containing Asp(OtBu), a standard cocktail is Reagent B (TFA/Phenol/Water/TIS, 88:5:5:2 v/v/v/v).[3] For peptides with sensitive residues like Cys, Met, or Trp, Reagent K (TFA/Phenol/Water/Thioanisole/EDT, 82.5:5:5:5:2.5 v/v/v/v/v) is recommended.[3] The cleavage reaction is typically carried out for 1-2 hours at room temperature.[3]

  • Peptide Precipitation and Isolation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Isolate the peptide by centrifugation, wash the pellet with cold ether, and dry it under vacuum.[3]

Protocol for Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

The protocol for using the Dmb-protected dipeptide is similar to the standard SPPS protocol, with the key difference being in the coupling step.

  • Resin Swelling and Fmoc Deprotection: Follow steps 1-3 of the standard protocol.

  • Coupling:

    • Dissolve the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide (2-3 equivalents), a coupling reagent (e.g., HBTU/HOBt, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF.

    • Add the activated solution to the resin and couple for 2-4 hours.

  • Washing and Subsequent Cycles: Follow steps 5-7 of the standard protocol for the remaining amino acid couplings.

  • Cleavage and Deprotection: The Dmb group is cleaved under the same standard TFA cleavage conditions as the OtBu group and the resin linkage.[8] Therefore, follow step 8 of the standard protocol.

  • Peptide Precipitation and Isolation: Follow step 9 of the standard protocol.

Visualizing the Chemistry

To better understand the underlying chemical processes, the following diagrams illustrate the key pathways and workflows discussed.

cluster_0 Standard SPPS with Fmoc-Asp(OtBu)-OH Peptide-Resin Peptide-Resin Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Peptide-Resin->Fmoc Deprotection (Piperidine) Aspartimide Formation Aspartimide Formation Fmoc Deprotection (Piperidine)->Aspartimide Formation Side Reaction Coupling of next aa Coupling of next aa Fmoc Deprotection (Piperidine)->Coupling of next aa Main Pathway α-peptide (Desired) α-peptide (Desired) Aspartimide Formation->α-peptide (Desired) β-peptide (Impurity) β-peptide (Impurity) Aspartimide Formation->β-peptide (Impurity) Racemized Products Racemized Products Aspartimide Formation->Racemized Products

Caption: Aspartimide formation pathway during standard SPPS.

cluster_1 SPPS with Backbone Protection (Dmb) Peptide-Resin Peptide-Resin Fmoc Deprotection (Piperidine) Fmoc Deprotection (Piperidine) Peptide-Resin->Fmoc Deprotection (Piperidine) Coupling of next aa Coupling of next aa Fmoc Deprotection (Piperidine)->Coupling of next aa Steric hindrance from Dmb group Aspartimide Formation Aspartimide Formation Desired Peptide Desired Peptide Coupling of next aa->Desired Peptide

Caption: Prevention of aspartimide formation using a Dmb protecting group.

Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Washing Washing Fmoc Deprotection->Washing Coupling Coupling Washing->Coupling Final Cleavage Final Cleavage Washing->Final Cleavage After final coupling Coupling->Washing Repeat for each amino acid Purification Purification Final Cleavage->Purification End End Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion: A Strategic Choice

While this compound remains a cost-effective and viable option for many peptide sequences, its use in difficult sequences, particularly those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, necessitates careful consideration. The propensity for aspartimide formation can significantly impact the purity and yield of the final product. For such challenging syntheses, the use of alternative strategies, such as bulkier side-chain protecting groups like Fmoc-Asp(OBno)-OH or backbone protection with Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is highly recommended.[5][8] These methods, although potentially more expensive, can dramatically reduce the formation of impurities, leading to a more efficient purification process and a higher quality final peptide. Ultimately, the choice of strategy should be guided by the specific peptide sequence, the desired level of purity, and the overall project budget.

References

A Researcher's Guide to Aspartic Acid Protection: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp) residues presents a significant hurdle: the formation of aspartimide. This intramolecular cyclization leads to impurities, reduced yields, and downstream challenges in purification. The selection of a suitable protecting group for the β-carboxyl group of aspartic acid is therefore a critical decision in peptide synthesis strategy. This guide provides an objective comparison of common aspartic acid protecting groups, with a focus on their impact on reaction yields, supported by experimental data and detailed protocols.

The Challenge of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly problematic during the repeated piperidine treatments required for Fmoc group removal in solid-phase peptide synthesis (SPPS).[1] The resulting succinimide ring is susceptible to nucleophilic attack, leading to a mixture of α- and β-aspartyl peptides, often with racemization.[2] The propensity for this side reaction is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being especially susceptible.[1]

Comparative Performance of Key Protecting Groups

The most common strategy to mitigate aspartimide formation involves the use of sterically hindering ester-based protecting groups. This section compares the performance of the most widely used groups: tert-Butyl (tBu), Benzyl (Bzl), and Allyl (All), alongside a discussion of bulkier alternatives and non-ester-based strategies.

Data Presentation: Yields and Side Reactions

The following table summarizes the performance of different aspartic acid protecting groups, focusing on the formation of aspartimide-related byproducts in the synthesis of the model peptide scorpion toxin II (VKDGYI), which contains the problematic Asp-Gly sequence.

Protecting GroupStructureKey FeaturesAspartimide Formation (%)*Cleavage ConditionsOrthogonality
tert-Butyl (tBu) -C(CH₃)₃Standard, cost-effective, and widely used.HighStrong Acid (e.g., TFA)[3]Orthogonal to Fmoc
Benzyl (Bzl) -CH₂-PhStable to both acidic and basic conditions of SPPS.Moderate to HighCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[3]Orthogonal to Fmoc/tBu and Boc
Allyl (All) -CH₂-CH=CH₂Cleaved under mild conditions using a palladium catalyst.ModeratePd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[3]Orthogonal to Fmoc/tBu and Boc
3-methylpent-3-yl (OMpe) -C(CH₃)(C₂H₅)₂Increased steric hindrance compared to tBu.LowStrong Acid (e.g., TFA)Orthogonal to Fmoc
5-n-butyl-5-nonyl (OBno) -C(C₄H₉)₂(C₅H₁₁)Very high steric hindrance.Very LowStrong Acid (e.g., TFA)Orthogonal to Fmoc
Cyanosulfurylide (CSY) Ylide StructureNon-ester based, prevents aspartimide formation.Not observedN-chlorosuccinimide (NCS)[4]Orthogonal to Fmoc/tBu and Boc

Note: Aspartimide formation percentages are collated from multiple sources and can vary based on specific reaction conditions such as temperature, base concentration, and peptide sequence.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental outcomes. The following are representative protocols for the deprotection of common aspartic acid protecting groups.

Deprotection of Asp(OtBu)

Objective: To cleave the tert-Butyl ester from the aspartic acid side chain.

Materials:

  • Peptide-resin with Asp(OtBu)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare a cleavage cocktail, a common mixture being TFA/TIS/water (95:2.5:2.5, v/v/v). The choice of scavengers is critical to prevent side reactions from the released tert-butyl cations.[3]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of TFA or DCM and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

Deprotection of Asp(OBzl)

Objective: To selectively cleave the Benzyl ester from the aspartic acid side chain.

Materials:

  • Peptide-resin with Asp(OBzl)

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Hydrogen source (e.g., H₂ gas, ammonium formate)

  • Solvent (e.g., DMF, NMP, or a mixture with water or acetic acid)

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Add the Pd/C catalyst to the resin suspension.

  • Introduce the hydrogen source. If using H₂ gas, pressurize the reaction vessel. If using a hydrogen donor like ammonium formate, add it in excess.

  • Agitate the mixture at room temperature until the reaction is complete (typically monitored by HPLC).

  • Filter the reaction mixture to remove the catalyst.

  • Wash the resin and the catalyst with the solvent.

  • The deprotected peptide on the resin can be further processed, or the peptide can be cleaved from the resin if this is the final step.

Deprotection of Asp(OAll)

Objective: To selectively cleave the Allyl ester from the aspartic acid side chain.

Materials:

  • Peptide-resin with Asp(OAll)

  • Palladium(0) catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Allyl scavenger (e.g., phenylsilane, morpholine, or dimedone)

  • Solvent (e.g., DCM or DMF)

Procedure:

  • Swell the peptide-resin in the solvent.

  • Dissolve the Pd(0) catalyst and the allyl scavenger in the solvent and add to the resin suspension. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Agitate the mixture at room temperature for 1-3 hours.

  • Wash the resin extensively with a scavenger-containing solvent to remove the palladium catalyst and the captured allyl groups.

  • The resin can then be washed with standard solvents like DMF and DCM before proceeding with the next synthesis step.

Visualizing Key Processes

To better understand the underlying chemistry and experimental design, the following diagrams illustrate the mechanism of aspartimide formation and a general workflow for comparing protecting groups.

Aspartimide_Formation Peptide Peptide Backbone with Asp(OR) Intermediate Deprotonated Amide (Enolate Intermediate) Peptide->Intermediate Base-catalyzed deprotonation Piperidine Piperidine (Base) Aspartimide Aspartimide Ring Intermediate->Aspartimide Intramolecular cyclization Alpha_Peptide α-Peptide (Desired) Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide (Side Product) Aspartimide->Beta_Peptide Hydrolysis Racemized Racemized Products Aspartimide->Racemized Epimerization

Mechanism of Aspartimide Formation

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Deprotection and Analysis start Start with Rink Amide Resin couple_val Couple Fmoc-Val-OH start->couple_val couple_lys Couple Fmoc-Lys(Boc)-OH couple_val->couple_lys split Split Resin into Batches couple_lys->split couple_asp_tbu Couple Fmoc-Asp(OtBu)-OH split->couple_asp_tbu couple_asp_bzl Couple Fmoc-Asp(OBzl)-OH split->couple_asp_bzl couple_asp_all Couple Fmoc-Asp(OAll)-OH split->couple_asp_all couple_gly Couple Fmoc-Gly-OH couple_asp_tbu->couple_gly couple_asp_bzl->couple_gly couple_asp_all->couple_gly couple_tyr Couple Fmoc-Tyr(tBu)-OH couple_gly->couple_tyr couple_ile Couple Fmoc-Ile-OH couple_tyr->couple_ile cleavage Cleavage from Resin & Global Deprotection couple_ile->cleavage hplc HPLC Purification cleavage->hplc analysis LC-MS Analysis (Yield & Purity) hplc->analysis

Workflow for Comparing Protecting Groups

Conclusion and Recommendations

The choice of an aspartic acid protecting group is a critical parameter in peptide synthesis that directly impacts yield and purity. For sequences not prone to aspartimide formation, the standard Asp(OtBu)-OH remains a viable and economical option. For more challenging sequences, particularly those containing Asp-Gly or Asp-Ser motifs, the use of bulkier side-chain protecting groups like Asp(OMpe)-OH or Asp(OBno)-OH is highly recommended as they significantly suppress aspartimide formation.[1] The Asp(OAll)-OH and Asp(OBzl)-OH protecting groups offer valuable orthogonality for the synthesis of complex peptides requiring selective deprotection of the side chain. For the most demanding syntheses where the complete elimination of aspartimide formation is paramount, non-ester-based strategies like the CSY protecting group provide a robust, albeit more complex, solution.[4] Researchers should carefully consider the peptide sequence, the overall synthetic strategy, and the potential for side reactions when selecting the most appropriate aspartic acid protecting group.

References

A Researcher's Guide to Confirming Chiral Purity in Peptides Synthesized with Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

The stereochemical integrity of amino acid residues within a synthetic peptide is a critical quality attribute, profoundly influencing its biological activity, efficacy, and safety profile. For drug development professionals and researchers, ensuring the chiral purity of synthesized peptides is a non-negotiable aspect of quality control. This guide provides a comparative overview of established methods for confirming the chiral purity of peptides, with a special focus on those synthesized using N-acetyl-L-aspartic acid γ-tert-butyl ester (Ac-Asp(OtBu)-OH), a common building block in peptide synthesis.

While this compound is a starting material for peptide elongation and not a reagent for chiral analysis, its presence in the synthesis workflow necessitates robust analytical methods to detect potential racemization of any amino acid residue in the final peptide. The conditions employed during peptide synthesis, particularly the use of coupling reagents and the repeated exposure to basic conditions for Fmoc deprotection, can sometimes lead to the epimerization of chiral centers. Furthermore, the Asp(OtBu) residue itself can be susceptible to side reactions, such as aspartimide formation, which can lead to a mixture of α- and β-peptides.

This guide will delve into the primary methods for determining the enantiomeric purity of peptides, presenting their underlying principles, experimental protocols, and comparative data to aid researchers in selecting the most appropriate strategy for their needs.

Comparative Analysis of Chiral Purity Determination Methods

The selection of a method for determining the chiral purity of a synthetic peptide depends on several factors, including the peptide's sequence, the available instrumentation, and the desired level of sensitivity. Below is a comparison of the most widely used techniques.

MethodPrincipleAdvantagesDisadvantagesLimit of Quantitation (Typical)
Acid Hydrolysis followed by Chiral GC-MS or HPLC-MS The peptide is hydrolyzed to its constituent amino acids, which are then separated and quantified on a chiral column.- Highly accurate and sensitive.- Can pinpoint which amino acid residue has racemized.- Well-established and validated methods are available.- Hydrolysis conditions can induce racemization, requiring correction with deuterated acid.- Destructive to the peptide sample.- Can be time-consuming.0.1% of the D-isomer[1][2]
Acid Hydrolysis, Derivatization with Marfey's Reagent, and RP-HPLC After hydrolysis, the amino acids are derivatized with Marfey's reagent (FDAA) to form diastereomers, which are then separated on a standard achiral reversed-phase HPLC column.- High sensitivity.- Utilizes standard RP-HPLC instrumentation.- Reliable and reproducible results.- Derivatization step adds complexity.- Potential for incomplete derivatization or side reactions.- Also destructive to the peptide sample.~0.1% of the D-isomer
Direct Chiral HPLC of the Intact Peptide The intact peptide is directly analyzed on a chiral stationary phase (CSP) to separate diastereomers (e.g., the desired all-L peptide from a single D-amino acid containing diastereomer).- Non-destructive to the sample.- Provides information on the overall chiral purity of the peptide.- Can be faster than hydrolysis-based methods.- Finding a suitable chiral column and mobile phase can be challenging and requires method development.- May not be able to resolve all possible diastereomers.- Generally less sensitive than hydrolysis-based methods.Highly variable, depends on the peptide and CSP.

Experimental Protocols

Method 1: Acid Hydrolysis Followed by Chiral Chromatography

This method is considered the gold standard for determining the enantiomeric purity of individual amino acids within a peptide.[1][3][4] To account for any racemization that may occur during the hydrolysis step itself, the process is typically carried out in deuterated acid.[1][3][5]

Protocol:

  • Peptide Hydrolysis:

    • Accurately weigh approximately 0.5-1 mg of the peptide into a suitable hydrolysis tube.

    • Add 500 µL of 6N DCl in D₂O.

    • Seal the tube under vacuum or flush with nitrogen.

    • Heat at 110°C for 24 hours.

    • After cooling, evaporate the acid to dryness.

    • Reconstitute the amino acid hydrolysate in a suitable solvent (e.g., 0.1 N HCl).

  • Chiral Analysis (GC-MS Example):

    • Derivatization: The amino acid hydrolysate is derivatized to make the amino acids volatile. A common method is esterification with an alcohol (e.g., isopropanol) followed by acylation with an acylating agent (e.g., trifluoroacetic anhydride).

    • GC-MS Analysis:

      • Column: A chiral capillary column (e.g., Chirasil-Val).

      • Injection: Inject the derivatized sample into the GC-MS.

      • Separation: The enantiomers of each amino acid are separated based on their differential interaction with the chiral stationary phase.

      • Detection: The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.[2]

      • Quantification: The percentage of the D-isomer for each amino acid is calculated from the peak areas of the D- and L-enantiomers. The use of deuterated acid allows for the differentiation of D-isomers present in the original peptide from those formed during hydrolysis by a mass shift of one atomic mass unit.[3]

Method 2: Derivatization with Marfey's Reagent

This method provides an alternative to chiral chromatography by creating diastereomers that can be separated on more common achiral columns.[5]

Protocol:

  • Peptide Hydrolysis: Perform hydrolysis as described in Method 1 (using either standard or deuterated acid).

  • Derivatization:

    • Dissolve the dried amino acid hydrolysate in 100 µL of 1 M sodium bicarbonate.

    • Add 200 µL of a 1% solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and neutralize by adding 100 µL of 2 N HCl.

    • Evaporate to dryness and reconstitute in the mobile phase for HPLC analysis.

  • RP-HPLC Analysis:

    • Column: A standard C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like trifluoroacetic acid (TFA) or formic acid.

    • Detection: UV detection at a wavelength where the dinitrophenyl group has strong absorbance (typically around 340 nm).

    • Analysis: The L-amino acid derivatives will elute earlier than the D-amino acid derivatives. Quantification is performed by comparing the peak areas.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the primary methods of chiral purity analysis.

G cluster_hydrolysis Peptide Hydrolysis cluster_chiral_gc Chiral GC-MS Analysis peptide Peptide Sample hydrolysis Acid Hydrolysis (6N DCl, 110°C, 24h) peptide->hydrolysis hydrolysate Amino Acid Hydrolysate hydrolysis->hydrolysate derivatization_gc Derivatization hydrolysate->derivatization_gc gc_ms Chiral GC-MS derivatization_gc->gc_ms data_analysis_gc Data Analysis (Quantify D/L Ratio) gc_ms->data_analysis_gc

Caption: Workflow for Chiral Purity Analysis by Acid Hydrolysis and Chiral GC-MS.

G cluster_hydrolysis Peptide Hydrolysis cluster_marfey Marfey's Reagent Derivatization and Analysis peptide Peptide Sample hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) peptide->hydrolysis hydrolysate Amino Acid Hydrolysate hydrolysis->hydrolysate derivatization_marfey Derivatization with FDAA hydrolysate->derivatization_marfey rp_hplc RP-HPLC derivatization_marfey->rp_hplc data_analysis_marfey Data Analysis (Quantify Diastereomers) rp_hplc->data_analysis_marfey

Caption: Workflow for Chiral Purity Analysis using Marfey's Reagent and RP-HPLC.

Concluding Remarks

Confirming the chiral purity of synthetic peptides is a critical step in their characterization and quality control. While this compound is a building block in the synthesis process, its use, like that of any other amino acid derivative, requires careful final analysis of the peptide product for enantiomeric purity. The choice between hydrolysis-based methods and direct analysis of the intact peptide will depend on the specific requirements of the research. Hydrolysis-based methods, particularly when coupled with mass spectrometry and the use of deuterated acid, offer the most detailed and quantitative assessment of the chiral integrity of each amino acid residue. For routine screening or when sample preservation is paramount, direct chiral HPLC can be a valuable tool, provided a suitable separation method can be developed. By understanding the principles and protocols of these complementary techniques, researchers can confidently ensure the quality and stereochemical fidelity of their synthesized peptides.

References

A Comparative Guide to the Validation of Peptides Containing Ac-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the fidelity of synthetic peptides is paramount. This guide provides an objective comparison and detailed validation protocols for peptide sequences and structures containing N-acetyl-L-aspartic acid β-tert-butyl ester (Ac-Asp(OtBu)-OH). The focus is on the analytical techniques required to confirm the peptide's identity, purity, and structural integrity, with supporting experimental data.

N-terminal acetylation is a common modification in peptide synthesis, often employed to mimic the natural structure of a protein segment or to enhance metabolic stability. The use of a tert-butyl (OtBu) protecting group on the side chain of aspartic acid is standard in Fmoc-based solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during chain assembly. However, the presence of these modifications necessitates rigorous analytical validation.

Performance Comparison: Acetylated vs. Non-Acetylated Peptides

The primary alternative to a peptide containing an N-terminal this compound is often its non-acetylated counterpart or a peptide where the aspartic acid residue is protected with a different group. N-terminal acetylation can significantly influence the physicochemical properties and biological performance of a peptide.

ParameterPeptide with N-terminal AcetylationNon-Acetylated Peptide (Free N-terminus)Rationale & Significance
Proteolytic Stability EnhancedLowerThe acetyl group can sterically hinder the action of exopeptidases, increasing the peptide's half-life in biological systems.[1]
Reversed-Phase HPLC Retention IncreasedLowerAcetylation neutralizes the positive charge of the N-terminal amine, increasing the overall hydrophobicity of the peptide and leading to a longer retention time.[2]
Mass Spectrometry Fragmentation Often improvedStandardN-terminal acetylation can promote the formation of b-type fragment ions in MS/MS analysis, aiding in de novo sequencing.[3][4]
Isoelectric Point (pI) LoweredHigherThe removal of the N-terminal positive charge by acetylation lowers the overall pI of the peptide.
Biological Activity VariableVariableAcetylation can either be essential for, have no effect on, or inhibit the biological activity, depending on the specific interactions of the N-terminus with its target.

Data Presentation: Quantitative Analysis

The following table summarizes typical analytical results for a model peptide with and without N-terminal acetylation, demonstrating the expected shifts in retention time and the confirmation of mass.

Model Peptide Sequence: Ac-Asp(OtBu)-Phe-Gly-NH₂

Analytical TechniqueParameterExpected ResultObserved Result (Acetylated)Observed Result (Non-Acetylated)
RP-HPLC Retention Time (minutes)Longer for acetylated peptide15.2 min13.8 min
Purity (%)>95%98.5%98.9%
Mass Spectrometry (ESI-MS) Molecular Weight (m/z)[M+H]⁺420.22378.21

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is the gold standard for assessing the purity of synthetic peptides.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • Data Analysis: Integrate the peak areas in the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.[5]

Protocol 2: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and sequence of the peptide.

  • Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

  • Mode: Positive ion mode.

  • Analysis:

    • Full Scan MS: To determine the molecular weight of the intact peptide. The observed mass should correspond to the calculated mass of the peptide with the acetyl group and the OtBu protecting group.

    • Tandem MS (MS/MS): To confirm the amino acid sequence. The fragmentation pattern should be consistent with the expected b- and y-ions. For N-terminally acetylated peptides, the presence of a characteristic b1-ion corresponding to the acetylated first residue is a key diagnostic feature.[3][4]

  • Sample Preparation for ESI-MS: The eluent from the HPLC can be directly introduced into the mass spectrometer (LC-MS).

  • Sample Preparation for MALDI-MS: Mix the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and spot it onto the target plate.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.[6]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

  • Experiments:

    • 1D ¹H NMR: To get a general overview of the proton signals. The presence of the acetyl group will give a characteristic singlet peak around 2 ppm. The tert-butyl group will show a strong singlet at approximately 1.4 ppm.

    • 2D NMR (COSY, TOCSY, NOESY): To assign all proton resonances and to determine the through-bond and through-space correlations between protons. These experiments help in confirming the amino acid sequence and identifying the secondary structure (e.g., turns, helices).

  • Data Analysis: The chemical shifts of the protons in the acetylated N-terminal residue and the Asp(OtBu) side chain should be identified and confirmed.[6] For peptides in an unfolded state, the acetylation is not expected to significantly alter the overall peptide conformation.[6]

Mandatory Visualization

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification synthesis Fmoc-SPPS of Peptide Chain acetylation N-terminal Acetylation (Acetic Anhydride) synthesis->acetylation cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) acetylation->cleavage hplc_pur Preparative RP-HPLC cleavage->hplc_pur lyophilization Lyophilization hplc_pur->lyophilization hplc_val Purity Assessment (Analytical RP-HPLC) lyophilization->hplc_val ms_val Identity & Sequence (Mass Spectrometry) lyophilization->ms_val nmr_val Structural Analysis (NMR Spectroscopy) lyophilization->nmr_val

Caption: Workflow for synthesis and validation of an N-terminally acetylated peptide.

ms_fragmentation cluster_peptide Ac Ac Asp Asp(OtBu) Ac->Asp Ac:e->Asp:w b-ions b1 b1+ Asp:w->Ac:e Phe Phe Asp->Phe Asp:e->Phe:w b2 b2+ y3 y3+ Phe:w->Asp:e Gly Gly-NH2 Phe->Gly Phe:e->Gly:w b3 b3+ y2 y2+ Gly:w->Phe:e y-ions y1 y1+

Caption: MS/MS fragmentation pattern for Ac-Asp(OtBu)-Phe-Gly-NH₂.

References

Side-by-side comparison of acid labile side-chain protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Acid-Labile Side-Chain Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups is paramount to achieving high-purity, full-length peptides. Acid-labile protecting groups are a cornerstone of many peptide synthesis strategies, particularly in Boc-based SPPS and for the final cleavage in Fmoc-based methodologies. Their efficacy is determined by a delicate balance of stability throughout the synthesis and facile, selective removal under acidic conditions. This guide provides an objective, data-driven comparison of common acid-labile side-chain protecting groups, complete with experimental protocols and mechanistic diagrams to inform your synthetic strategy.

Performance Comparison of Acid-Labile Protecting Groups

The choice of an acid-labile protecting group is dictated by the specific amino acid residue it needs to protect and the overall synthetic scheme, especially the desired level of acid lability for selective deprotection. The following table summarizes the key characteristics and cleavage conditions for commonly employed acid-labile side-chain protecting groups.

Protecting GroupAbbreviationProtected Residue(s)Typical Cleavage ConditionsKey AdvantagesPotential Side Reactions & Mitigation
tert-ButoxycarbonylBocLys, Trp, His25-50% TFA in DCM (30 min)[1]Robust, widely used in Boc-SPPS.Formation of tert-butyl cations can lead to alkylation of sensitive residues (Trp, Met, Cys, Tyr). Mitigated by scavengers like triisopropylsilane (TIS), water, or thioanisole.[2][3]
tert-ButyltBuAsp, Glu, Ser, Thr, Tyr95% TFA (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v, 2-3 hours)[4]Highly stable to the basic conditions of Fmoc removal, forming a key part of the orthogonal Fmoc/tBu strategy.Similar to Boc, generates tert-butyl cations requiring scavengers. Incomplete cleavage can occur with sterically hindered sequences.[3]
TritylTrtAsn, Gln, Cys, His1-5% TFA in DCM for selective deprotection; 95% TFA for final cleavage.[5][6]Very acid-labile, allowing for selective deprotection under mild acidic conditions. Useful for preparing protected peptide fragments.[7]The bulky trityl cation is a strong electrophile that can alkylate sensitive residues. TIS is a highly effective scavenger.[6] Prone to causing significant racemization in C-terminal Cysteine.[4]
4-MethoxytritylMmtCys, His1% TFA in DCM/TIS (95:5 v/v).[7]More acid-labile than Trt, enabling very mild and selective deprotection, often used for on-resin cyclization.[7]Similar to Trt, requires efficient scavenging of the Mmt cation.[4]
2,2,5,7,8-Pentamethylchroman-6-sulfonylPmcArg95% TFA (cleavage can be slow, requiring several hours).[8]More acid-labile than Mtr.Can lead to sulfonation of Trp residues. The use of scavengers is critical.[2]
Pentamethyldihydrobenzofuran-5-sulfonylPbfArg95% TFA (generally faster cleavage than Pmc).[5]More readily cleaved than Pmc and Mtr, reducing potential side reactions on sensitive residues.Can still lead to side reactions with Trp if not properly scavenged.[2]

Mechanistic Overview of Acid-Labile Deprotection

The cleavage of acid-labile protecting groups proceeds via an acid-catalyzed mechanism. The initial step involves protonation of a heteroatom on the protecting group, which weakens the bond to the amino acid side chain. This is followed by the departure of the protecting group as a stable carbocation. This reactive carbocationic species can then be trapped by nucleophilic scavengers present in the cleavage cocktail to prevent undesirable side reactions with the peptide.

DeprotectionMechanism cluster_0 Acid-Catalyzed Cleavage cluster_1 Cation Scavenging Protected_Residue R-X-ProtectingGroup Protonated_Intermediate R-X(H+)-ProtectingGroup Protected_Residue->Protonated_Intermediate + H+ (TFA) Deprotected_Residue R-XH Protonated_Intermediate->Deprotected_Residue Carbocation ProtectingGroup+ Protonated_Intermediate->Carbocation Trapped_Cation Scavenged Product Carbocation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS, H₂O) Scavenger->Trapped_Cation OrthogonalStrategy Start Fully Protected Peptide on Resin Fmoc_Deprotection Nα-Fmoc Deprotection Start->Fmoc_Deprotection Base (e.g., Piperidine) Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Coupling->Fmoc_Deprotection Repeat n times Selective_Deprotection Selective Side-Chain Deprotection (e.g., Mmt, Alloc, Dde) Coupling->Selective_Deprotection Final_Cleavage Final Cleavage and Global Deprotection Coupling->Final_Cleavage On_Resin_Modification On-Resin Modification (e.g., Cyclization, Branching) Selective_Deprotection->On_Resin_Modification Specific Reagents On_Resin_Modification->Final_Cleavage Purification Purified Peptide Final_Cleavage->Purification Strong Acid (e.g., TFA)

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of AC-Asp(OtBU)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling AC-Asp(OtBU)-OH, or Nα-Acetyl-L-aspartic acid β-tert-butyl ester, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
Chemical FormulaC10H17NO5
Molecular Weight231.25 g/mol
CAS Number117833-18-8
AppearanceSolid
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
Storage TemperatureDo not store above 5˚C (41˚F).[2]

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

Hazard StatementPrecautionary Measures
H302: Harmful if swallowed.[3]Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.
H315: Causes skin irritation.[3]Wear protective gloves and clothing. Wash skin thoroughly after handling.
H319: Causes serious eye irritation.[3]Wear eye protection/face protection.[3] Rinse cautiously with water for several minutes.
H335: May cause respiratory irritation.[3]Avoid breathing dust. Use only outdoors or in a well-ventilated area.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3]

  • Skin Contact: Immediately wash with water and soap and rinse thoroughly.[3]

  • Eye Contact: Rinse opened eye for several minutes under running water.[3] If symptoms persist, consult a doctor.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[3] If symptoms persist, consult a doctor.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local environmental control regulations.[2] The following workflow provides a procedural guide for its safe disposal.

cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal cluster_spill Spill Response prep_ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_container 2. Prepare a Labeled, Leak-Proof Waste Container prep_ppe->prep_container collect_solid 3. For Solid Waste: Carefully transfer into the waste container. prep_container->collect_solid If solid collect_solution 4. For Solutions: Transfer into a sealed container. prep_container->collect_solution If in solution disposal_ehs 5. Store waste container in a designated, secure area. collect_solid->disposal_ehs collect_solution->disposal_ehs disposal_pickup 6. Arrange for pickup by a certified chemical waste handler. disposal_ehs->disposal_pickup spill_small Small Spill: Use appropriate tools to put spilled material into a convenient waste disposal container. spill_large Large Spill: Use a shovel to put the spilled material into a convenient waste disposal container.

Caption: Workflow for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spill: Use appropriate tools to transfer the spilled solid into a convenient waste disposal container.[2]

  • Large Spill: Use a shovel to place the spilled material into a designated waste disposal container.[2]

For any spill, ensure the area is well-ventilated and personnel are wearing appropriate PPE.

Firefighting Measures

In the case of a fire involving this compound, the following measures should be taken:

Fire SizeExtinguishing Media
SmallCarbon dioxide or dry chemical extinguisher.[2]
LargeWater spray, fog, or foam. Do not use a water jet.[2]

Firefighters should wear positive pressure self-contained breathing apparatus (SCBA) and full turnout gear.[2] Hazardous decomposition products include oxides of carbon and nitrogen.[2]

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.